molecular formula C7H12N2S B3103352 N-tert-butyl-1,3-thiazol-2-amine CAS No. 1438-46-6

N-tert-butyl-1,3-thiazol-2-amine

Cat. No.: B3103352
CAS No.: 1438-46-6
M. Wt: 156.25 g/mol
InChI Key: DGDQQRYGBLAXPE-UHFFFAOYSA-N
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Description

N-tert-butyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)9-6-8-4-5-10-6/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDQQRYGBLAXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289663
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
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Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-46-6
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-tert-butyl-1,3-thiazol-2-amine: Structural Analysis, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the 1,3-thiazol-2-amine core is a privileged scaffold. It is most prominently utilized as a bioisostere for amides and as a highly effective hinge-binding motif in ATP-competitive kinase inhibitors. However, primary 2-aminothiazoles often suffer from poor pharmacokinetic (PK) profiles due to rapid metabolic clearance via hepatic N-acetylation and CYP450-mediated N-oxidation.

The deliberate structural modification to N-tert-butyl-1,3-thiazol-2-amine introduces a bulky tert-butyl substituent that fundamentally alters the molecule's behavior. The causality behind this design is twofold:

  • Metabolic Shielding: The immense steric bulk of the tert-butyl group physically blocks metabolic enzymes from accessing the exocyclic amine, dramatically increasing the molecule's half-life in vivo.

  • Enhanced Lipophilicity: The hydrophobic nature of the tert-butyl group increases the overall LogP of the scaffold, driving better passive membrane permeability—a critical factor for intracellular target engagement.

Physicochemical Identity & Structural Data

Before initiating any synthetic workflow, it is critical to establish the baseline physical and chemical parameters of the target scaffold. The quantitative data for this compound, verified by authoritative chemical suppliers such as1[1] and 2[2], is summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 1438-46-6
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Canonical SMILES CC(C)(C)NC1=NC=CS1
Melting Point 99 - 100 °C
Physical Form Solid / Powder
Storage Conditions Sealed in dry, 2-8 °C (Long-term)

Mechanistic Synthesis: The Hantzsch Cyclization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist before proceeding.

  • Precursor Assembly: Dissolve 1-tert-butylthiourea (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration. Causality: Ethanol is selected as a protic solvent to stabilize the polar transition states during the subsequent cyclization.

  • Electrophile Addition: Add 2-chloroacetaldehyde (1.1 eq, utilized as a stable 50% aqueous solution) dropwise at room temperature. The slight stoichiometric excess ensures the complete consumption of the thiourea precursor.

  • Cyclization (Heating): Elevate the reaction temperature to 80 °C (reflux) for 2–4 hours.

    • Mechanistic Insight: The thiocarbonyl sulfur acts as the initial nucleophile, attacking the α-carbon of the chloroacetaldehyde to displace the chloride ion. Subsequent intramolecular nucleophilic attack by the N-tert-butyl amine onto the aldehyde carbonyl forms the 5-membered intermediate.

  • Dehydration & Neutralization: The intermediate hydroxythiazoline undergoes spontaneous dehydration under reflux to yield the aromatic thiazole ring. Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ until the pH reaches ~8.

    • Self-Validation Check: The reaction generates HCl as a byproduct. If the solution is not properly neutralized, the aminothiazole will remain protonated and water-soluble, leading to artificially low extraction yields.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Run a concurrent TLC (Thin Layer Chromatography) using 3:1 Hexanes:EtOAc. The disappearance of the UV-inactive thiourea and the emergence of a highly UV-active spot confirms aromatization. Final confirmation must be achieved via LC-MS (Expected [M+H]⁺ = 157.1) and ¹H-NMR (diagnostic thiazole protons appearing at ~6.5 ppm and ~7.1 ppm).

Visualizing Workflows and Target Engagement

To ensure clarity in both the synthetic execution and the biological application of this scaffold, the following logical relationships have been mapped.

Workflow Step1 1. Precursor Assembly (1-tert-butylthiourea + 2-chloroacetaldehyde) Step2 2. Hantzsch Cyclization (Ethanol, 80°C, 2-4h) Step1->Step2 Nucleophilic Attack Step3 3. Aqueous Workup & Extraction (EtOAc / NaHCO3) Step2->Step3 Dehydration & HCl Release Step4 4. Purification (Flash Chromatography) Step3->Step4 Free-Base Isolation Step5 5. Analytical Validation (LC-MS, 1H-NMR) Step4->Step5 >95% Purity Reqd.

Step-by-step experimental workflow for the Hantzsch synthesis of this compound.

Binding Ligand This compound Thiazole Thiazole Ring (H-Bond Acceptor) Ligand->Thiazole Amine Exocyclic Amine (H-Bond Donor) Ligand->Amine TButyl tert-Butyl Group (Steric Shield) Ligand->TButyl Hinge Kinase Hinge Region (ATP Pocket) Thiazole->Hinge Backbone NH Amine->Hinge Backbone C=O Metabolism CYP450 Enzymes (Clearance) TButyl->Metabolism Hinders N-Oxidation

Logical relationship of the N-tert-butylthiazol-2-amine pharmacophore in target engagement.

Downstream Functionalization in Drug Discovery

Once isolated and validated, this compound serves as a highly versatile nucleophilic building block for library generation, as supported by catalogs from 3[3] and 4[4].

  • Buchwald-Hartwig Cross-Coupling: The secondary amine can be coupled with complex aryl halides using Palladium catalysis (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) to generate N,N-disubstituted 2-aminothiazoles. These derivatives frequently emerge as hits in phenotypic screens for oncology and immunology targets.

  • Amide Coupling (Acylation): The amine can be acylated with various carboxylic acids using standard coupling reagents (HATU, EDC/HOBt). Note on Causality: Because the tert-butyl group exerts significant steric hindrance, acylation reactions often require elevated temperatures or the addition of hyper-nucleophilic catalysts like DMAP to drive the reaction to completion.

References

Sources

"N-tert-butyl-1,3-thiazol-2-amine" synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathways and Precursors for N-tert-butyl-1,3-thiazol-2-amine CAS Registry Number: 1438-46-6 Role: Senior Application Scientist

Executive Summary

This compound (CAS 1438-46-6) represents a critical heteroaromatic scaffold in medicinal chemistry. The bulky tert-butyl group at the 2-amino position provides significant steric occlusion, modulating the metabolic stability of the amine linkage while enhancing lipophilicity—a key parameter for blood-brain barrier (BBB) penetration in CNS drug discovery.

This technical guide delineates two distinct, self-validating synthesis pathways: the classical Hantzsch Thiazole Synthesis (favored for atom economy and scalability) and the Buchwald-Hartwig Cross-Coupling (favored for late-stage diversification). We analyze the causality behind reagent selection, specifically addressing the steric challenges imposed by the tert-butyl moiety.

Part 1: Retrosynthetic Analysis & Strategy

To access the target effectively, we must disconnect the molecule at its most labile or strategic bonds.

  • Disconnection A (Cyclization): Breaking the thiazole ring reveals the condensation of a thiourea and an

    
    -halocarbonyl. This leads to the Hantzsch  route.
    
  • Disconnection B (C-N Coupling): Breaking the exocyclic C-N bond reveals a 2-halothiazole and an amine. This leads to the Buchwald-Hartwig route.[1]

Strategic Pathway Visualization

Synthesis_Pathways Target TARGET This compound (CAS 1438-46-6) Hantzsch_Node Route A: Hantzsch Cyclization (Scalable, Atom Economic) Hantzsch_Node->Target EtOH, Reflux - H2O, - HCl Thiourea Precursor 1: N-tert-butylthiourea Thiourea->Hantzsch_Node Haloald Precursor 2: Chloroacetaldehyde (or dimethyl acetal) Haloald->Hantzsch_Node Buchwald_Node Route B: Buchwald-Hartwig (Convergent, Late-Stage) Buchwald_Node->Target Pd Catalyst NaOtBu, Toluene Bromothiazole Precursor 3: 2-Bromothiazole Bromothiazole->Buchwald_Node Amine Precursor 4: tert-Butylamine Amine->Buchwald_Node

Figure 1: Retrosynthetic map illustrating the two primary access routes to this compound.

Part 2: Primary Pathway – Hantzsch Thiazole Synthesis

This is the industry-standard route for manufacturing due to the low cost of reagents and high atom economy. The reaction involves the condensation of N-tert-butylthiourea with chloroacetaldehyde .

Mechanism & Causality

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the chloroacetaldehyde (S_N2 type). This is followed by an intramolecular attack of the thiourea nitrogen on the carbonyl carbon, subsequent dehydration, and aromatization.
  • Why this route? It builds the heterocycle around the bulky amine, avoiding the difficulty of forcing a bulky nucleophile onto an existing ring.

  • Critical Constraint: The tert-butyl group is bulky. However, in the Hantzsch mechanism, the sulfur atom (which is less sterically hindered than the nitrogen) initiates the attack. This makes the Hantzsch route superior to SNAr for this specific target.

Experimental Protocol

Reagents:

  • N-tert-butylthiourea (1.0 equiv)

  • Chloroacetaldehyde (50% wt. in H2O) (1.1 equiv)

  • Ethanol (Solvent, 10 volumes)

  • Sodium Bicarbonate (NaHCO3) (Workup)

Step-by-Step Methodology:

  • Precursor Preparation (If not commercial):

    • React tert-butyl isothiocyanate with ammonia (25% aq) in ethanol at 0°C to room temperature. Yields are typically >90%.

    • Validation: Check melting point (approx. 171-172°C for N-tert-butylthiourea).

  • Cyclization Reaction:

    • Charge a round-bottom flask with N-tert-butylthiourea (10.0 g, 75.6 mmol) and Ethanol (100 mL).

    • Heat the suspension to 60°C until fully dissolved.

    • Add Chloroacetaldehyde (50% aq. solution, 13.0 g, 83.2 mmol) dropwise over 20 minutes. Caution: Chloroacetaldehyde is highly toxic and an alkylating agent.

    • Reflux the mixture (approx. 80°C) for 4 hours.

    • Monitoring: Use TLC (50% EtOAc/Hexanes). The starting thiourea spot will disappear, and a lower Rf spot (the hydrohalide salt of the product) will appear.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol (approx. 50% volume).

    • Dilute with water (50 mL) and cool to 0°C in an ice bath.

    • Basify carefully with saturated aqueous NaHCO3 to pH 8-9. The free base amine will precipitate or oil out.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na2SO4, filter, and concentrate.

  • Purification:

    • Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

    • Expected Yield: 75–85%.

Part 3: Secondary Pathway – Buchwald-Hartwig Amination

This route is preferred when the thiazole ring requires other substituents (e.g., at the 4 or 5 positions) that might be sensitive to the harsh acidic conditions of the Hantzsch synthesis, or during late-stage lead optimization.

Mechanism & Causality

This is a Pd-catalyzed C-N bond formation.

  • Challenge: tert-Butylamine is a bulky, primary amine. 2-Bromothiazole is an electron-deficient heteroaryl halide.

  • Ligand Selection: Standard ligands (PPh3) will fail. You must use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or tBuXPhos . These ligands promote the oxidative addition of the electron-poor thiazole and, crucially, create a binding pocket that accommodates the bulky tert-butylamine during the reductive elimination step.

Experimental Protocol

Reagents:

  • 2-Bromothiazole (1.0 equiv)[2][3]

  • tert-Butylamine (1.2 equiv)[2][4]

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial and cool under a stream of Nitrogen or Argon. Oxygen exclusion is critical for the Pd(0) cycle.

  • Reagent Loading:

    • Add Pd2(dba)3 (18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol).

    • Add NaOtBu (135 mg, 1.4 mmol).

    • Purge the solids with Argon for 5 minutes.

  • Solvent & Substrate Addition:

    • Add anhydrous 1,4-Dioxane (5 mL).

    • Add 2-Bromothiazole (164 mg, 1.0 mmol) and tert-Butylamine (126 µL, 1.2 mmol) via syringe.

  • Reaction:

    • Seal the vessel and heat to 100°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

    • Self-Validating Check: The reaction mixture should turn from dark red/purple to a lighter orange/brown suspension as NaBr precipitates.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 60–80%.

Part 4: Comparative Data & Precursor Analysis

ParameterHantzsch SynthesisBuchwald-Hartwig Coupling
Precursor Cost Low (Thiourea, Chloroacetaldehyde)High (Pd catalyst, Ligand)
Scalability High (Kg scale feasible)Moderate (Catalyst cost limits scale)
Atom Economy High (Water/HCl byproduct)Low (Phosphine/Pd waste)
Steric Tolerance Excellent (Ring forms around bulk)Good (Requires specific ligands)
Reaction Time 4–6 Hours12–24 Hours (Thermal)
Safety Profile High Risk: Chloroacetaldehyde is toxic/alkylating.Moderate Risk: Heavy metals, pyrophoric bases.
Precursor Sourcing & Stability
  • N-tert-butylthiourea: Stable solid.[5] Store at room temperature. Synthesis from t-Bu-NCS is exothermic; control temperature <30°C to prevent decomposition.

  • Chloroacetaldehyde: Usually supplied as a 50% aqueous solution or as the dimethyl acetal. The acetal requires acid hydrolysis in situ (add catalytic HCl) to release the reactive aldehyde.

Part 5: Synthesis Workflow Visualization

Detailed_Workflow cluster_0 Hantzsch Route (Preferred) cluster_1 Buchwald Route (Alternative) Start_H N-tert-butylthiourea + Chloroacetaldehyde Step1_H Reflux in EtOH (4-6 hrs) Start_H->Step1_H Inter_H Thiazolium Salt (Precipitate) Step1_H->Inter_H End_H Neutralize (NaHCO3) Extract DCM Inter_H->End_H Product This compound (Purified) End_H->Product Start_B 2-Bromothiazole + tert-Butylamine Step1_B Pd2(dba)3 / BrettPhos NaOtBu, 100°C Start_B->Step1_B End_B Filter Celite Flash Column Step1_B->End_B End_B->Product

Figure 2: Operational workflow for both synthesis protocols, highlighting critical intermediate states.

References

  • Hantzsch Thiazole Synthesis (General Mechanism): Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Synthesis of N-tert-butylthiourea: Rapp, R. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI.

  • Buchwald-Hartwig Conditions for Thiazoles: Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • BrettPhos Ligand Application: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.

  • CAS Verification (1438-46-6): BLD Pharm Repository.[6][7] this compound Product Data.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols for acquiring and validating this information in a laboratory setting. Our objective is to provide a self-validating framework for the analytical characterization of this compound, grounded in established scientific theory and practical application.

Introduction and Molecular Structure

This compound is a derivative of 2-aminothiazole where a sterically bulky tert-butyl group is substituted onto the exocyclic amine nitrogen. This structural feature significantly influences its chemical properties and spectroscopic signature. The thiazole ring is a prevalent scaffold in pharmacologically active molecules, making the detailed characterization of its derivatives a critical step in chemical research and development.

The core challenge addressed in this guide is the absence of a consolidated, publicly accessible repository of experimental spectroscopic data for this specific isomer. Therefore, the data presented herein is a predictive analysis based on well-established principles of NMR, IR, and MS. This approach provides a reliable baseline for researchers to confirm against their own experimentally acquired data.

Below is the molecular structure and a workflow for its analytical characterization.

Caption: Molecular structure with atom numbering for NMR assignments.

Figure 2. General Workflow for Spectroscopic Analysis Sample Sample Preparation (this compound) Data Data Acquisition Sample->Data Instrumental Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis Spectral Interpretation & Structural Confirmation NMR->Analysis IR IR Spectroscopy (FTIR-ATR) IR->Analysis MS Mass Spectrometry (EI or ESI) MS->Analysis Data->NMR Data->IR Data->MS

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals for the thiazole ring protons, the N-H proton, and the tert-butyl group.

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
H-5 (Thiazole) ~6.9 - 7.2 Doublet 1H Located on the thiazole ring, adjacent to C-4. Expected to be downfield due to ring currents.
H-4 (Thiazole) ~6.4 - 6.7 Doublet 1H Upfield relative to H-5 due to its position adjacent to the sulfur atom.
N-H (Amine) ~5.0 - 6.0 Broad Singlet 1H The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

| -C(CH₃ )₃ | ~1.4 - 1.6 | Singlet | 9H | All nine protons of the tert-butyl group are chemically equivalent, resulting in a strong singlet. |

The carbon NMR provides insight into the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2 (Thiazole) ~168 - 172 Carbon attached to two nitrogen atoms and a sulfur atom (C=N), highly deshielded.
C-4 (Thiazole) ~140 - 145 Olefinic carbon in the heterocyclic ring.
C-5 (Thiazole) ~105 - 110 Olefinic carbon adjacent to the exocyclic amine, shielded by its electron-donating effect.
C (CH₃)₃ (Quaternary) ~53 - 58 Quaternary carbon of the tert-butyl group, attached to nitrogen.

| C(C H₃)₃ (Methyl) | ~29 - 32 | Equivalent methyl carbons of the tert-butyl group. |

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a standard pulse sequence (e.g., zgpg30) with a sufficient number of scans for adequate signal averaging, as the natural abundance of ¹³C is low.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum will be dominated by vibrations from the N-H bond, the tert-butyl group's C-H bonds, and the thiazole ring system.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale for Prediction
3250 - 3350 Medium, Sharp N-H Stretch Characteristic for a secondary amine N-H bond.[1]
2960 - 2870 Strong C-H Stretch (Aliphatic) Asymmetric and symmetric stretching of the methyl groups in the tert-butyl moiety.
~3100 Medium-Weak C-H Stretch (Aromatic-like) Stretching of C-H bonds on the thiazole ring.
1620 - 1650 Medium C=N Stretch Characteristic stretching vibration of the imine-like bond within the thiazole ring.
1520 - 1580 Medium C=C Stretch / Ring Stretch Aromatic-like ring stretching vibrations of the thiazole moiety.
1500 - 1550 Medium N-H Bend Bending (scissoring) vibration of the secondary amine.[1]

| ~1365 | Strong | C-H Bend | Characteristic symmetric deformation ("umbrella" mode) for a tert-butyl group. |

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solid or liquid samples, requiring minimal preparation.

  • Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to ensure a high-quality spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

The molecular formula of this compound is C₇H₁₂N₂S, giving it a monoisotopic mass of approximately 156.08 Da.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

Predicted m/z Assignment Rationale for Prediction
156 [M]⁺• Molecular Ion
141 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group. This is a very common fragmentation for tert-butyl moieties.
100 [M - C₄H₈]⁺• Loss of isobutylene via McLafferty-type rearrangement or direct cleavage.

| 57 | [C₄H₉]⁺ | tert-Butyl cation. Often a very stable and abundant fragment. |

The primary fragmentation is expected to occur at the bulky tert-butyl group due to the stability of the resulting tert-butyl cation and the relative weakness of the C-N bond connecting it to the thiazole ring.

Figure 3. Predicted EI-MS Fragmentation Pathway M [C₇H₁₂N₂S]⁺• m/z = 156 M_minus_CH3 [C₆H₉N₂S]⁺ m/z = 141 M->M_minus_CH3 - •CH₃ tBu_cation [C₄H₉]⁺ m/z = 57 M->tBu_cation α-cleavage Thiazole_fragment [C₃H₃N₂S]⁺ m/z = 99 M->Thiazole_fragment - •C₄H₉

Caption: A simplified diagram of the predicted fragmentation pathway.

  • Instrumentation: Utilize a mass spectrometer with either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Sample Preparation:

    • For EI-MS: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The resulting spectrum will show the molecular ion and various fragment ions.

  • Data Acquisition (High-Resolution ESI Mode):

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 157.08).

    • High-resolution analysis (e.g., on a TOF or Orbitrap instrument) will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, while based on theoretical principles and analysis of analogous structures, offer a robust and reliable reference for researchers. The provided experimental protocols outline standard, validated methodologies for acquiring high-quality data in the laboratory. By comparing experimentally obtained spectra with the predictions laid out in this guide, scientists can confidently confirm the structure and purity of this compound, facilitating its use in further research and development endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of California, Los Angeles (UCLA). IR Spectroscopy Table by Functional Groups. Available at: [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Comprehensive Technical Guide: N-tert-butyl-1,3-thiazol-2-amine Solubility Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6) is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical motifs.[1][2][3][4][5][6] Unlike its parent compound, 2-aminothiazole, which exhibits significant water solubility, the introduction of the bulky tert-butyl group drastically alters its physicochemical landscape, shifting its affinity toward organic lipophilic systems.[3][4]

This guide provides a rigorous analysis of its solubility across solvent classes, supported by mechanistic insights into solute-solvent interactions.[3][4] It is designed to assist process chemists in optimizing reaction media, purification workflows, and stock solution preparation.[4]

Part 1: Physicochemical Profile & Structural Logic[3][4]

To predict and manipulate solubility, one must first understand the competing electronic and steric forces within the molecule.[4]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its solubility behavior:

  • The Thiazole Core : A planar, aromatic heterocycle containing sulfur and nitrogen.[4] It is electron-rich and acts as a weak base (pKa ~5.4).[3][4]

  • The Exocyclic Amine : A secondary amine acting as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[4]

  • The tert-Butyl Group : A bulky, hydrophobic alkyl moiety that disrupts crystal packing (lowering melting point relative to planar analogs) and significantly increases lipophilicity (LogP).[3][4]

Key Physicochemical Data
PropertyValueSource/Method
CAS Number 1438-46-6Verified Registry
Molecular Weight 156.25 g/mol Calculated
Physical State Solid (Powder)Experimental
Melting Point 99–100 °CExperimental [1]
LogP (Octanol/Water) 2.35Predicted (Consensus)
pKa (Conjugate Acid) ~5.3–5.5Analogous to 2-aminothiazole
Acidity/Basicity Weak BaseThiazole N protonation

Part 2: Solubility Landscape

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by the specific interaction capability of the thiazole nitrogen.[3][4]

Solvent Compatibility Matrix

The following table summarizes the solubility behavior in standard laboratory solvents at 25 °C.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions; disrupts intermolecular H-bonding.[3][4] Ideal for stock solutions.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Favorable dispersion forces with the aromatic ring and t-butyl group.[4]
Alcohols Methanol, Ethanol, IsopropanolGood (20–50 mg/mL)Solute acts as H-bond acceptor/donor.[3][4] Solubility increases significantly with temperature (ideal for recrystallization).[4]
Ethers THF, 1,4-DioxaneModerate to Good Good solvation of the lipophilic t-butyl group.[3][4]
Non-Polar Hexanes, Heptane, TolueneLow to Moderate The polar thiazole core limits solubility, though the t-butyl group provides some affinity.[3][4] Toluene > Hexanes due to pi-pi stacking.[3][4]
Aqueous (Neutral) WaterPoor (<1 mg/mL)Hydrophobic effect of the t-butyl group dominates.[3][4] LogP 2.35 indicates poor water solubility.[3][4]
Aqueous (Acidic) 1M HCl, 1M H₂SO₄Soluble Protonation of the thiazole nitrogen forms a water-soluble salt.[3][4]
Mechanistic Interaction Map

The following diagram illustrates the competing forces determining solubility. The tert-butyl group pulls the molecule toward non-polar solvents, while the amine/thiazole core anchors it in polar media.[3][4]

SolubilityMechanism Compound This compound H_Bonding H-Bonding Capacity (Amine NH + Thiazole N) Compound->H_Bonding Lipophilicity Lipophilic Drive (tert-Butyl Group) Compound->Lipophilicity Pi_Stacking Pi-Pi Interactions (Thiazole Ring) Compound->Pi_Stacking Water Water (Insoluble) H_Bonding->Water Insufficient to overcome hydrophobic t-butyl Ethanol Ethanol (Recrystallization) H_Bonding->Ethanol Favorable H-bond exchange Lipophilicity->Water Repulsion Hexane Hexane (Low Sol) Lipophilicity->Hexane Steric bulk aids dispersion forces DMSO DMSO/DMF (High Sol) Pi_Stacking->DMSO Dipole stabilization

Figure 1: Mechanistic interaction map showing how structural motifs dictate solvent compatibility.[3][4]

Part 3: Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: To determine the exact thermodynamic solubility of the compound in a specific solvent.[3][4]

Reagents:

  • This compound (Solid)[3][4]

  • Target Solvent (HPLC Grade)

Workflow:

  • Preparation : Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration : Cap the vial and agitate (shaker or magnetic stir bar) at 25 °C for 24 hours. Note: Ensure solid remains visible; if all dissolves, add more solid.[3][4]

  • Filtration : Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification :

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[3][4]

    • HPLC (Preferred): Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol: Purification via Recrystallization

Given the melting point of 99–100 °C and the solubility profile, Ethanol/Water is the optimal solvent system for purification.[4]

Logic: The compound is highly soluble in hot ethanol but significantly less soluble in cold ethanol or ethanol/water mixtures.[3][4]

Step-by-Step Methodology:

  • Dissolution : Place crude this compound in a round-bottom flask. Add absolute Ethanol (approx. 5 mL per gram of solid).[4]

  • Heating : Heat the mixture to reflux (approx. 78 °C) with stirring until the solid completely dissolves. If solids remain, add Ethanol in small increments.[4]

  • Filtration (Hot) : If insoluble impurities (dust, salts) are present, filter the hot solution rapidly through a pre-warmed funnel.[4]

  • Crystallization :

    • Remove from heat.[3][4]

    • Optional: Add warm Water dropwise until the solution turns slightly turbid, then add one drop of Ethanol to clear it.[4]

    • Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 1 hour.

  • Isolation : Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 ratio).

  • Drying : Dry the crystals in a vacuum oven at 40 °C for 4 hours.

Part 4: Applications & Handling[3][4]

Synthetic Utility

This amine is a versatile nucleophile.[3][4]

  • Acylation : Reacts with acid chlorides to form amides (common in fungicide synthesis).[4]

  • Alkylation : Can be alkylated at the ring nitrogen or exocyclic nitrogen depending on conditions, though the steric bulk of the t-butyl group directs substitution preferences.[3][4]

Storage and Stability[3][4]
  • Hygroscopicity : Low.[3][4]

  • Oxidation : The thiazole ring is susceptible to oxidation by strong oxidizers (e.g., KMnO₄, peroxides).[4]

  • Storage : Store in a tightly sealed container at room temperature (or 2–8 °C for long term) to prevent slow discoloration (oxidation of the amine).[4]

References

  • Sigma-Aldrich .[2][3][4] this compound Product Specification. Product No. ENA369383272.[3][4] Accessed via .[3][4]

  • PubChem . 4-tert-Butyl-1,3-thiazol-2-amine (Isomer Context). CID 2734202.[3][4][7] .[4] (Note: Used for structural property consensus of the class).

  • ChemScene . This compound General Information. CAS 1438-46-6.[1][2][3][4][5][6] .[4]

  • NTP (National Toxicology Program). 2-Aminothiazole Physical Properties. (Parent compound reference for pKa and solubility baselines).

Sources

An In-Depth Technical Guide to the Biological Mechanisms of Action of 2-Aminothiazole Derivatives, with a Focus on N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Versatile 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow for its recognition by a wide array of biological targets. This has led to the development of 2-aminothiazole-containing drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory therapies.[1][3][6][7] N-tert-butyl-1,3-thiazol-2-amine represents a fundamental example of this class, possessing the core 2-aminothiazole structure with a bulky tert-butyl substituent. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential biological activities can be extrapolated from the well-characterized mechanisms of its structural analogs. This guide will delve into the established and proposed mechanisms of action for the broader 2-aminothiazole class, providing a framework for investigating the biological role of this compound.

I. Diverse Mechanisms of Action of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is largely dictated by the nature and position of substituents on the thiazole ring and the exocyclic amine. These modifications fine-tune the molecule's affinity and selectivity for various biological targets.

A. Antimicrobial Activity: Targeting Essential Bacterial Processes

Several 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[8][9][10] Molecular docking studies and enzymatic assays suggest that these compounds can inhibit essential microbial enzymes.[8] For instance, certain analogs have been proposed to bind to the active sites of enzymes such as Enoyl-ACP reductase (involved in fatty acid synthesis), Lipid A (a component of the outer membrane of Gram-negative bacteria), and pyridoxal kinase.[8]

Hypothesized Mechanism for this compound: The relatively simple structure of this compound might confer broad-spectrum, albeit potentially modest, antimicrobial activity. The tert-butyl group could enhance membrane permeability, a desirable trait for antimicrobial agents.

B. Anticancer Activity: Inhibition of Key Signaling Pathways

The 2-aminothiazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[1][11] One prominent example is Dabrafenib, a potent inhibitor of the BRAF proto-oncogene, which is frequently mutated in various cancers.[1] The thiazole ring often acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. Derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key player in tumor angiogenesis.[11]

Visualizing a Kinase Inhibition Pathway

Below is a generalized diagram illustrating how a 2-aminothiazole derivative might inhibit a kinase signaling pathway, preventing the phosphorylation of downstream substrates and thereby blocking cell proliferation.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Target Kinase (e.g., BRAF, KDR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase Binds to ATP pocket ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Activates

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.

C. Anti-inflammatory Activity: Modulation of Eicosanoid Metabolism

Certain N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of key enzymes in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[12] These compounds can act as multi-target inhibitors, simultaneously blocking 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), offering a promising approach for treating inflammatory diseases.[12]

Hypothesized Mechanism for this compound: The presence of the lipophilic tert-butyl group might favor interactions with the hydrophobic active sites of enzymes like COX and LO.

D. Ion Channel Modulation: Antagonism of the Zinc-Activated Channel (ZAC)

Derivatives of N-(thiazol-2-yl)benzamide, which contain the 2-aminothiazole core, have been discovered as the first selective antagonists of the Zinc-Activated Channel (ZAC).[13] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. These antagonists act as negative allosteric modulators, suggesting they bind to a site distinct from the agonist binding site to inhibit channel function.[13] The introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for this antagonist activity.[13]

II. Experimental Protocols for Elucidating the Mechanism of Action

To investigate the potential biological activities of this compound, a series of well-established in vitro and cell-based assays should be employed.

A. Protocol: In Vitro Kinase Inhibition Assay (e.g., KDR Kinase)

This protocol outlines a typical procedure to assess the direct inhibitory effect of a test compound on a purified kinase.

1. Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.

2. Materials:

  • Purified recombinant KDR kinase
  • KDR-specific peptide substrate
  • ATP
  • This compound (test compound)
  • Staurosporine (positive control inhibitor)
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)
  • 384-well microplates

3. Step-by-Step Methodology:

  • Prepare a serial dilution of this compound in DMSO.
  • Add 50 nL of the test compound dilutions, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 5 µL of a solution containing the KDR kinase and peptide substrate in assay buffer to each well.
  • Incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
  • Incubate for 1 hour at room temperature.
  • Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start PrepCompound Prepare serial dilutions of This compound Start->PrepCompound Dispense Dispense compound/ controls into 384-well plate PrepCompound->Dispense AddEnzyme Add Kinase + Substrate Solution Dispense->AddEnzyme PreIncubate Pre-incubate (10 min) AddEnzyme->PreIncubate AddATP Initiate reaction with ATP PreIncubate->AddATP Incubate Incubate (1 hour) AddATP->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

B. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

1. Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits bacterial growth.

2. Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)
  • Mueller-Hinton Broth (MHB)
  • This compound (test compound)
  • Vancomycin (positive control)
  • 96-well microplates
  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

3. Step-by-Step Methodology:

  • Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate.
  • Include wells for a positive control (broth + inoculum), negative control (broth only), and a positive inhibitor control (vancomycin).
  • Add the standardized bacterial inoculum to all wells except the negative control.
  • Incubate the plate at 37°C for 18-24 hours.
  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

III. Data Summary: Biological Activities of Representative 2-Aminothiazole Derivatives

The following table summarizes the reported biological activities for various 2-aminothiazole derivatives, highlighting the versatility of this scaffold.

Compound ClassTarget/ActivityPotency (IC50/MIC)Reference
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineAntibacterial (E. coli)MIC: 6.25 µg/mL[8]
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)ZAC AntagonistIC50: ~3 µM[13]
DabrafenibBRAF Kinase Inhibitor-[1]
2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705)5-LO / COX-2 InhibitorIC50: 0.9 µM (5-LO)[12]
2-aminothiazole derivativesAntimycobacterial-[14]
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR Kinase Inhibitor-[11]

IV. Conclusion and Future Directions

The 2-aminothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Based on the extensive research on its derivatives, this compound is likely to possess biological activity, with potential roles as an antimicrobial agent, a kinase inhibitor, an anti-inflammatory compound, or an ion channel modulator. The lipophilic tert-butyl group is a key feature that will influence its pharmacokinetic properties and target interactions. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its mechanism of action, paving the way for potential drug development efforts.

References

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. Available from: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Available from: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available from: [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][15]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available from: [Link]

  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. Available from: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. Available from: [Link]

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Potential biological activities of "N-tert-butyl-1,3-thiazol-2-amine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Selectivity: The Biological Activities and Therapeutic Potential of N-tert-Butyl-1,3-Thiazol-2-Amine Derivatives

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically significant compounds[1]. Among its derivatives, this compound (and its C5-halogenated analogs) represents a critical structural node for drug development[2]. The strategic incorporation of a bulky tert-butyl group at the C4 position, coupled with the hydrogen-bonding capacity of the 2-amino group, creates a highly tunable molecule capable of precise interactions within the ATP-binding pockets of various kinases[3]. This in-depth technical guide explores the rational design, biological activities, and validated experimental methodologies associated with this compound derivatives.

Structural Dynamics and Rational Design

The biological efficacy of this compound derivatives is rooted in their unique steric and electronic properties[2].

  • The 2-Amino Group (Hinge Binder): In kinase inhibition, the 2-aminothiazole moiety acts as a highly effective hinge-binding motif. The nitrogen atoms (both the exocyclic amine and the endocyclic thiazole nitrogen) serve as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone of the kinase hinge region[4].

  • The C4 tert-Butyl Group (Steric Shield): The bulky tert-butyl group at the 4-position is not merely a passive structural element. It actively influences the compound's binding affinity by occupying hydrophobic sub-pockets within target proteins[3]. This steric bulk restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding and significantly enhancing selectivity against off-target kinases[5].

  • The C5 Position (Functionalization Hub): The C5 position of the thiazole ring is highly nucleophilic and easily halogenated (e.g., yielding 2-amino-5-bromo-4-tert-butylthiazole)[3]. This bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki or Stille), allowing researchers to rapidly generate diverse chemical libraries for Structure-Activity Relationship (SAR) optimization[2].

Primary Biological Activities

Oncology and Kinase Inhibition

This compound derivatives have demonstrated profound anticancer activity, primarily through the selective inhibition of protein kinases[3].

  • Aurora Kinases: These derivatives act as potent, ATP-competitive inhibitors of Aurora A and B kinases, which are critical for centrosome maturation and chromosome segregation during mitosis[4]. Inhibition leads to a measurable decrease in histone H3 serine 10 phosphorylation, resulting in the failure of cytokinesis, endoreduplication, and subsequent apoptosis in tumor cells[1],[4].

  • Src and CK2 Kinases: The scaffold has been utilized to develop pan-Src family kinase inhibitors with subnanomolar potencies, as well as allosteric modulators of protein kinase CK2, effectively halting tumor proliferation and angiogenesis[3],[5].

  • Cytotoxicity: Hybrid molecules incorporating the 2-aminothiazole core exhibit significant in vitro cytotoxicity against human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast), often inducing G2/M phase cell cycle arrest[6],[7],[8].

Antimicrobial and Agrochemical Applications

Beyond oncology, the scaffold exhibits broad-spectrum biological activity. Derivatives have shown remarkable efficacy against bacterial strains such as E. coli and P. aeruginosa[1]. In the agrochemical sector, 1,3-thiazole derivatives are utilized for their fungicidal properties and their ability to induce systemic acquired resistance against plant viruses, such as the Tobacco Mosaic Virus (TMV)[9].

Quantitative Data Summary
Target / ApplicationSub-Target / Cell LineObserved Biological EffectActivity / IC50 RangeReference
Kinase Inhibition Aurora Kinase A/BDecreased H3 Ser10 phosphorylation, endoreduplicationLow nanomolar[4]
Kinase Inhibition Src Family KinasesInhibition of tumor growth and angiogenesisSubnanomolar[3]
Cytotoxicity HeLa, A549, MCF-7G2/M phase arrest, apoptosis1.6 – 8.51 μM[7],[8]
Antimicrobial E. coli, P. aeruginosaBroad-spectrum bacterial growth inhibitionModerate to High[1]
Agrochemical Tobacco Mosaic VirusViral replication inhibition, systemic resistanceActive at 100 μg/mL[9]

Systems Biology & Mechanism Visualization

To understand the downstream effects of these derivatives, we must map their interaction within the cellular signaling network.

G Inhibitor This compound Derivatives Aurora Aurora Kinase A/B (ATP-Binding Pocket) Inhibitor->Aurora Competitive Inhibition H3 Histone H3 (Ser10) Phosphorylation Aurora->H3 Catalyzes Mitosis Centrosome Maturation & Spindle Assembly Aurora->Mitosis Regulates Cytokinesis Cytokinesis Failure & Endoreduplication H3->Cytokinesis Downregulation Triggers Mitosis->Cytokinesis Disruption Triggers Apoptosis G2/M Arrest & Apoptosis Cytokinesis->Apoptosis Induces

Mechanism of action of this compound derivatives in Aurora kinase inhibition.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Protocol 1: Synthesis of the Core Scaffold (2-Amino-5-bromo-4-tert-butylthiazole)

Causality: The Hantzsch synthesis regioselectively constructs the 1,3-thiazole ring from an α-haloketone and thiourea[10]. N-Bromosuccinimide (NBS) is explicitly chosen over molecular bromine for the subsequent C5 bromination because it provides a controlled, low concentration of electrophilic bromine, preventing over-oxidation and ensuring strict regioselectivity at the highly nucleophilic C5 position[3].

Step-by-Step Methodology:

  • α-Haloketone Formation: To a solution of pinacolone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid. Cool to 0°C and add bromine (1.0 eq) dropwise. Stir for 12 hours. Purify via vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone[10].

  • Hantzsch Cyclization: Reflux the 1-bromo-3,3-dimethyl-2-butanone with thiourea (1.1 eq) in ethanol for 4 hours. Neutralize with saturated sodium bicarbonate to precipitate 2-amino-4-tert-butylthiazole[3],[10].

  • Regioselective Bromination: Dissolve 2-amino-4-tert-butylthiazole in acetonitrile (protected from light). Cool to 0°C. Add NBS (1.0 eq) portion-wise. Stir for 2-4 hours at room temperature[3].

  • Workup & Self-Validation: Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine[3].

    • Validation Check: Perform ESI-MS. The presence of[M+H]+ and [M+H+2]+ peaks of equal intensity confirms successful mono-bromination (due to the natural isotopic abundance of bromine)[10]. ¹H NMR must show the disappearance of the C5-H proton and the retention of the tert-butyl singlet at ~1.4 ppm[10].

Workflow Pinacolone Pinacolone (Starting Material) Bromination Alpha-Bromination (Br2, MeOH, HBr cat.) Pinacolone->Bromination Haloketone 1-bromo-3,3-dimethyl-2-butanone Bromination->Haloketone Hantzsch Hantzsch Synthesis (Thiourea, EtOH, Reflux) Haloketone->Hantzsch Thiazole 2-Amino-4-tert-butylthiazole Hantzsch->Thiazole NBS C5 Bromination (NBS, Acetonitrile, 0°C) Thiazole->NBS Scaffold 2-Amino-5-bromo-4-tert-butylthiazole (Core Scaffold) NBS->Scaffold Coupling Palladium Cross-Coupling (Suzuki/Stille) Scaffold->Coupling Library Target Compound Library Coupling->Library

Self-validating synthetic workflow for generating 2-amino-5-bromo-4-tert-butylthiazole libraries.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay is utilized because it directly quantifies kinase activity by measuring the ADP produced during the phosphorylation of a substrate, independent of the substrate's specific sequence[2]. This provides a highly sensitive, universal luminescent readout that is less prone to interference from fluorescent test compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point serial dilution (e.g., 10 μM to 0.5 nM) of the test derivative in DMSO[2].

  • Reaction Assembly: In a 384-well plate, combine recombinant Aurora A kinase, specific peptide substrate, and the test compound in kinase assay buffer[2].

  • Self-Validation Controls:

    • Positive Control: Include a known Aurora inhibitor (e.g., Alisertib) to validate assay sensitivity.

    • Negative Control: Include a "no-enzyme" well to establish the baseline luminescence background.

  • Incubation & Detection: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature. Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP[11].

  • Readout: Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader[11]. Calculate the IC50 using non-linear regression analysis.

References

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  • Source: benchchem.
  • Source: nih.gov (PMC)
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.
  • Structure-activity relationship (SAR)
  • Source: acs.

Sources

N-tert-butyl-1,3-thiazol-2-amine: Strategic Scaffold for Lipophilic Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "N-tert-butyl-1,3-thiazol-2-amine" as a Scaffold in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the This compound moiety represents a specialized structural solution for optimizing ligand-target interactions. Unlike simple aminothiazoles, which often suffer from rapid metabolic clearance or poor selectivity, the incorporation of a bulky tert-butyl group at the exocyclic nitrogen introduces critical steric and physicochemical alterations.

This guide analyzes the utility of this scaffold in drug discovery, focusing on its ability to:

  • Modulate Lipophilicity: Significantly increase LogP to drive membrane permeability.

  • Enhance Metabolic Stability: Block standard N-dealkylation pathways due to the absence of

    
    -hydrogens.
    
  • Occupy Hydrophobic Pockets: Exploit steric bulk to fill unoccupied space in enzyme active sites (e.g., kinase back-pockets).

Chemical Architecture & Physicochemical Profile

The "Tert-Butyl Effect" in SAR

The transition from a methyl or ethyl group to a tert-butyl group is rarely a subtle modification; it is a binary switch in molecular behavior.

PropertyEffect of N-tert-butyl SubstitutionMedicinal Chemistry Implication
Steric Bulk High (A-value > 4.9)Restricts bond rotation; locks bioactive conformations; fills large hydrophobic pockets (e.g., ATP-binding sites).
Lipophilicity

LogP

+1.2 vs. Methyl
Increases blood-brain barrier (BBB) penetration; improves passive diffusion but risks solubility issues.
Metabolism High ResistanceCritical: The quaternary carbon prevents CYP450-mediated

-carbon hydroxylation/N-dealkylation.
Basicity Slight Increase (Inductive Effect)The +I effect of the t-butyl group increases electron density on the amine nitrogen, potentially strengthening H-bond acceptance.
Solubility vs. Potency Trade-off

While the tert-butyl group enhances hydrophobic binding, it imposes a solubility penalty. A comparative study on


-secretase modulators  demonstrated that while N-tert-butyl analogs often retained or improved potency via hydrophobic interactions, they exhibited significantly lower aqueous solubility compared to N-isopropyl analogs [1].[1]

Expert Insight: Use this scaffold when the target binding site possesses a distinct, large hydrophobic sub-pocket (e.g., the "selectivity pocket" in kinases). If the target surface is solvent-exposed, the solubility penalty may outweigh the binding affinity gain.

Synthetic Accessibility: Self-Validating Protocols

The synthesis of this compound derivatives relies on the robust Hantzsch Thiazole Synthesis .[2][3] This protocol is favored for its regioselectivity and tolerance of diverse functional groups.[4]

Core Synthetic Pathway (Hantzsch Condensation)

Reaction Logic: The synthesis couples a nucleophilic N-tert-butylthiourea with an electrophilic


-haloketone .[2] The reaction proceeds via an S

2 attack of the sulfur on the

-carbon, followed by cyclodehydration.
Protocol: Synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Reagents:

  • N-tert-butylthiourea (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Et

    
    N) or Sodium Bicarbonate (NaHCO
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: Dissolve N-tert-butylthiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetone (11 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of thiourea by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature. The thiazole hydrobromide/chloride salt may precipitate.

  • Neutralization: Basify the solution to pH 8–9 using saturated aqueous NaHCO

    
     or Et
    
    
    
    N to liberate the free base.
  • Extraction: Evaporate ethanol, dilute with water, and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Yield Expectation: 75–90%

Visualizing the Synthetic Logic

HantzschSynthesis Thiourea N-tert-butylthiourea (Nucleophile) Intermediate S-Alkylated Intermediate Thiourea->Intermediate SN2 Attack (Sulfur) HaloKetone Alpha-Halo Ketone (Electrophile) HaloKetone->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Nucleophilic Attack Product This compound (Scaffold) Cyclization->Product Aromatization

Figure 1: Mechanistic flow of the Hantzsch synthesis for the N-tert-butyl-aminothiazole scaffold.

Medicinal Chemistry Applications & Case Studies

Metabolic Stability Engineering

One of the primary drivers for selecting the N-tert-butyl group is metabolic protection.

  • Mechanism: Standard alkyl amines (Methyl, Ethyl, Isopropyl) are susceptible to N-dealkylation via CYP450 enzymes. This mechanism requires the abstraction of a hydrogen atom from the

    
    -carbon (the carbon adjacent to the nitrogen).
    
  • The Solution: The tert-butyl group has zero

    
    -hydrogens .
    
  • Outcome: The N-dealkylation pathway is completely blocked. Metabolism is forced to occur on the

    
    -carbons (oxidation to alcohol) or on the thiazole ring itself, generally extending the half-life (
    
    
    
    ) of the compound.
Kinase Inhibitor Design (The "Gatekeeper" Strategy)

In kinase drug discovery, the 2-aminothiazole is a privileged hinge-binding motif.

  • Hinge Binding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, and the exocyclic amine (NH) acts as a hydrogen bond donor to the kinase hinge region.

  • Role of N-tert-butyl: The bulky tert-butyl group is often directed toward the solvent front or a specific hydrophobic pocket (e.g., the ribose binding pocket or back-cleft).

  • Example Logic: If an N-isopropyl group shows good potency but rapid clearance, switching to N-tert-butyl often maintains potency (if the pocket accommodates the bulk) while resolving the metabolic instability.

Decision Matrix: When to Use N-tert-butyl

DecisionMatrix Start Lead Compound Analysis (Aminothiazole Core) MetabIssue Is N-dealkylation a major metabolic route? Start->MetabIssue Hydrophobic Is there a hydrophobic pocket available? MetabIssue->Hydrophobic Yes UseIso Use N-Isopropyl or N-Cyclopropyl MetabIssue->UseIso No (Optimization not needed) Solubility Is aqueous solubility critical (<10 µM)? Hydrophobic->Solubility Yes Hydrophobic->UseIso No (Steric Clash) UseTBu DEPLOY N-tert-butyl (Stable, Potent) Solubility->UseTBu No (Solubility acceptable) UsePolar Use N-Oxetane or Polar Isostere Solubility->UsePolar Yes (Risk of precipitation)

Figure 2: Strategic decision tree for incorporating the N-tert-butyl moiety during Lead Optimization.

References

  • Crump, C. J., et al. (2012). "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry Letters, 22(8), 2997-3001.

  • BenchChem. (n.d.). "N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Chemical Properties and Applications."

  • Potts, K. T., & Huseby, R. M. (1966). "1,2,4-Triazoles.[2][5] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System." The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational chemistry for thiazole/thiadiazole synthesis).

  • Chimenti, F., et al. (2004). "Synthesis and selective monoamine oxidase B inhibition by a large series of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry, 39(5), 473-479. (Demonstrates thiazole scaffold versatility).

Sources

"N-tert-butyl-1,3-thiazol-2-amine" stability and degradation profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: N-tert-butyl-1,3-thiazol-2-amine: A Guide to Intrinsic Stability and Degradation Profile Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1438-46-6) is a heterocyclic compound featuring the 2-aminothiazole core structure. This scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] Understanding the intrinsic stability of this molecule is paramount for its successful development, from early-stage handling to the formulation of a stable final drug product. The process of intentionally degrading a drug substance under controlled, exaggerated conditions—known as forced degradation or stress testing—is a regulatory expectation and a critical scientific tool.[3][4] It helps to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating power of analytical methods.[5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the potential stability and degradation profile of this compound. By analyzing its constituent functional groups and drawing upon established chemical principles for analogous structures, we will postulate its primary degradation pathways and provide a robust experimental framework for systematic stability assessment.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the first step in predicting its chemical liabilities.

PropertyValueSource
CAS Number 1438-46-6[6]
Molecular Formula C₇H₁₂N₂S[6]
Molecular Weight 156.25 g/mol [6]
Storage Sealed in dry, 2-8℃[6]

Structural Liabilities: The structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions:

  • Thiazole Ring: The heteroaromatic ring is a potential target for degradation. The sulfur atom is susceptible to oxidation, and the entire ring system could be vulnerable to cleavage under harsh hydrolytic conditions.[1]

  • Exocyclic Secondary Amine: The nitrogen atom attached to the tert-butyl group is a potential site for oxidation.[7] While the bulky tert-butyl group may confer some steric protection, the N-H bond remains a reactive site.

  • Overall Aromatic System: The conjugated system may be susceptible to photolytic degradation upon exposure to UV or visible light.[1]

Postulated Degradation Pathways

Based on the structural analysis, several degradation pathways can be anticipated. The following sections detail the most probable mechanisms.

Oxidative Degradation

Oxidation is one of the most common degradation routes for pharmaceuticals, particularly for molecules containing heteroatoms with lone pairs of electrons, such as sulfur and nitrogen.[3] For this compound, oxidation can occur at multiple sites.

  • Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone.[1]

  • Nitrogen Oxidation: Both the endocyclic (ring) and exocyclic (amine) nitrogen atoms are potential sites. This can lead to the formation of N-oxides.[1]

  • Amine Oxidation and Fragmentation: The secondary amine can undergo oxidation. Drawing parallels from the atmospheric degradation of tert-butylamine, this could involve hydrogen abstraction from the amino group, potentially leading to fragmentation.[8][9] Products could include imines or even cleavage of the C-N bond.[7]

Oxidative Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Molecule Sulfoxide Thiazole S-Oxide Parent->Sulfoxide [O] N_Oxide Thiazole N-Oxide Parent->N_Oxide [O] Amine_Oxidation Amine Oxidation Products (e.g., Imines, Fragments) Parent->Amine_Oxidation [O] Sulfone Thiazole S-Sulfone Sulfoxide->Sulfone [O]

Potential oxidative degradation pathways for the title compound.
Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water, a process that can be significantly accelerated by acidic or basic conditions.[3] While the molecule lacks classically labile groups like esters or amides, the integrity of the thiazole ring itself should be evaluated under forced hydrolytic stress. Extreme pH and elevated temperatures could potentially lead to ring-opening reactions, although 2-aminothiazoles are generally considered relatively stable to hydrolysis.[2]

Photodegradation

Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a systematic approach to photostability testing.[10] For this compound, potential photodegradation pathways could include photo-oxidation, leading to products similar to those from chemical oxidation, or complex rearrangements and fragmentation. The exact pathway is difficult to predict without experimental data.

Thermal Degradation

Assessing stability at elevated temperatures, both in solid form and in solution, is crucial. High temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition products that may not be observed under ambient conditions. For this compound, this could involve fragmentation of the molecule or polymerization reactions.

Experimental Framework for Forced Degradation Studies

A systematic forced degradation study is essential to experimentally verify the postulated pathways and to develop a stability-indicating analytical method. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and quantify degradation products without generating secondary products that would not be relevant to normal storage conditions.[11]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, Heat) Oxidation Oxidation (H2O2) Thermal Thermal (Dry/Humid Heat) Photo Photolytic (ICH Q1B Light) Control Control (Unstressed) Analysis Stability-Indicating HPLC-UV/DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis MassBalance Assess Mass Balance & Peak Purity Analysis->MassBalance Characterization Characterize Degradants (LC-MS, NMR) MassBalance->Characterization

General workflow for conducting forced degradation studies.
General Protocol for Forced Degradation

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions: The choice of stress conditions is critical. It should be aggressive enough to cause degradation but not so forceful as to cause complete decomposition. The following conditions, based on ICH guidelines and common industry practice, serve as a robust starting point.[1]

Stress ConditionRecommended ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature and an elevated temperature (e.g., 60°C).Potential thiazole ring opening under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature and an elevated temperature (e.g., 60°C).Potential thiazole ring opening under harsh conditions.
Oxidation 3% - 30% H₂O₂ at room temperature.Thiazole S-oxide, thiazole S-sulfone, N-oxides, and products of amine oxidation/fragmentation.
Photodegradation Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[10] A dark control sample should be run in parallel.Products of photo-oxidation and/or molecular rearrangement.
Thermal Degradation Store solid compound and stock solution under dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).Thermal decomposition/fragmentation products.

3. Time Points: Samples should be analyzed at appropriate time intervals (e.g., 2, 8, 24, 48 hours) until the target level of degradation is achieved or the stability of the molecule is established under that condition.

4. Sample Analysis: Analyze all stressed samples, including controls, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A Diode Array Detector (DAD) is highly recommended as it allows for the assessment of peak purity and can indicate the formation of new chromophores.[12]

5. Data Interpretation:

  • Quantify Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant products have been detected.[4]

  • Structural Elucidation: For significant degradation products, structural identification should be pursued using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Conclusion

The experimental framework provided in this guide offers a robust starting point for researchers to rigorously evaluate the intrinsic stability of this compound. The insights gained from these forced degradation studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and effective final product.

References

  • This compound | ChemScene.
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide | Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario | Academia.edu.
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing | Pharmaceutical Technology.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Forced Degradation Studies for Biopharmaceuticals | Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability | Wiley Analytical Science.
  • Recent Developments and Biological Activities of 2-Aminothiazole | Scribd.
  • Oxidation of Amines and N-Hetarenes | Thieme.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario | Asian Journal of Research in Chemistry.
  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere | ACS Public
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products | European Medicines Agency.
  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl-1,3-thiazol-2-amine (CAS: 1438-46-6) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and advanced agrochemicals[1]. This application note details a robust, scalable, and self-validating protocol for its preparation via the classical Hantzsch thiazole synthesis . By reacting N-tert-butylthiourea with chloroacetaldehyde, researchers can achieve high yields of the target aminothiazole without the need for expensive transition-metal catalysts or air-sensitive ligands.

Mechanistic Rationale & Pathway

The Hantzsch synthesis of 2-aminothiazoles is a highly efficient, multi-step cascade reaction[2]. The process is initiated by the nucleophilic attack of the highly polarizable sulfur atom of N-tert-butylthiourea onto the α-carbon of chloroacetaldehyde, displacing the chloride ion via an S-alkylation event. The resulting acyclic intermediate undergoes an intramolecular cyclization where the proximal nitrogen attacks the carbonyl carbon, forming a transient hydroxythiazoline intermediate. Finally, a thermodynamically driven dehydration step forces the aromatization of the ring, yielding the stable 1,3-thiazole core[3].

Mechanism A N-tert-butylthiourea C S-Alkylation Intermediate A->C S-attack B Chloroacetaldehyde B->C -Cl⁻ D Hydroxythiazoline Intermediate C->D Cyclization E This compound D->E -H₂O

Fig 1: Hantzsch synthesis mechanism for this compound.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements and material properties for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
N-tert-butylthiourea 132.231.01.32 gPrimary nucleophile
Chloroacetaldehyde (50% aq.)78.501.11.73 g (~1.42 mL)α-Halocarbonyl electrophile
Ethanol (Absolute)46.07-20.0 mLReaction solvent
Sodium Bicarbonate (Sat. aq.)84.01Excess~15.0 mLNeutralization base
Ethyl Acetate 88.11-3 × 20.0 mLExtraction solvent
Sodium Sulfate (Anhydrous)142.04-As neededDesiccant

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (dissolution, precipitation, phase separation) serve as built-in checkpoints to ensure the reaction is proceeding correctly.

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a Teflon-coated magnetic stir bar.

  • Add 1.32 g (10.0 mmol) of N-tert-butylthiourea to the flask.

  • Suspend the solid in 20.0 mL of absolute ethanol. Stir at room temperature (20–25 °C) until the thiourea is fully dissolved.

Step 2: Electrophile Addition & Cyclization 4. Using a chemical fume hood, slowly add 1.42 mL (11.0 mmol) of 50% aqueous chloroacetaldehyde dropwise to the stirring solution over 2 minutes. (Caution: Chloroacetaldehyde is toxic and a lachrymator). 5. Attach a reflux condenser to the flask and transfer the assembly to a pre-heated oil bath or heating block. 6. Heat the reaction mixture to reflux (approx. 78 °C) and maintain vigorous stirring for 2 to 3 hours . 7. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The disappearance of the UV-active thiourea spot confirms reaction completion.

Step 3: Solvent Removal 8. Remove the flask from the heat source and allow it to cool to room temperature. 9. Concentrate the crude mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. A viscous, slightly colored residue (the hydrochloride salt of the product) will remain.

Step 4: Neutralization & Free-Basing 10. Suspend the crude residue in 15.0 mL of deionized water. 11. Slowly add saturated aqueous sodium bicarbonate (


) portion-wise while stirring. Effervescence (

gas evolution) will occur. 12. Continue adding

until the aqueous phase reaches a pH of 7.5–8.0 (verify with pH paper). Validation Check: The free base of the aminothiazole may begin to precipitate or form an oily suspension as the pH rises.

Step 5: Extraction & Purification 13. Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). 14. Combine the organic layers and wash with 20 mL of brine (saturated


).
15. Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. 16. Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from a minimal amount of hot hexanes to afford pure this compound as a crystalline solid.

Causality & Troubleshooting (Expert Insights)

To ensure scientific integrity and reproducibility, it is critical to understand the "why" behind the procedural steps:

  • Electrophile Selection: While bromoacetaldehyde is theoretically a more reactive electrophile due to bromide being a superior leaving group, it is highly unstable and prone to polymerization. Chloroacetaldehyde is commercially available as a stable 50% aqueous solution, making it operationally simpler and highly effective under reflux conditions.

  • Solvent Dynamics: Absolute ethanol is specifically chosen because it acts as a co-solvent that solubilizes both the organic thiourea and the aqueous chloroacetaldehyde. Furthermore, its protic nature stabilizes the chloride leaving group during the initial S-alkylation event, lowering the activation energy of the transition state.

  • pH-Dependent Partitioning (Critical Step): The Hantzsch reaction inherently produces hydrochloric acid (HCl) as a stoichiometric byproduct. This acid immediately protonates the basic nitrogen of the newly formed thiazole ring, trapping the product as a water-soluble hydrochloride salt. The neutralization step (Step 4) is strictly mandatory; failing to raise the pH above the

    
     of the aminothiazole will result in the product remaining in the aqueous layer during extraction, leading to a near-zero isolated yield.
    

References

  • Chiriac, C. I., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI Molecules, 26(3), 643. Available at:[Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles: Reaction Mechanism of Hantzsch Thiazole Synthesis. Available at:[Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Assays of N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Scientific Rationale for Investigating N-tert-butyl-1,3-thiazol-2-amine

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in many biologically active molecules and has been the subject of extensive research in the quest for new anti-infective agents.[1][3][4][5][6]

The subject of this guide, this compound, is a derivative of the 2-aminothiazole scaffold. The incorporation of a tert-butyl group is a strategic chemical modification. This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3] The tert-butyl moiety may enhance the compound's ability to penetrate microbial cell membranes and could also modulate its interaction with biological targets, potentially leading to improved potency and a unique spectrum of activity. While extensive research has been conducted on various substituted thiazoles, this specific N-substituted derivative remains a compelling candidate for thorough antimicrobial evaluation.

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial potential of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data on its efficacy against a panel of clinically relevant microorganisms.

Chemical and Physical Properties

PropertyValue/InformationSource
Molecular Formula C₇H₁₂N₂SChemScene
Molecular Weight 156.25 g/mol ChemScene
Appearance Solid (predicted)-
Solubility Expected to have moderate solubility in organic solvents (e.g., DMSO, ethanol) and limited solubility in water.[3]-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Always consult the most up-to-date SDS for the specific batch of the compound being used.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the recommended workflow for a comprehensive preliminary assessment of the antimicrobial activity of this compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_interpretation Data Interpretation Compound_Prep Compound Preparation (Stock Solution) Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion MIC Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC) Compound_Prep->MIC Microbe_Prep Microorganism Preparation (Standardized Inoculum) Microbe_Prep->Disk_Diffusion Microbe_Prep->MIC Disk_Diffusion->MIC If active Data_Analysis Data Analysis and Interpretation Disk_Diffusion->Data_Analysis MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal/bacteriostatic MIC->Data_Analysis MBC->Data_Analysis

Caption: Experimental workflow for antimicrobial evaluation.

Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible serial dilutions in subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in antimicrobial testing. It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth to establish a proper negative control.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration is 10 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mg/mL stock, weigh 10 mg of the compound.

  • Solubilization: Add the corresponding volume of sterile DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary if the compound is difficult to dissolve.

  • Sterilization: The stock solution is typically considered self-sterilizing due to the high concentration of DMSO. If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a gold-standard method for antimicrobial susceptibility testing.

Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • This compound stock solution

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent control (DMSO)

  • Incubator

  • Multichannel micropipettes and sterile tips

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. To the wells in the first column, add 200 µL of broth.

  • Compound Dilution:

    • Add a calculated volume of the stock solution to the first well of a row to achieve the desired starting concentration (e.g., for a 10 mg/mL stock, adding 4 µL to 196 µL of broth gives a starting concentration of 200 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix well, and continue this process across the plate, discarding 100 µL from the last well.

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row.

    • Negative (Growth) Control: A well containing only broth and the microbial inoculum.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

    • Sterility Control: A well containing only sterile broth.

  • Inoculation: Dilute the standardized microbial inoculum in broth to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the diluted inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Reading the MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

MIC_Protocol cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_readout Result Add_Broth Add Broth to 96-well Plate Add_Compound Add Compound to First Well Add_Broth->Add_Compound Serial_Dilute Perform Two-fold Serial Dilutions Add_Compound->Serial_Dilute Inoculate Add Standardized Inoculum Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC

Caption: Broth microdilution protocol workflow.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC assay is performed after the MIC to determine if a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

Materials:

  • MIC plate from Protocol 2

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Select Wells: From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Plating: Take a 10 µL aliquot from each selected well and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 10⁵ CFU/mL, the MBC plate should have ≤10 colonies).

Potential Mechanism of Action of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives can be attributed to several mechanisms of action. While the specific target of this compound is yet to be determined, plausible mechanisms based on related compounds include:

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Lipophilic thiazole derivatives can insert into the microbial cell membrane, leading to depolarization and leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Certain thiazoles have been shown to inhibit enzymes involved in DNA or RNA synthesis, such as DNA gyrase.

  • Inhibition of Protein Synthesis: Thiazoles can also target ribosomal function, thereby inhibiting protein synthesis.

Further studies, such as time-kill kinetics, macromolecular synthesis assays, and target-based enzymatic assays, would be necessary to elucidate the precise mechanism of action of this compound.

Data Interpretation and Reporting

AssayKey ParameterInterpretation
Disk Diffusion Zone of Inhibition (mm)A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
Broth Microdilution MIC (µg/mL or µM)The lower the MIC value, the more potent the compound is at inhibiting microbial growth.
MBC MBC (µg/mL or µM)- If MBC is ≤ 4 x MIC, the compound is considered bactericidal.- If MBC is > 4 x MIC, the compound is considered bacteriostatic.

References

  • MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • PMC. (n.d.). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. Retrieved from [Link]

  • RSC Publishing. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). design, synthesis and evaluation of antimicrobial activities of some novel thiazole and thiadiazole derivatives clubbed with 1h-benzimidazole. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Identification and Characterization of Novel ZAC1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting the ZAC1 Transcription Factor

The Zinc-finger protein which regulates Apoptosis and Cell cycle arrest 1 (ZAC1), also known as Pleiomorphic adenoma gene-like 1 (PLAGL1), is a multifaceted transcription factor with critical roles in cellular homeostasis and development.[1][2] As its name suggests, ZAC1 is a potent regulator of cell proliferation and apoptosis, making it a pivotal player in both normal physiological processes and pathological conditions.[1][3] Dysregulation of ZAC1 expression is implicated in a variety of diseases, including cancer and developmental disorders.[2][4][5] Its function as a tumor suppressor is underscored by its ability to induce cell cycle arrest and apoptosis, often in collaboration with the p53 pathway.[1][4] Furthermore, ZAC1 is involved in intricate signaling networks, acting as a transcriptional coactivator for nuclear receptors and influencing pathways such as AP-1 and PI3K/Akt.[6][7][8] Given its central role in cell fate decisions, the modulation of ZAC1 activity with small molecule antagonists presents a compelling therapeutic strategy for diseases characterized by aberrant cell growth and survival.

These application notes provide a comprehensive guide for researchers and drug development professionals on the identification and characterization of novel ZAC1 antagonists. As a case study, we will outline a hypothetical workflow using "N-tert-butyl-1,3-thiazol-2-amine," a compound belonging to a class of molecules known for their diverse biological activities, as a candidate for screening.[9][10][11] It is important to note that while the thiazole scaffold is a common feature in many bioactive compounds, the specific activity of this compound as a ZAC1 antagonist has not been empirically established. Therefore, the following protocols are presented as a roadmap for the discovery and validation of new chemical entities targeting ZAC1.

ZAC1 Signaling Pathway: A Network of Interactions

ZAC1 exerts its influence through a complex network of interactions, functioning both as a sequence-specific DNA-binding protein and as a transcriptional coactivator.[6][12] This dual functionality allows it to regulate a wide array of target genes and signaling pathways. Understanding this intricate network is paramount for designing effective screening assays and interpreting experimental outcomes.

ZAC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ZAC1 ZAC1 p53 p53 ZAC1->p53 Coactivates AP1 AP-1 (c-Jun/c-Fos) ZAC1->AP1 Coactivates NuclearReceptors Nuclear Receptors ZAC1->NuclearReceptors Coactivates p300_PCAF p300/PCAF ZAC1->p300_PCAF Recruits TargetGenes Target Genes (e.g., p21, H19, Igf2) ZAC1->TargetGenes Binds DNA p53->ZAC1 Interacts with AP1->ZAC1 Interacts with NuclearReceptors->ZAC1 Interacts with p300_PCAF->TargetGenes Histone Acetylation CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest Apoptosis Apoptosis TargetGenes->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ZAC1 Inhibits Expression Somatostatin_Analogs Somatostatin Analogs SSTR SSTR Somatostatin_Analogs->SSTR SSTR->PI3K_Akt Inhibits ZAC1_Antagonist_Workflow Start Start: Compound Library (including this compound) HTS Primary Screen: High-Throughput Reporter Assay Start->HTS DoseResponse Dose-Response and IC50 Determination HTS->DoseResponse SecondaryAssay Secondary Screen: Direct Binding Assay (e.g., SPR, MST) DoseResponse->SecondaryAssay CellularAssays Cellular Characterization: Target Gene Expression (qPCR) Cell Proliferation & Apoptosis Assays SecondaryAssay->CellularAssays InVivo In Vivo Validation: Disease-Relevant Animal Model CellularAssays->InVivo End Validated ZAC1 Antagonist InVivo->End

Caption: Experimental workflow for ZAC1 antagonist discovery.

Part 1: In Vitro Characterization of ZAC1 Antagonists

Protocol 1.1: Dual-Luciferase Reporter Assay for High-Throughput Screening

Principle: This assay quantitatively measures the ability of a compound to inhibit ZAC1-mediated transcription of a reporter gene. A cell line is engineered to express a luciferase reporter gene under the control of a ZAC1-responsive promoter. A second, constitutively expressed luciferase (e.g., Renilla) serves as an internal control for normalization.

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for full-length human ZAC1

  • Reporter plasmid containing a ZAC1-responsive element (e.g., a promoter with multiple GC-rich ZAC1 binding sites) upstream of the Firefly luciferase gene

  • Control plasmid for constitutive Renilla luciferase expression

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • This compound and other test compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with the ZAC1 expression plasmid, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., a primary screen at 10 µM). Include vehicle-only (e.g., DMSO) and positive control (if available) wells.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control. For dose-response experiments, plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Dose-Response Data for this compound in a ZAC1 Reporter Assay

Compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Vehicle)10000
0.19505
175025
552048
1028072
2515085
5012088
IC50 ~5.5 µM
Protocol 1.2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Principle: SPR is a label-free technique to measure the direct binding affinity and kinetics of a small molecule to a protein. Recombinant ZAC1 protein is immobilized on a sensor chip, and the test compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human ZAC1 protein

  • Running buffer (e.g., HBS-EP+)

  • This compound and other test compounds

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization: Activate the CM5 sensor chip surface with EDC/NHS and immobilize the recombinant ZAC1 protein via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Compound Injection: Prepare a serial dilution of the test compound in running buffer. Inject the compound solutions over the immobilized ZAC1 surface at a constant flow rate.

  • Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time.

  • Regeneration: After each compound injection, regenerate the sensor surface using a short pulse of the regeneration solution.

  • Data Analysis: Determine the equilibrium dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model. Kinetic parameters (ka and kd) can be determined by fitting the association and dissociation phases of the sensorgrams.

Part 2: Cellular Characterization of ZAC1 Antagonists

Protocol 2.1: Quantitative PCR (qPCR) for ZAC1 Target Gene Expression

Principle: This protocol measures changes in the mRNA levels of known ZAC1 target genes in response to treatment with a candidate antagonist. A decrease in the expression of ZAC1-activated genes would support the antagonist activity of the compound.

Materials:

  • A cell line endogenously expressing ZAC1 (e.g., a pituitary tumor cell line)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ZAC1 target genes (e.g., CDKN1A (p21), H19) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture the cells and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA.

  • qPCR: Perform qPCR using primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 2.2: Cell Proliferation and Apoptosis Assays

Principle: Since ZAC1 induces cell cycle arrest and apoptosis, an effective antagonist is expected to reverse these effects, leading to increased cell proliferation and/or decreased apoptosis, particularly in cells where ZAC1 is overexpressed or hyperactive.

Materials:

  • Cell line of interest

  • Cell proliferation assay kit (e.g., MTS or BrdU incorporation assay)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)

  • Flow cytometer

  • This compound

Procedure (Cell Proliferation - MTS Assay):

  • Seed cells in a 96-well plate and treat with the test compound at various concentrations.

  • After the desired incubation period (e.g., 48-72 hours), add the MTS reagent to each well.

  • Incubate for 1-4 hours and then measure the absorbance at 490 nm. An increase in absorbance indicates increased cell proliferation.

Procedure (Apoptosis - Annexin V Staining):

  • Treat cells with an apoptosis-inducing agent in the presence or absence of the ZAC1 antagonist.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. A decrease in the apoptotic cell population in the presence of the antagonist would indicate a protective effect.

Part 3: In Vivo Validation

The ultimate validation of a ZAC1 antagonist requires testing in a relevant animal model. The choice of model will depend on the therapeutic indication. For example, a xenograft mouse model using a tumor cell line with high ZAC1 expression could be used to assess the anti-tumor efficacy of the compound. Key endpoints would include tumor growth inhibition, analysis of ZAC1 target gene expression in tumor tissue, and assessment of toxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the discovery and characterization of novel ZAC1 antagonists. By employing a combination of in vitro and cellular assays, researchers can effectively screen compound libraries, identify potent and selective inhibitors, and elucidate their mechanism of action. While this compound was used as a hypothetical candidate to illustrate these methodologies, the principles and techniques described are broadly applicable to the search for new modulators of this important therapeutic target. The successful development of ZAC1 antagonists holds significant promise for the treatment of a range of diseases driven by aberrant cell proliferation and survival.

References

  • Spengler, D., Villalba, M., Hoffmann, A., Pantaloni, C., Houssami, S., Bockaert, J., & Journot, L. (1997). Regulation of apoptosis and cell cycle arrest by Zac1, a novel zinc finger protein expressed in the pituitary gland and the brain. The EMBO Journal, 16(10), 2814–2825. [Link]

  • Pagliuca, A., et al. (2015). Zac1 Regulates the Differentiation and Migration of Neocortical Neurons via Pac1. Journal of Neuroscience, 35(39), 13393-13406. [Link]

  • Huang, S. M., et al. (2005). A New Coactivator Function for Zac1's C2H2 Zinc Finger DNA-Binding Domain in Selectively Controlling PCAF Activity. Molecular and Cellular Biology, 25(13), 5545–5556. [Link]

  • Ma, N., et al. (2010). Zac1 Is an Essential Transcription Factor for Cardiac Morphogenesis. Circulation Research, 106(2), 371-380. [Link]

  • Jensen, M. L., et al. (2019). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Scientific Reports, 9(1), 1-15. [Link]

  • Huang, Y. C., et al. (2011). Zac1 functional interactions mediate AP-1 transcriptional activity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(12), 2056-2065. [Link]

  • Huang, S. M., et al. (2005). A New Coactivator Function for Zac1's C2H2 Zinc Finger DNA-Binding Domain in Selectively Controlling PCAF Activity. Molecular and Cellular Biology, 25(13), 5545–5556. [Link]

  • Chou, Y. C., et al. (2020). Gene expression profiling identifies the role of Zac1 in cervical cancer metastasis. Scientific Reports, 10(1), 1-13. [Link]

  • Theodoropoulou, M., et al. (2011). Tumor ZAC1 expression is associated with the response to somatostatin analog therapy in patients with acromegaly. International Journal of Cancer, 129(8), 1950-1957. [Link]

  • Schmidt-Edelkraut, U., et al. (2014). Zac1 Regulates Cell Cycle Arrest in Neuronal Progenitors via Tcf4. Molecular and Cellular Biology, 34(6), 1019-1031. [Link]

  • Varrault, A., et al. (2017). Identification of Plagl1/Zac1 binding sites and target genes establishes its role in the regulation of extracellular matrix genes and the imprinted gene network. Nucleic Acids Research, 45(13), 7765–7780. [Link]

  • Varrault, A., et al. (2017). Identification of Plagl1/Zac1 binding sites and target genes establishes its role in the regulation of extracellular matrix genes and the imprinted gene network. Nucleic Acids Research, 45(13), 7765–7780. [Link]

  • Fila, C., et al. (2005). The Candidate Tumor Suppressor Gene ZAC Is Involved in Keratinocyte Differentiation and Its Expression Is Lost in Basal Cell Carcinomas. Molecular Cancer Research, 3(9), 503-513. [Link]

  • Theodoropoulou, M., et al. (2006). Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression. Endocrinology, 147(2), 943-951. [Link]

  • Tfelt-Hansen, J., et al. (2000). Inhibition of Zac1, a new gene differentially expressed in the anterior pituitary, increases cell proliferation. Endocrinology, 141(10), 3868-3871. [Link]

  • Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(10), e202104107. [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Ciani, E., et al. (2004). Zac1 is up-regulated in neural cells of the limbic system of mouse brain following seizures that provoke strong cell activation. Neuroscience, 128(2), 323-336. [Link]

  • Varrault, A., et al. (2006). Zac1 regulates an imprinted gene network critically involved in the control of embryonic growth. Developmental Cell, 11(5), 711-722. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

  • Al-Amiery, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30206-30215. [Link]

  • Marc, G., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 633. [Link]

  • Schmidt-Edelkraut, U., et al. (2014). Zac1 regulates cell cycle arrest in neuronal progenitors via Tcf4. Molecular and Cellular Biology, 34(6), 1019-1031. [Link]

Sources

Application Note: Evaluating N-tert-butyl-1,3-thiazol-2-amine Scaffolds as Colchicine-Site Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Oncology Drug Development Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Because of their critical role in mitotic spindle formation, they remain one of the most validated targets in cancer chemotherapy. While traditional stabilizing agents (e.g., paclitaxel) and destabilizing agents (e.g., vinca alkaloids) are clinically successful, they are often limited by multidrug resistance and neurotoxicity.

Recently, the 1,3-thiazol-2-amine core has emerged as a highly privileged pharmacophore for designing novel Colchicine-Binding Site Inhibitors (CBSIs) [1]. Specifically, derivatives utilizing the N-tert-butyl-1,3-thiazol-2-amine (NTB-TA) scaffold (CAS: 1438-46-6) exhibit potent antiproliferative activity.

The Causality of the Scaffold: The pharmacological efficacy of the NTB-TA scaffold is driven by strict structure-activity relationships (SAR). The thiazole ring acts as a crucial hydrogen-bond acceptor, anchoring the molecule within the tubulin heterodimer interface. Meanwhile, the bulky, highly lipophilic tert-butyl group at the N2 position is strategically required to occupy the deep hydrophobic pocket of the colchicine binding site. Binding to this site sterically prevents the curved-to-straight conformational transition of the α/β-tubulin heterodimer. Without this transition, tubulin cannot polymerize into microtubules, leading to catastrophic mitotic spindle failure, activation of the Spindle Assembly Checkpoint (SAC), and ultimate apoptosis [2].

Pharmacological Pathway

Pathway A NTB-TA Scaffold (Hydrophobic Binding) B Colchicine Site (α/β-Tubulin) A->B Steric occlusion C Inhibition of Polymerization B->C Conformational shift D Spindle Checkpoint Activation C->D Mitotic failure E G2/M Arrest & Apoptosis D->E Prolonged arrest

Fig 1. Mechanistic pathway of NTB-TA scaffolds inducing G2/M cell cycle arrest via tubulin inhibition.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of NTB-TA derivatives compared to standard clinical controls. Data reflects typical high-throughput screening benchmarks for this class of compounds [1],[2].

Compound ClassTubulin Polymerization IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (µM)Primary Cell Cycle Arrest Phase
NTB-TA (Unsubstituted Core) > 50.0> 100.0None (Baseline)
Diaryl-NTB-TA Derivatives 1.5 – 3.00.3 – 0.8G2/M
Combretastatin A-4 (CA-4) 1.2 ± 0.10.003G2/M
Colchicine (Reference) 2.5 ± 0.20.015G2/M

Validated Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every critical step includes internal controls to prevent false positives/negatives and to confirm assay integrity.

Workflow S1 Step 1: Compound Prep 100x in DMSO S3 Step 3: Plate Assembly 384-well at 37°C S1->S3 S2 Step 2: Tubulin Master Mix Tubulin + GTP + PIPES S2->S3 S4 Step 4: Kinetic Read Ex:340nm / Em:410nm S3->S4 Initiate Assembly S5 Step 5: Data Analysis Calculate IC50 & Vmax S4->S5 Extract Slopes

Fig 2. High-throughput fluorescence workflow for validating tubulin polymerization inhibitors.

Protocol A: High-Throughput Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the IC₅₀ of NTB-TA derivatives on the biochemical assembly of microtubules.

Reagent Causality:

  • PIPES Buffer (pH 6.9): Maintains optimal physiological pH for tubulin.

  • MgCl₂ (2 mM): Essential cofactor for GTP binding to the exchangeable E-site of β-tubulin.

  • EGTA (0.5 mM): Chelates trace Ca²⁺ ions. Causality: Calcium strictly inhibits tubulin polymerization; its removal is mandatory for assay progression.

  • Glycerol (10% v/v): Lowers the critical concentration (Cc) of tubulin required for nucleation, ensuring a robust and rapid signal window.

  • Fluorescent Reporter (DAPI): Shifts its emission spectrum when bound to the hydrophobic pockets of polymerized microtubules, providing a real-time kinetic readout.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the NTB-TA derivative in anhydrous DMSO to a 100x stock. Dilute in PIPES buffer to achieve a 10x working concentration (final DMSO concentration must not exceed 1%, as higher concentrations artificially stabilize microtubules).

  • Master Mix Preparation: On ice (4°C), prepare the Tubulin Master Mix (3 mg/mL highly purified porcine brain tubulin, 1 mM GTP, and DAPI reporter in PIPES buffer). Causality: Tubulin strictly depolymerizes at 4°C; keeping the mix on ice prevents premature nucleation.

  • Plate Setup: Add 10 µL of the 10x compound to a 96-well half-area black microplate. Pre-warm the plate to 37°C in the microplate reader.

  • Initiation: Rapidly dispense 90 µL of the cold Tubulin Master Mix into the pre-warmed wells. The sudden temperature shift from 4°C to 37°C initiates polymerization.

  • Kinetic Reading: Immediately read fluorescence (Excitation: 340 nm / Emission: 410 nm) every 1 minute for 60 minutes at 37°C.

  • Data Extraction: Calculate the Vmax (maximum slope of the growth phase) for each concentration to generate an IC₅₀ curve.

Self-Validating Matrix:

  • Positive Control (Paclitaxel, 10 µM): Must show a drastically accelerated Vmax and higher plateau, confirming the tubulin is active and capable of polymerization.

  • Negative Control (Colchicine, 10 µM): Must show near-zero Vmax, confirming the assay is sensitive to CBSI-class inhibitors.

  • Z'-Factor Calculation: Calculate Z' between the DMSO vehicle control and Colchicine control. The assay is only valid if Z' > 0.5.

Protocol B: Flow Cytometric Analysis of Cell Cycle Arrest

Objective: Confirm that the biochemical inhibition of tubulin translates to cellular G2/M phase arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 2 × 10⁵ cells/well in 6-well plates. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Treat cells with NTB-TA derivatives at 1x, 5x, and 10x the established biochemical IC₅₀ for 24 h.

  • Harvesting: Collect both the media (containing detached, mitotically arrested cells) and the adherent cells via trypsinization. Causality: Failing to collect the floating cells will result in a false-negative for G2/M arrest, as cells rounding up during failed mitosis detach from the plate.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 70% ice-cold ethanol dropwise while vortexing, and store at -20°C overnight. Causality: Ethanol fixation permeabilizes the cell membrane and preserves DNA integrity, allowing stoichiometric dye binding.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 min at 37°C in the dark.

    • Causality: PI intercalates into all nucleic acids. RNase A is mandatory to degrade double-stranded RNA; without it, the fluorescence signal will not strictly correlate with DNA content, ruining the cell cycle histogram.

  • Acquisition: Analyze a minimum of 10,000 events via flow cytometry (excitation 488 nm, emission 610 nm).

Self-Validating Matrix:

  • Doublet Discrimination: Plot FSC-A (Area) vs. FSC-H (Height). Validation: You must gate only single cells. Clumped 2N cells (G1 phase) will falsely read as a single 4N cell (G2/M phase) if doublets are not excluded.

  • Vehicle Control: The 0.1% DMSO control must display a standard asynchronous distribution (typically ~60% G1, ~20% S, ~20% G2/M).

References

  • Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity Source: PLOS One (2017) URL: [Link]

  • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Omega (2022) URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Advances (2023) URL: [Link]

Application Notes and Protocols for the In-Vitro Evaluation of "N-tert-butyl-1,3-thiazol-2-amine" in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating N-tert-butyl-1,3-thiazol-2-amine

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2][3] In oncology, the thiazole scaffold is particularly prominent, featured in FDA-approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[2] Thiazole derivatives exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like protein kinases and tubulin polymerization, and disruption of cell cycle progression.[4][5][6]

This document provides a detailed experimental framework for the initial in-vitro characterization of a novel thiazole-containing compound, This compound (CAS No. 1438-46-6).[7] Given the well-established precedent for the anti-neoplastic potential of this class of compounds, a systematic evaluation of its effects on cancer cell lines is a logical and promising step in early-stage drug discovery.

The protocols outlined herein are designed to be a self-validating system, guiding the researcher from initial cytotoxicity screening to more detailed mechanistic studies. We will explain the causality behind each experimental choice, ensuring a robust and reproducible investigation into the potential of this compound as a novel therapeutic agent.

Compound Profile: this compound

PropertyValueSource
CAS Number 1438-46-6[7]
Molecular Formula C₇H₁₂N₂S[7]
Molecular Weight 156.25 g/mol [7]
Physical Form Powder[8]
Melting Point 99-100°C[8]
Storage Sealed in dry, 2-8°C[7]

Experimental Workflow Overview

The following diagram outlines the logical progression of experiments designed to characterize the anti-cancer properties of this compound. This workflow begins with broad screening for cytotoxic activity and progressively narrows the focus to elucidate the underlying mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Identification prep Compound Preparation (Stock Solution in DMSO) mtt Cytotoxicity Assay (MTT/XTT) Determine IC50 prep->mtt cell_culture Selection & Culture of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt->cell_cycle Based on IC50 migration Cell Migration Assay (Wound Healing/Transwell) mtt->migration Based on IC50 western Western Blot Analysis (Apoptotic & Cell Cycle Markers) apoptosis->western cell_cycle->western pathway Hypothesized Pathway (e.g., Kinase Inhibition) western->pathway

Caption: A multi-phased approach to characterize this compound.

Materials and Reagents

  • Compound: this compound (Purity ≥95%)[7]

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • A549 (Human Lung Carcinoma)

    • HCT116 (Human Colorectal Carcinoma)

    • (Optional) A non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT/CCK-8 assay kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • RNase A

    • Propidium Iodide (PI)

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

Detailed Experimental Protocols

Protocol 1: Compound Preparation

Causality: A high-concentration, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.

  • Preparation of Stock Solution (100 mM):

    • Calculate the mass of this compound needed to prepare a 100 mM stock solution in DMSO. (For 1 mL, Mass = 0.1 mol/L * 156.25 g/mol * 0.001 L = 0.015625 g or 15.63 mg).

    • Aseptically weigh the compound and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the dose-dependent cytotoxic effect of the compound and calculating the half-maximal inhibitory concentration (IC50).

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 100 mM stock in complete medium. A suggested range is 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound dose) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
No Treatment01.25102.5%
Vehicle (DMSO)01.22100.0%
Compound X11.1594.3%
Compound X100.8872.1%
Compound X250.6150.0%
Compound X500.3528.7%
Compound X1000.1512.3%
Table 1: Representative data structure for an MTT assay used to calculate the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Causality: A key mechanism of anti-cancer drugs is the induction of programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Cell Cycle Analysis

Causality: Many anti-cancer agents, particularly those affecting DNA synthesis or microtubule dynamics, cause cell cycle arrest at specific checkpoints (G1, S, or G2/M).[5] This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described in Protocol 5.3.

    • Harvest the cells by trypsinization.

  • Fixation and Staining:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothesized Mechanism and Target Verification

Based on extensive literature on thiazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of critical signaling pathways that regulate cell proliferation and survival.[6] For instance, many thiazole compounds are known to inhibit protein kinases.[2]

signaling_pathway cluster_pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Thiazole This compound Akt Akt Thiazole->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Sources

How to prepare stock solutions of "N-tert-butyl-1,3-thiazol-2-amine" for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-tert-butyl-1,3-thiazol-2-amine Stock Solutions for In Vitro Assays

Part 1: Physicochemical Analysis & Strategic Planning

Before handling the pipette, we must understand the molecule. This compound is a 2-aminothiazole derivative.[1][2] This structural class presents specific challenges in in vitro environments that generic protocols often overlook.

1. The Solubility/Stability Paradox

  • Lipophilicity (LogP ~2.35): The tert-butyl group and thiazole ring make this compound moderately lipophilic. It will dissolve readily in DMSO (Dimethyl sulfoxide) but poses a risk of "crashing out" (precipitating) when diluted rapidly into aqueous culture media.

  • Aminothiazole Instability: 2-aminothiazoles are nucleophilic and susceptible to oxidative degradation or dimerization in solution, particularly in DMSO upon prolonged storage at room temperature. Crucial Insight: Unlike stable alkanes, this compound can form degradation products (e.g., azo dimers) that may produce false-positive biological signals.

2. Key Compound Data

PropertyValueImplication for Protocol
Molecular Weight 156.25 g/mol Basis for molarity calculations.[1]
CAS Number 1438-46-6Unique identifier for sourcing/verification.
LogP ~2.35Moderate lipophilicity; requires DMSO carrier.
Solubility (DMSO) > 50 mM (Est.)High solubility in organic solvent.
Solubility (Water) LowRisk of precipitation in media > 100 µM.
Storage (Powder) 2–8°C, DryHygroscopic protection required.

Part 2: Materials & Equipment

  • Compound: this compound (>98% purity).[1][3]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade, ≥99.9%). Note: Avoid old DMSO; hygroscopic water absorption accelerates compound degradation.[1]

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (prevents plasticizer leaching and photodegradation).[1]

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (do not use Cellulose Acetate, which dissolves in DMSO).

Part 3: Preparation Protocol (Primary Stock)

Objective: Prepare a 100 mM Master Stock Solution. Why 100 mM? This allows for high-dilution factors (1:1000) to achieve working concentrations (e.g., 100 µM) while keeping the final DMSO concentration at a safe 0.1%.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of lyophilized powder to warm to room temperature before opening. This prevents condensation from forming inside the vial, which hydrolyzes the compound.

  • Weighing: Accurately weigh approximately 10 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required DMSO volume (

    
    ) to achieve 100 mM.
    
    
    
    
    [1]
    • Example: For 10.4 mg:

      
      [1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds. Inspect visually; the solution should be clear and colorless to pale yellow.

  • Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE filter into a fresh sterile vial.

  • Aliquot & Store: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

DOT Diagram: Stock Preparation Workflow

StockPrep Start Lyophilized Powder (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh ~10mg (Amber Glass) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 100 mM) Weigh->Calc Dissolve Add DMSO & Vortex (Anhydrous) Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Sonicate) Store Aliquot & Store (-80°C) QC->Store Pass

Caption: Logical workflow for preparing stable amine-thiazole stock solutions.

Part 4: Working Solution & Media Dilution (The "Crash" Prevention)

Directly adding 100 mM DMSO stock to cell culture media often causes local precipitation (the "white cloud"), leading to inconsistent dosing. Use the Intermediate Dilution Method .

Protocol:

  • Define Target: Final Assay Concentration = 10 µM. Final DMSO < 0.1%.[4][5]

  • Step A (Intermediate Stock): Dilute the 100 mM Master Stock 1:100 in culture medium (or PBS) to create a 1 mM (1000 µM) Intermediate.

    • Technique: Place 990 µL of warm media in a tube. While vortexing the media, slowly inject 10 µL of the 100 mM stock. Why? Rapid dispersion prevents crystal nucleation.

  • Step B (Final Dosing): Dilute the 1 mM Intermediate 1:100 into the final well/dish containing cells.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.01% (Safe for even sensitive lines like primary neurons).

DOT Diagram: Serial Dilution Strategy

Dilution cluster_0 Critical Control Point Stock Master Stock (100 mM in DMSO) Inter Intermediate Solution (1 mM in Media/PBS) [1% DMSO] Stock->Inter  1:100 Dilution (Vortexing) Final Final Assay Well (10 µM) [0.01% DMSO] Inter->Final  1:100 Dilution

Caption: Two-step dilution scheme to prevent compound precipitation and minimize DMSO toxicity.

Part 5: Quality Control & Troubleshooting

Self-Validating System:

  • Visual Check: Before every use, hold the DMSO stock against a light. If you see "swirls" or particulates, the compound has degraded or precipitated. Discard.

  • Color Monitor: 2-aminothiazoles often turn brown/orange upon oxidation.[1] If your clear stock turns yellow/brown, it is compromised.

  • Solubility Limit Test: If using >50 µM in assay, perform a "mock dilution" in a cell-free tube containing media. Incubate at 37°C for 2 hours and check for sediment.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation in Media Concentration > Solubility Limit; Rapid addition.[1]Use intermediate dilution step; Sonicate intermediate solution; Reduce final concentration.
Yellowing of Stock Oxidation of amine group.Discard stock. Prepare fresh. Store under Nitrogen/Argon if possible.
Cell Toxicity (Vehicle) DMSO % too high (>0.5%).Ensure final DMSO < 0.1%.[4][5] Include a "DMSO-only" vehicle control.
Inconsistent IC50 Adsorption to plastic.Use low-binding plasticware or glass-coated plates for hydrophobic compounds.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734202, 4-tert-Butyl-1,3-thiazol-2-amine.[1] Retrieved from [Link][1]

  • Di L, Kerns EH. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (General reference for LogP and solubility principles).

  • Wayman, J. et al. (2019). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution.[1] (Highlighting aminothiazole instability). Retrieved from [Link]

Sources

Application Note: Derivatization of N-tert-butyl-1,3-thiazol-2-amine for Kinase Inhibitor SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors, including the pan-Src inhibitor Dasatinib[1][2]. Within this class, N-tert-butyl-1,3-thiazol-2-amine represents a highly specialized building block. The incorporation of a bulky, lipophilic tert-butyl group at the exocyclic amine fundamentally alters the molecule's binding thermodynamics and metabolic profile[3].

From a structural perspective, the tert-butyl group restricts the rotational degrees of freedom of the exocyclic amine and projects into adjacent hydrophobic sub-pockets (such as Region II of the ATP-binding site in Cyclin-Dependent Kinases)[3][4]. Concurrently, the thiazole nitrogen and the exocyclic NH act as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region[2][5]. This application note details the mechanistic rationale and self-validating protocols for derivatizing the C5 position of this compound to generate robust Structure-Activity Relationship (SAR) libraries.

Mechanistic Causality in SAR Design

To systematically probe the kinase active site, derivatization must be regioselective. The C5 position of the 2-aminothiazole ring is highly electron-rich due to resonance donation from the 2-amino group, making it the kinetically favored site for electrophilic aromatic substitution[6].

By first halogenating the C5 position, we create a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the rapid introduction of diverse aryl, heteroaryl, or amine substituents. These C5-substituents are strategically designed to project outward from the ATP-binding pocket into the solvent channel, which is critical for tuning the molecule's aqueous solubility, pharmacokinetic properties, and selectivity profile against off-target kinases[2][5].

G A This compound (Core Scaffold) B Electrophilic Bromination (NBS, DMF, 0°C) A->B C5 Activation C 5-Bromo-N-tert-butylthiazol-2-amine (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) C->D C-C Bond Formation E Buchwald-Hartwig Amination (HNR2, Pd-cat) C->E C-N Bond Formation F C5-Aryl Derivatives (SAR Library A) D->F G C5-Amino Derivatives (SAR Library B) E->G

Fig 1: Synthetic workflow for the regioselective C5-derivatization of this compound.

Self-Validating Synthetic Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity library generation for SAR screening.

Protocol A: Regioselective C5-Bromination

Objective: Activate the C5 position while preventing over-oxidation or C4-halogenation. Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (


) to provide a mild, controlled release of electrophilic bromine, ensuring strict mono-bromination at the highly nucleophilic C5 carbon[6].
  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Slowly add NBS (1.05 eq, 10.5 mmol) in small portions over 15 minutes. Validation Check: The solution will transition from colorless to a pale yellow/orange hue, indicating the formation of the bromonium intermediate.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • In-Process Validation: Analyze via TLC (Hexane/EtOAc 3:1). Validation Check: The starting material spot will disappear, replaced by a new, higher-

    
     spot (due to the loss of the polar C5 proton), which is strongly UV-active at 254 nm.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize residual NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous 
    
    
    
    and concentrate in vacuo to yield 5-bromo-N-tert-butylthiazol-2-amine.
Protocol B: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Introduce diverse aryl groups at C5 to probe the kinase solvent channel. Causality:


 is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive dehalogenation of the electron-rich thiazole[6].
  • Preparation: In a microwave-safe vial, combine 5-bromo-N-tert-butylthiazol-2-amine (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and

    
     (2.0 eq, 1.0 mmol).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.1 M). Add 
    
    
    
    (0.05 eq, 0.025 mmol). Validation Check: The mixture will form a distinct red/brown suspension.
  • Reaction: Seal the vial and heat to 90 °C for 4 hours (or microwave at 110 °C for 20 minutes). Validation Check: Upon successful oxidative addition and progression of the catalytic cycle, the reaction mixture will darken significantly to a deep brown/black.

  • Post-Reaction Validation: Filter through a Celite pad and analyze the crude mixture via LC-MS. Validation Check: The mass spectrum must show the complete disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material, replaced by the exact mass of the coupled product.

  • Purification: Purify via reverse-phase preparative HPLC to ensure >95% purity required for biological assays.

Biochemical Evaluation & SAR Data Synthesis

To accurately evaluate the SAR of the synthesized library, FRET-based kinetic assays are preferred over end-point assays. This allows for the determination of true


 values, which is essential when comparing the subtle steric impacts of the tert-butyl group against the hinge region[1][2].

G Hinge Kinase Hinge Region (ATP Pocket) Hydrophobic Hydrophobic Pocket (Region II) Solvent Solvent Channel (Surface Exposed) ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) ThiazoleN->Hinge H-Bond AmineNH Exocyclic NH (H-Bond Donor) AmineNH->Hinge H-Bond tButyl tert-Butyl Group (Lipophilic Anchor) tButyl->Hydrophobic Steric Fit C5Sub C5-Substituent (SAR Variable) C5Sub->Solvent Solubilization

Fig 2: Pharmacophore model mapping the derivatized scaffold to kinase active site domains.

Quantitative Data Summary

The following table synthesizes representative SAR data demonstrating how C5 derivatization of the this compound core impacts in vitro potency against Src kinase and cellular proliferation[1][2][5].

Table 1: Representative SAR Data for C5-Derivatized N-tert-butyl-1,3-thiazol-2-amines

Compound IDC5-Substituent (

)
Src Kinase

(nM)
Cell Proliferation

(µM)
SAR Rationale & Structural Impact
1a (Core) -H>10,000>50.0Weak binding; lacks critical interactions with the solvent channel.
1b -Br4,50025.5Marginal affinity gain due to weak halogen bonding in the active site.
1c -Phenyl1204.2Planar geometry fills the adjacent hydrophobic pocket, boosting potency.
1d -4-Pyridyl451.8Pyridine nitrogen acts as an H-bond acceptor with solvent-exposed Lysine.
1e -4-(4-methylpiperazin-1-yl)phenyl80.3Piperazine extends deep into the solvent channel, drastically improving both target affinity and aqueous solubility.

Note: The leap in potency from Compound 1c to 1e highlights the critical nature of designing C5 substituents that not only fit sterically but also optimize solvation thermodynamics at the edge of the kinase pocket.

References

  • [2] 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor. ACS Publications - American Chemical Society. Available at: [Link]

  • [4] Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. PubMed - National Institutes of Health. Available at:[Link]

  • [3] Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li. Available at: [Link]

  • [5] 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies.... ResearchGate. Available at: [Link]

  • [6] Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - National Institutes of Health. Available at:[Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available at:[Link]

Sources

Application Note & Protocol: Quantitative Determination of N-tert-butyl-1,3-thiazol-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-tert-butyl-1,3-thiazol-2-amine in common biological matrices, such as human plasma and urine. The methodologies detailed herein are grounded in established principles of bioanalytical science, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring a robust and validated method for pharmacokinetic, toxicokinetic, or metabolism studies involving this compound. All protocols are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Introduction: The Rationale Behind Method Selection

This compound is a heterocyclic amine containing a thiazole scaffold, a structure prevalent in many biologically active compounds.[9][10][11] Its physicochemical properties, inferred from its structure—a basic amine group (pKa estimated to be basic), and a moderately lipophilic character due to the tert-butyl group (calculated LogP of approximately 2.35)[12][13]—dictate the analytical strategy.

The tert-butyl group imparts hydrophobicity, suggesting good partitioning into organic solvents, while the basic amine provides a handle for strong cation exchange solid-phase extraction and efficient ionization in the mass spectrometer. Given the need for high sensitivity to measure potentially low concentrations in biological samples, LC-MS/MS is the technology of choice.[1][2][14]

This guide will detail two primary sample preparation techniques—protein precipitation for its simplicity and speed, and solid-phase extraction for its superior cleanup and potential for analyte concentration. The subsequent LC-MS/MS method is designed for optimal separation and detection.

Visualizing the Analytical Workflow

The overall analytical process can be visualized as a multi-step workflow designed to isolate the analyte from a complex biological matrix and accurately measure its concentration.

Analytical_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Analysis & Quantification cluster_3 Method Validation Sample Biological Sample (Plasma/Urine) ISTD Internal Standard Spiking Sample->ISTD PPT Protein Precipitation ISTD->PPT SPE Solid-Phase Extraction ISTD->SPE LC_Separation LC Separation PPT->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Validation Accuracy, Precision, Selectivity, Sensitivity, Stability Data_Processing->Validation

Caption: High-level workflow for the quantification of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d9 (if available) or a structurally similar analog.

  • Human plasma (with K2EDTA as anticoagulant) and human urine from drug-free donors.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (reagent grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Mixed-mode strong cation exchange (MCX) solid-phase extraction (SPE) cartridges.

Sample Preparation Protocols

An appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variability during sample preparation and analysis.[14] A stable isotope-labeled version of the analyte is ideal.

This method is rapid and suitable for initial screening or when high throughput is required. It is most effective for plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to fully denature the proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, improving chromatographic peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Vortex and Centrifugation: Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

SPE provides a cleaner extract than PPT, reducing matrix effects and potentially improving the lower limit of quantification (LLOQ).[15][16] This protocol is suitable for both plasma and urine.

SPE_Protocol Start Sample + IS Condition Condition SPE Cartridge (Methanol) Start->Condition 1 Equilibrate Equilibrate SPE Cartridge (Water) Condition->Equilibrate 2 Load Load Sample Equilibrate->Load 3 Wash1 Wash 1 (0.1% Formic Acid in Water) Load->Wash1 4 Wash2 Wash 2 (Methanol) Wash1->Wash2 5 Elute Elute Analyte (5% NH4OH in Methanol) Wash2->Elute 6 Evaporate Evaporate & Reconstitute Elute->Evaporate 7 Analyze LC-MS/MS Analysis Evaporate->Analyze 8

Caption: Step-by-step solid-phase extraction (SPE) protocol.

  • Sample Pre-treatment:

    • Plasma: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

    • Urine: Dilute 100 µL of urine with 400 µL of water.

    • Add 10 µL of the internal standard working solution to the diluted sample and vortex.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charged amine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Gradient 5% B to 95% B over 3 minutesA gradient elution is necessary to separate the analyte from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 5 µL

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated in positive ion mode.
MRM Transitions To be determined by infusionOptimize precursor and product ions for the analyte and internal standard.
Collision Energy To be optimizedOptimize for the most stable and intense product ion.
Source Temp. 500°C
Dwell Time 100 ms

For this compound (MW: 156.25), the expected precursor ion [M+H]+ would be m/z 157.2. Product ions would be determined by fragmentation of the tert-butyl group or the thiazole ring.

Bioanalytical Method Validation

A full validation of the analytical method must be performed according to regulatory guidelines to ensure its reliability for the intended purpose.[4][5][6][7][8][17]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeKey ExperimentsAcceptance Criteria (FDA/EMA)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and metabolites.Analyze at least 6 blank matrix lots.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in at least 5 replicates over 3 separate runs.Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.Analyze a blank, a zero standard, and at least 6 non-zero calibration standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve.Signal-to-noise ratio > 5; Accuracy and precision criteria must be met.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.The IS-normalized matrix factor should be consistent across lots, with a CV ≤15%.
Recovery To determine the efficiency of the extraction process.Compare the response of pre-extraction spiked samples to post-extraction spiked samples.Should be consistent and reproducible, though no absolute value is required.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples.Mean concentration should be within ±15% of the nominal concentration.

Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in biological matrices. The combination of a well-chosen sample preparation technique (protein precipitation or solid-phase extraction) with the sensitivity and selectivity of LC-MS/MS allows for the development of a reliable bioanalytical method. Adherence to the principles of method validation as outlined by regulatory agencies is paramount to ensure the integrity and defensibility of the generated data in drug development and research settings.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (69), e4324. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bioanalytical and Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Spark Holland. (n.d.). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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Sources

Application Notes & Protocols: N-tert-butyl-1,3-thiazol-2-amine as a Versatile Building Block for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-tert-butyl-2-aminothiazole Moiety

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in crucial hydrogen bonding interactions, thereby modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Within this class, 2-aminothiazoles are particularly significant, offering multiple reactive handles for molecular elaboration.[3][4]

This guide focuses on a specific, strategically-designed building block: N-tert-butyl-1,3-thiazol-2-amine . The introduction of the N-tert-butyl group is not a trivial substitution; it imparts distinct physicochemical properties and directs reactivity in a predictable manner.

  • Steric Influence: The bulky tert-butyl group provides steric shielding, which can influence regioselectivity in subsequent reactions. It also serves to disrupt crystal packing and can enhance solubility in organic media, a common challenge in drug development.

  • Electronic Modulation: As an electron-donating group, the tert-butyl substituent subtly modulates the electron density of the thiazole ring system, influencing the reactivity of the C4 and C5 positions.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, potentially enhancing the in vivo half-life of derivative compounds.

This document provides a series of detailed protocols for leveraging this compound as a precursor for constructing complex, high-value heterocyclic systems, with an emphasis on the causal logic behind experimental choices.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is dictated by three primary reactive zones. Understanding these zones is critical for planning multi-step syntheses.

  • C5-Position (Electrophilic Substitution & C-H Functionalization): This is the most nucleophilic carbon on the thiazole ring, making it the primary site for reactions with electrophiles, such as halogenation. This position is the gateway to cross-coupling chemistries.

  • Endocyclic Nitrogen (N3): The ring nitrogen is nucleophilic and serves as the key reaction site for annulation reactions, leading to the formation of fused bicyclic systems like imidazo[2,1-b]thiazoles.

  • Exocyclic Amine (N2): The presence of the tert-butyl group precludes common reactions like acylation or sulfonylation at this site. However, this group's electronic and steric properties are instrumental in directing reactivity elsewhere on the scaffold.

Caption: Key reactive sites on the this compound scaffold.

Protocol 1: Regioselective C5-Bromination for Cross-Coupling Precursors

Application: The introduction of a halogen, typically bromine, at the C5 position is a foundational step for enabling subsequent palladium-catalyzed cross-coupling reactions. This transformation converts a relatively inert C-H bond into a versatile reactive handle.

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is an electrophilic bromine source that is highly effective for halogenating electron-rich heterocycles under mild conditions, preserving the integrity of other functional groups. Acetonitrile is a preferred solvent due to its polarity, which aids in solubilizing the starting materials, and its relative inertness under the reaction conditions. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.

Detailed Experimental Protocol:
  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 5.0 g).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of substrate) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and minimize the formation of di-brominated byproducts.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 5-bromo-N-tert-butyl-1,3-thiazol-2-amine.

Parameter Value/Condition Rationale
Electrophile N-Bromosuccinimide (NBS)Mild, selective brominating agent for electron-rich heterocycles.
Stoichiometry 1.05 eq NBSSlight excess ensures full conversion while minimizing over-reaction.
Solvent Anhydrous AcetonitrileAprotic polar solvent, good for solubility, inert to conditions.
Temperature 0 °C to Room Temp.Controls exothermicity and improves regioselectivity for C5 position.
Monitoring TLC (e.g., 4:1 Hexanes:EtOAc)Visual confirmation of reaction completion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[5] Using the 5-bromo intermediate from Protocol 1, a wide array of aryl, heteroaryl, or vinyl groups can be installed at the C5 position, enabling rapid generation of molecular diversity.[6]

Rationale: This protocol employs a palladium catalyst, typically in conjunction with a phosphine ligand, to facilitate the catalytic cycle. The choice of catalyst system is critical. For a substrate like a 2-aminothiazole, which can act as a ligand itself and potentially poison the catalyst, robust and electron-rich ligands (e.g., SPhos, XPhos) are often required. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of a polar aprotic solvent (like Dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Workflow for the synthesis of 5-aryl-2-aminothiazoles via bromination and Suzuki coupling.

Detailed Experimental Protocol:
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-N-tert-butyl-1,3-thiazol-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The mixture should be thoroughly sparged with an inert gas for 15-20 minutes before addition.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure 5-aryl-N-tert-butyl-1,3-thiazol-2-amine.

Troubleshooting & Optimization:
Problem Possible Cause Suggested Solution
Low Yield / No Reaction Inactive catalyst; Insufficiently anhydrous/degassed conditions.Use a fresh batch of catalyst. Ensure all glassware is oven-dried and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Protodeboronation of Boronic Acid Base is too weak or reaction temperature is too high for an extended period.Switch to a stronger base like Cs₂CO₃. Monitor the reaction closely and stop once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate ligand.Ensure rigorous degassing. Screen different phosphine ligands; bulkier, more electron-rich ligands can suppress this side reaction.

Protocol 3: Synthesis of Fused Imidazo[2,1-b]thiazoles via Hantzsch-Type Cyclization

Application: The construction of fused bicyclic systems is a powerful strategy for exploring new chemical space and generating rigid scaffolds that can present pharmacophores in well-defined three-dimensional orientations. The imidazo[2,1-b]thiazole core is a privileged scaffold found in numerous biologically active compounds.[3][4]

Rationale: This reaction is a variation of the classic Hantzsch thiazole synthesis.[7] The nucleophilic endocyclic nitrogen (N3) of the 2-aminothiazole attacks the electrophilic carbon of an α-haloketone. This is followed by an intramolecular cyclization (condensation) to form the fused imidazole ring. The reaction is typically carried out in a polar solvent like ethanol and is often heated to drive the reaction to completion. The N-tert-butyl group remains as a substituent on the final fused product.

Detailed Experimental Protocol:
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir. The reaction can be monitored by TLC. A precipitate of the hydrobromide salt of the product may form as the reaction proceeds.

  • Work-up:

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • If a precipitate has formed, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralization & Extraction:

    • Suspend the crude product (or the filtered solid) in water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.

    • Extract the product into dichloromethane or ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the desired substituted N-tert-butyl-imidazo[2,1-b]thiazole derivative.

Summary of Synthetic Utility

The protocols outlined above demonstrate the versatility of This compound as a strategic building block. By leveraging its unique reactivity, researchers can efficiently access a wide variety of novel and complex heterocyclic structures.

Protocol Transformation Key Reagents Resulting Scaffold
1 C5-BrominationNBS, Acetonitrile5-Bromo-2-aminothiazole
2 Suzuki-Miyaura CouplingPd Catalyst, Arylboronic Acid, Base5-Aryl-2-aminothiazole
3 Annulation/Cyclizationα-Haloketone, EthanolImidazo[2,1-b]thiazole

This building block provides a reliable and efficient entry point for generating libraries of compounds for screening in drug discovery and materials science applications. The steric and electronic influence of the N-tert-butyl group should be considered a strategic element in molecular design, offering a powerful tool for fine-tuning molecular properties.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Karbala International Journal of Modern Science. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Available from: [Link]

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  • Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available from: [Link]

  • ResearchGate. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Available from: [Link]

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  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Available from: [Link]

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Application Notes and Protocols for N-tert-butyl-1,3-thiazol-2-amine in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Agricultural Potential of Thiazole Derivatives

The thiazole ring is a cornerstone moiety in a diverse range of biologically active molecules, demonstrating significant utility in both pharmaceutical and agricultural sciences.[1] Within the agricultural sector, derivatives of 2-aminothiazole, the chemical class to which N-tert-butyl-1,3-thiazol-2-amine belongs, have shown a broad spectrum of activities.[2][3] These activities include fungicidal, herbicidal, insecticidal, and plant growth regulatory effects.[4][5] The presence of the S-C=N toxophoric unit in the thiazole structure is a key contributor to its antimicrobial properties.[6] Given this established precedent, this compound presents as a compelling candidate for screening and development as a novel agrochemical.

These application notes provide a comprehensive guide for researchers to explore the potential agricultural applications of this compound. The following sections detail the compound's properties and provide robust, step-by-step protocols for the systematic evaluation of its efficacy as a fungicide, herbicide, insecticide, and plant growth regulator. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a test compound is fundamental to designing meaningful and reproducible biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₁₂N₂S[7]
Molecular Weight 156.25 g/mol [7]
CAS Number 1438-46-6[7]
Physical Form Powder[7]
Melting Point 99-100 °C[7]
Purity ≥95% (typical)Commercially available
Solubility To be determined empirically. It is recommended to test solubility in common solvents such as Dimethyl Sulfoxide (DMSO), acetone, and ethanol for stock solution preparation.
Storage Room Temperature[7]

PART 1: FUNGICIDAL ACTIVITY ASSESSMENT

Rationale: Many thiazole derivatives exhibit potent fungicidal activity by interfering with essential fungal metabolic pathways. The following protocols are designed to determine the intrinsic antifungal activity of this compound against economically important plant pathogens.

In Vitro Antifungal Screening: Broth Microdilution Method

This method is a high-throughput approach to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Workflow for In Vitro Fungicidal Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) D Serial Dilution of Compound in 96-well plate A->D B Culture Fungal Pathogens (e.g., on PDA) C Prepare Fungal Inoculum (Spore or Mycelial Suspension) B->C E Inoculate wells with Fungal Suspension C->E D->E F Incubate under Optimal Conditions E->F G Visually or Spectrophotometrically Assess Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the MIC of the test compound.

Protocol:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Fungal Culture: Culture the desired fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) until sufficient growth or sporulation is observed.

  • Inoculum Preparation:

    • For sporulating fungi, harvest spores by flooding the agar plate with sterile saline containing 0.05% Tween 20. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • For non-sporulating fungi, create a mycelial suspension by homogenizing mycelial fragments in sterile distilled water.

  • Plate Preparation:

    • Add 100 µL of appropriate broth medium (e.g., Potato Dextrose Broth) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the fungal suspension.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Detached Leaf Assay

This in vivo method assesses the protective and curative potential of the compound on host tissue.

Protocol:

  • Plant Material: Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans).

  • Compound Application: Prepare a series of dilutions of this compound in water (with a surfactant if necessary).

    • Protective: Spray the leaves with the compound solutions and allow them to dry. After 24 hours, inoculate with the fungal pathogen.

    • Curative: Inoculate the leaves with the fungal pathogen. After 24 hours, spray with the compound solutions.

  • Inoculation: Place a droplet of the fungal spore suspension onto the leaf surface.

  • Incubation: Place the leaves in a humid chamber and incubate under appropriate light and temperature conditions.

  • Assessment: After 3-7 days, measure the lesion diameter and calculate the percentage of disease inhibition compared to the untreated control.

PART 2: HERBICIDAL ACTIVITY ASSESSMENT

Rationale: Some thiazole derivatives act as herbicides by inhibiting key plant enzymes.[7] The following protocols are designed to evaluate the pre- and post-emergence herbicidal activity of the compound.

Pre-emergence Herbicidal Activity

This assay determines the effect of the compound on seed germination and seedling emergence.

Protocol:

  • Test Species: Select representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.

  • Treatment Preparation: Prepare a range of concentrations of this compound in a suitable solvent/water mixture.

  • Application: Fill pots with a standard soil mix. Apply the test solutions evenly to the soil surface.

  • Sowing: Sow the seeds of the test species at a uniform depth in the treated soil.

  • Incubation: Place the pots in a growth chamber with controlled light, temperature, and humidity. Water as needed.

  • Assessment: After 14-21 days, count the number of emerged seedlings and assess their vigor (e.g., shoot height, fresh weight) compared to an untreated control.

Post-emergence Herbicidal Activity

This assay evaluates the effect of the compound on established seedlings.

Workflow for Post-emergence Herbicidal Screening

G A Grow Test Plants (e.g., to 2-3 leaf stage) C Apply Solutions to Foliage (Spray application) A->C B Prepare Test Solutions (Compound in water + surfactant) B->C D Incubate in Growth Chamber C->D E Assess Phytotoxicity (Visual rating, biomass reduction) D->E F Determine GR₅₀ (Growth Reduction 50%) E->F

Caption: Workflow for post-emergence herbicidal activity assessment.

Protocol:

  • Plant Growth: Grow the test weed species in pots until they reach the 2-3 true leaf stage.

  • Treatment Application: Prepare test solutions as in the pre-emergence assay, including a surfactant to ensure good leaf coverage. Spray the solutions onto the foliage of the test plants until runoff.

  • Incubation: Return the plants to the growth chamber.

  • Assessment: After 7 and 14 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a rating scale (0 = no effect, 100 = complete kill). Harvest the above-ground biomass and measure the fresh or dry weight to calculate the growth reduction percentage compared to the untreated control.

PART 3: INSECTICIDAL ACTIVITY ASSESSMENT

Rationale: Thiazole-containing compounds have been developed as commercial insecticides.[8][9][10] These protocols aim to identify any insecticidal properties of this compound.

Contact Toxicity Assay

This method assesses the toxicity of the compound upon direct contact with the insect.

Protocol:

  • Test Insect: Choose a suitable model insect, such as the common fruit fly (Drosophila melanogaster) or aphids (Myzus persicae).

  • Application: Prepare a range of concentrations of the compound in a volatile solvent like acetone. Apply a small, precise volume (e.g., 1 µL) to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in a clean vial with a food source. Include a solvent-only control group.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-treatment. Calculate the LC₅₀ (lethal concentration for 50% of the population).

Ingestion Toxicity Assay

This method evaluates the toxicity of the compound when ingested by the insect.

Protocol:

  • Diet Preparation: Prepare an artificial diet for the test insect (e.g., a sucrose solution for flies or a leaf disc for leaf-feeding insects).

  • Treatment: Incorporate various concentrations of this compound into the diet.

  • Exposure: Provide the treated diet to a known number of test insects.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours) and calculate the LC₅₀.

PART 4: PLANT GROWTH REGULATORY (PGR) ACTIVITY ASSESSMENT

Rationale: Certain thiazole-related compounds, like triazoles, are known to inhibit gibberellin biosynthesis and act as plant growth retardants.[11] These assays will explore if this compound has any PGR effects.

Seed Germination and Seedling Growth Assay

Protocol:

  • Test Species: Use a model plant with rapid germination, such as lettuce (Lactuca sativa) or radish (Raphanus sativus).

  • Treatment: Place seeds on filter paper in petri dishes. Moisten the filter paper with different concentrations of the test compound. Use distilled water as a control.

  • Incubation: Incubate the petri dishes in the dark or under a defined light/dark cycle at a constant temperature.

  • Assessment:

    • After 3-5 days, calculate the germination percentage.

    • After 7-10 days, measure the length of the primary root and the shoot (hypocotyl or coleoptile) of the seedlings.

Table 2: Example Data Presentation for PGR Activity

Concentration (µM)Germination (%)Average Root Length (mm)Average Shoot Length (mm)
0 (Control)
1
10
100
1000

Conclusion and Further Steps

The protocols outlined in these application notes provide a systematic framework for the initial screening of this compound for a range of potential agricultural applications. Positive results in any of these primary screens should be followed by more detailed secondary evaluations, including dose-response studies, spectrum of activity against a wider range of pests or plants, and investigation into the mode of action. The inherent biological activity within the 2-aminothiazole chemical class provides a strong rationale for the thorough investigation of this compound as a potential lead for new agrochemical development.

References

  • Bentham Science Publishers. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors.
  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC. [Link]

  • Virginia Tech. (n.d.). Regulation of Tree Growth and Development with Triazole Compounds. [Link]

  • Acta Chimica Slovenica. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Springer. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]

  • Journal of Agricultural and Food Chemistry. (2008). Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives. [Link]

  • Journal of Agricultural and Food Chemistry. (1970). Herbicidal activity of 1,3,4-thiadiazole derivatives. [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties. [Link]

  • ACS Publications. (2008). Synthesis and Insecticidal Activity of N-Substituted (1,3-Thiazole)alkyl Sulfoximine Derivatives. [Link]

  • Royal Society of Chemistry. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Herbicidal activity of 1,3,4-thiadiazole derivatives. [Link]

  • Scientific Research Publishing. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

  • PubMed. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]

  • CABI Digital Library. (n.d.). Triazoles as plant growth regulators and stress protectants. [Link]

  • ResearchGate. (n.d.). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. [Link]

  • ResearchGate. (n.d.). Triazoles as Plant Growth Regulators and Stress Protectants. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • National Center for Biotechnology Information (NCBI). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [Link]

  • PubMed. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-tert-butyl-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THZ-OPT-001 Topic: Yield Optimization & Troubleshooting for Hantzsch Synthesis of Sterically Hindered Aminothiazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Chemistry

The Challenge: Synthesizing N-tert-butyl-1,3-thiazol-2-amine requires reacting


-tert-butylthiourea  with chloroacetaldehyde  (or its synthetic equivalent). While the Hantzsch thiazole synthesis is robust, this specific target faces two yield-killing bottlenecks:
  • Steric Hindrance: The bulky tert-butyl group exerts steric pressure on the thiourea nitrogen, potentially altering the cyclization kinetics.

  • Regioselectivity (The Ambident Nucleophile Problem):

    
    -substituted thioureas can react to form either the desired 2-aminothiazole  (thermodynamic product) or the 2-imino-thiazoline  (kinetic/acid-promoted byproduct).
    

The Solution Strategy: To maximize yield, you must shift the equilibrium toward the thermodynamic product using controlled pH buffering and high-quality electrophile precursors (acetals) to prevent polymerization.

The "Golden Standard" Protocol

Do not use aqueous chloroacetaldehyde directly if high yields are required. It polymerizes on storage. Use the acetal.

Reaction Scheme

Reagents:

  • 
    -tert-butylthiourea (1.0 equiv)
    
  • Chloroacetaldehyde dimethyl acetal (1.1 equiv)

  • Concentrated HCl (catalytic, for acetal hydrolysis)[1]

  • Solvent: Ethanol/Water (1:1) or n-Butanol (for higher temp)

Step-by-Step Methodology
StepActionTechnical Rationale
1. Activation Dissolve Chloroacetaldehyde dimethyl acetal in water/EtOH. Add 0.5 eq of conc. HCl. Heat to 60°C for 30 mins.Critical: Deprotects the acetal to generate fresh, monomeric chloroacetaldehyde in situ. Prevents tar formation.
2. Addition Add

-tert-butylthiourea (1.0 eq) to the hot solution.
Adding nucleophile to electrophile minimizes thiourea dimerization.
3. Reflux Reflux at 80-100°C for 4–6 hours.High temperature overcomes the steric barrier of the

-butyl group and favors the aromatic thiazole over the imine.
4. Monitoring Check TLC. If "Imine" impurity persists (lower

), extend reflux.[1]
The imine can rearrange to the amine under thermodynamic conditions.
5. Workup Cool to 0°C. Basify with NaOH (aq) to pH 10.The product forms as an HCl salt. You must freebase it to extract or precipitate it.
6. Isolation Extract with DCM or filter if solid precipitates.The

-butyl group increases lipophilicity, making DCM extraction highly efficient.

Critical Reaction Parameters (Visualized)

Pathway Analysis: Avoiding the "Imine Trap"

The following diagram illustrates the bifurcation point where yield is lost to the regioisomer.

HantzschMechanism Start Reagents: Thiourea + Chloroacetaldehyde Inter S-Alkylated Intermediate Start->Inter Nucleophilic Attack (S) Target TARGET: 2-(tert-butylamino)thiazole (Thermodynamic) Inter->Target N-Cyclization (High Temp/Neutral) Trap TRAP: 2-imino-3-tert-butyl -2,3-dihydrothiazole (Kinetic/Acidic) Inter->Trap N-Cyclization (Low Temp/Strong Acid) Trap->Target Dimroth Rearrangement (Possible but slow)

Figure 1: Mechanistic bifurcation in Hantzsch synthesis. High temperature drives the reaction toward the green target node.

Troubleshooting Guide & FAQs

Module A: Low Yield (<30%)

Q: My reaction mixture turned black/tarry, and I recovered very little product.

  • Diagnosis: Polymerization of the aldehyde. Chloroacetaldehyde is unstable.

  • Fix: Switch to Chloroacetaldehyde dimethyl acetal . If you must use the aqueous aldehyde, distill it immediately before use or use the bisulfite adduct.

  • Pro-Tip: Add a radical scavenger (e.g., hydroquinone, catalytic) if using older reagents, though the acetal route is superior.[1]

Q: I have starting material left even after 12 hours.

  • Diagnosis: Steric hindrance of the tert-butyl group is slowing down the initial S-alkylation.

  • Fix: Increase solvent polarity. Switch from Ethanol to DMF or n-Butanol and increase temperature to 110°C. The polar solvent stabilizes the transition state of the

    
     attack.
    
Module B: Impurity Profile

Q: TLC shows two spots close together. Is one a byproduct?

  • Diagnosis: Likely the Regioisomer (Imine form) .

  • Mechanism: The nitrogen bearing the tert-butyl group is bulky. The ring closure might occur at the unsubstituted nitrogen (forming the imine) rather than the substituted nitrogen (forming the amine).

  • Fix:

    • Thermodynamic Push: Reflux longer (24h). The imine often rearranges to the stable aminothiazole.

    • Base Wash: The imine has a different pKa. Wash the organic layer with mild acid (pH 4-5); the highly basic imine might wash out, while the less basic aminothiazole remains (or vice versa depending on specific pKa, but usually separation is difficult). Chromatography is best: Elute with Hexane/EtOAc (imines are often more polar).

Module C: Isolation Issues

Q: I basified the solution, but no solid precipitated.

  • Diagnosis: The tert-butyl group makes the molecule "greasy" (lipophilic). It may be forming an oil/emulsion rather than a crystal lattice in water.

  • Fix: Do not rely on precipitation.

    • Basify to pH > 10.

    • Extract 3x with DCM (Dichloromethane) .

    • Dry over

      
       and evaporate.
      
    • Recrystallize the resulting oil from Hexane/Ether (cold).

Data & Specifications

Solvent Selection Matrix for Yield Optimization
SolventTemp LimitYield PotentialRisk FactorRecommendation
Ethanol 78°CModerateLowGood starting point.
Acetone 56°CLowHighAvoid. Too cold for steric targets.
DMF 153°CHighWorkup difficultyUse for stubborn reactions.
Water 100°CModerateSolubilityGreen chemistry; requires phase transfer catalyst (e.g., TBAB).[1]
Purification Decision Tree

Purification Start Crude Reaction Mixture (Acidic) Check Check TLC (Single Spot?) Start->Check Yes Basify to pH 10 Extract DCM Check->Yes Yes No Identify Impurity Check->No No Imine Imine Isomer Present (Lower Rf) No->Imine Tar Polymer/Tar No->Tar Action1 Continue Reflux (Thermodynamic Control) Imine->Action1 Action2 Filter through Silica (Flash Chromatography) Tar->Action2

Figure 2: Decision logic for workup and purification.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Bramley, S. E., et al. (1987).[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1]

    • Insight: Establishes that acidic conditions favor the kinetic imine product, while neutral/thermodynamic conditions favor the target amine.[1]

  • Use of Acetals to Prevent Polymerization

    • King, L. C., & Hlavacek, R. J. (1950).[1] "The Reaction of Ketones with Iodine and Thiourea." Journal of the American Chemical Society, 72(8), 3722–3725.[1]

    • Insight: Foundational text on stabilizing -halo carbonyl equivalents.
  • Microwave Optimization (Modern Approach)

    • Kabalka, G. W., & Mereddy, A. R. (2005).[1] "Microwave-assisted synthesis of thiazoles." Tetrahedron Letters, 46(37), 6315-6317.[1]

    • Insight: Demonstrates that rapid heating (MW) can overcome steric hindrance in minutes vs hours.
  • General Properties of 2-Aminothiazoles

    • PubChem Compound Summary for 4-tert-butyl-1,3-thiazol-2-amine (Analogous chemistry).[2]

Sources

Technical Support Center: Purification of N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of N-tert-butyl-1,3-thiazol-2-amine. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a deeper understanding and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy for this compound is primarily dictated by three structural features:

  • The 2-aminothiazole core: This heterocyclic system is basic due to the exocyclic amine and the endocyclic nitrogen atom. This basicity can lead to tailing during silica gel chromatography.

  • The N-tert-butyl group: This bulky, hydrophobic group increases the compound's solubility in non-polar organic solvents and can sterically hinder interactions, which can be advantageous in preventing dimerization or unwanted side reactions.[1]

  • The primary amine: The presence of a primary amine group provides a site for hydrogen bonding, which influences its solubility and potential for interactions with acidic impurities or surfaces.

Q2: What are the most likely impurities in a crude sample of this compound synthesized via the Hantzsch reaction?

A2: The Hantzsch thiazole synthesis, a common route to this compound, involves the condensation of an α-haloketone with a thiourea derivative.[2][3][4][5] Potential impurities include:

  • Unreacted starting materials: N-tert-butylthiourea and the corresponding α-haloketone.

  • Isomeric byproducts: Under certain conditions, particularly acidic environments, the formation of the isomeric 3-tert-butyl-2-imino-2,3-dihydrothiazole can occur.[6] Distinguishing and separating this isomer is a critical purification challenge.

  • Over-alkylation or side-reaction products: Depending on the reaction conditions, minor byproducts from unintended reactions of the starting materials or product may be present.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly employed purification techniques for this compound and related compounds are recrystallization and column chromatography.[7] Liquid-liquid extraction is also a crucial step in the initial work-up to remove inorganic salts and highly polar impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid this compound, especially on a larger scale.

Q4: My compound is an oil or a waxy solid and won't crystallize. What should I do?

A4: This is a common issue when residual solvent or impurities are present, acting as a "eutectic mixture" that lowers the melting point.

Solution:

  • Initial Purification: First, attempt a rapid purification by flash column chromatography (see chromatography section below) to remove the bulk of the impurities. This will often yield a solid product that is amenable to recrystallization.

  • Trituration: If the product is an oil, try dissolving it in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent in which it is poorly soluble (e.g., hexane or pentane) with vigorous stirring. The goal is to precipitate the product as a solid. This process, known as trituration, can often induce solidification.

Q5: I can't find a suitable single solvent for recrystallization. What are my options?

A5: It's common for a compound to be too soluble in one solvent and not soluble enough in another. A mixed-solvent system is the ideal solution.

Solution:

  • Select a Solvent Pair: Choose a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[8][9] A common and effective pair for compounds like this compound is ethanol and water.[10]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

    • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

Solvent System Rationale
Ethanol/WaterGood balance of polarity for dissolving the compound when hot and inducing precipitation upon cooling.[10]
Ethyl Acetate/HexaneEffective for moderately polar compounds. The tert-butyl group enhances solubility in less polar mixtures.[8]
Acetone/WaterSimilar principle to ethanol/water, offering a different polarity profile.
Toluene/HeptaneA less polar option if the compound is contaminated with non-polar impurities.[8]

Q6: No crystals form even after the solution has cooled completely. What went wrong?

A6: This typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid, trapping impurities.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[7][11]

Q7: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A7: The basic nature of the 2-aminothiazole moiety can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor peak shape.

Solution:

  • Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more cleanly.

    • Ammonia: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective, though this is a more polar system.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of amines and provides excellent peak shapes without the need for mobile phase modifiers.[12]

Q8: How do I select the right solvent system (eluent) for column chromatography?

A8: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.

Solution:

  • TLC Analysis:

    • Start with a relatively non-polar solvent system, such as 10-20% ethyl acetate in hexane.

    • The ideal solvent system will give your product an Rf (retention factor) value of approximately 0.2-0.4.[7]

    • Adjust the polarity by changing the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane).

Eluent System Polarity Comments
Ethyl Acetate/HexaneAdjustableA standard and effective system for many organic compounds.
Dichloromethane/MethanolMore PolarUseful if your compound is more polar and does not move in ethyl acetate/hexane.
Chloroform/HexaneLess PolarCan provide different selectivity compared to ethyl acetate/hexane.

Q9: My compound appears to be decomposing on the silica gel column. What can I do?

A9: Some 2-aminothiazoles can be sensitive to the acidic nature of silica gel.

Solution:

  • Deactivate the Silica: As mentioned in Q7, adding triethylamine to the eluent can neutralize the silica and prevent degradation.

  • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • Alternative Purification: If decomposition is severe, rely on recrystallization as your primary purification method.

Workflow and Decision-Making Diagram

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Wax) analyze_purity Analyze Purity (TLC, NMR, LC-MS) recrystallize->analyze_purity triturate Triturate with non-polar solvent column_chrom->triturate triturate->is_solid pure_solid Pure Solid Product analyze_purity->pure_solid

Caption: Decision workflow for purifying this compound.

References

  • Unknown. recrystallization, filtration and melting point. Available from: [Link]

  • Unknown. recrystallization-2.doc.pdf. Available from: [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Available from: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]

  • ResearchGate. Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents | Request PDF. Available from: [Link]

  • Der Pharma Chemica. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • Unknown. Supporting Information. Available from: [Link]

  • PMC. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]

  • MDPI. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • PMC. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. Available from: [Link]

  • Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • White Rose Research Online. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Available from: [Link]

  • ResearchGate. (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available from: [Link]

  • PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Unknown. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

  • Unknown. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

  • Unknown. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Available from: [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Available from: [Link]

Sources

Common side products in "N-tert-butyl-1,3-thiazol-2-amine" synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-tert-butyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important thiazole derivative, ensuring high yield and purity.

I. Understanding the Synthesis: The Hantzsch Reaction

The most prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][2] In this specific case, the reactants are typically chloroacetaldehyde and N-tert-butylthiourea.

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of N-tert-butylthiourea on the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the final product.[2] However, the use of an N-substituted thiourea introduces a critical regiochemical challenge that can lead to the formation of a significant side product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common and often most difficult to separate side product is the regioisomeric 3-tert-butyl-2-iminothiazoline .[3][4] This isomer forms due to the two possible nucleophilic nitrogen atoms in the N-tert-butylthiourea molecule that can participate in the cyclization step.

Q2: Why does the 3-tert-butyl-2-iminothiazoline side product form?

A2: The formation of the iminothiazoline isomer is highly dependent on the reaction's pH.[3] Under acidic conditions, the reaction is more likely to yield the 3-substituted 2-imino-2,3-dihydrothiazole.[3][4] In contrast, neutral or slightly basic conditions exclusively favor the formation of the desired 2-(N-substituted amino)thiazole.[3][4]

Q3: How does the tert-butyl group affect the reaction?

A3: The sterically bulky tert-butyl group can influence the rate of the reaction and may also play a role in the regioselectivity of the cyclization. While detailed studies on the specific steric influence of the tert-butyl group are not extensively reported, it is a factor to consider when optimizing reaction conditions.

Q4: What are other potential, less common side products?

A4: Besides the main regioisomeric impurity, other side products can arise from:

  • Self-condensation of chloroacetaldehyde: This is more likely under strongly basic conditions and can lead to complex polymeric materials.[5][6]

  • Decomposition of starting materials: N-tert-butylthiourea is generally stable under normal conditions, but prolonged exposure to harsh temperatures or pH can lead to its degradation.[7][8] Chloroacetaldehyde is also known to be reactive and can polymerize.[5]

  • Unreacted starting materials: Incomplete reactions will result in the presence of N-tert-butylthiourea and chloroacetaldehyde or its hydrate in the crude product.

III. Troubleshooting Guide: Avoiding and Minimizing Side Products

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Significant formation of the 3-tert-butyl-2-iminothiazoline isomer.

Cause: The primary cause is an acidic reaction environment. This can be due to the hydrohalic acid generated during the initial S-alkylation step or the use of acidic solvents or catalysts.

Solution:

  • pH Control: The most critical factor is to maintain a neutral to slightly basic pH throughout the reaction. This can be achieved by:

    • Using a non-acidic solvent: Ethanol or isopropanol are common choices.

    • Adding a mild, non-nucleophilic base: A slight excess of a weak base like sodium bicarbonate or potassium carbonate can be added to neutralize the acid formed during the reaction.[1]

  • Reaction Temperature: Running the reaction at a moderate temperature (e.g., reflux in ethanol) is generally sufficient. Excessively high temperatures can sometimes promote side reactions.

Experimental Protocol for Minimizing Isomer Formation:

  • In a round-bottom flask, dissolve N-tert-butylthiourea (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq) in ethanol.

  • Gently heat the mixture to a reflux.

  • Slowly add a solution of chloroacetaldehyde (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Problem 2: Low yield and a complex mixture of unidentified byproducts.

Cause: This can be due to the low purity of starting materials, improper stoichiometry, or harsh reaction conditions leading to decomposition.

Solution:

  • Purity of Reactants: Ensure that both N-tert-butylthiourea and chloroacetaldehyde are of high purity. Chloroacetaldehyde is often supplied as a hydrate and can be unstable, so using a fresh source is recommended.[5][9][10]

  • Stoichiometry: A slight excess (1.1-1.2 eq) of the N-tert-butylthiourea can be used to ensure the complete consumption of the more reactive chloroacetaldehyde.

  • Controlled Addition: Adding the chloroacetaldehyde solution slowly to the heated thiourea solution helps to maintain a low concentration of the aldehyde, minimizing self-condensation.

  • Temperature Management: Avoid excessively high temperatures. The reaction is often exothermic, so controlled heating is important.

Problem 3: Difficulty in purifying the final product.

Cause: The primary challenge is the separation of the desired this compound from the isomeric 3-tert-butyl-2-iminothiazoline due to their similar polarities.

Solution:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice. For basic amines like the target molecule, using silica gel treated with a small amount of triethylamine in the eluent can prevent tailing and improve separation.[11] Alternatively, an amine-functionalized silica gel column can be used.[12]

    • Mobile Phase: A good starting point for developing a solvent system via TLC is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent should allow for the separation of the two isomers.

    • TLC Visualization: The spots can be visualized under UV light (if the molecule is UV active) or by using a potassium permanganate stain, which is effective for visualizing amines.[13][14][15]

  • Recrystallization:

    • If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be an effective purification method.

    • Solvent Selection: Test various solvents to find one in which the desired product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing thiazole derivatives include ethanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexanes.[16][17]

IV. Visualizing the Reaction and Troubleshooting

Reaction Mechanism: Competing Pathways

The following diagram illustrates the key steps in the Hantzsch synthesis and the bifurcation point that leads to either the desired 2-amino product or the 2-imino side product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Pathways cluster_products Final Products A N-tert-butylthiourea C S-Alkylation Intermediate A->C B Chloroacetaldehyde B->C D Path A (Neutral/Basic pH) Attack by NH C->D Favored E Path B (Acidic pH) Attack by N-tert-butyl C->E Disfavored F Desired Product: This compound D->F G Side Product: 3-tert-butyl-2-iminothiazoline E->G

Caption: Competing pathways in the Hantzsch synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

G Start Start Synthesis TLC Analyze Crude Product by TLC Start->TLC LowYield Low Yield? TLC->LowYield Impure Major Side Product? LowYield->Impure No CheckReactants Check Reactant Purity and Stoichiometry LowYield->CheckReactants Yes CheckpH Check pH (Is it acidic?) Impure->CheckpH Yes Purify Purification (Column/Recrystallization) Impure->Purify No OptimizeCond Optimize Temp. & Time CheckReactants->OptimizeCond OptimizeCond->TLC AddBase Add Mild Base (e.g., NaHCO3) CheckpH->AddBase Yes CheckpH->Purify No AddBase->TLC End Pure Product Purify->End

Caption: Troubleshooting workflow for the synthesis.

V. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ([Link])

  • Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from a relevant academic database.

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino). (2024). RSC Publishing.

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetaldehyde. ([Link])

  • Wikipedia. (n.d.). Chloroacetaldehyde. ([Link])

  • Chemcess. (2024). Chloroacetaldehyde: Properties, Production And Uses. ([Link])

  • SIELC Technologies. (2018). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. ([Link])

  • Ayimbila, S. et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? ([Link])

  • University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. ([Link])

  • National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels. ([Link])

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.

  • Wipf, P., & Venkatraman, S. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. The Journal of organic chemistry, 66(23), 7838–7841.

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. ([Link])

  • Ahluwalia, V. K., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry.

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. ([Link])

  • Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. ([Link])

  • EPFL. (n.d.). TLC Visualization Reagents. ([Link])

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. ([Link])

  • ResearchGate. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. ([Link])

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET N,N´-Dibutylthiourea. ([Link])

Sources

Technical Support Center: Troubleshooting N-tert-butyl-1,3-thiazol-2-amine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from in silico hits to in vitro validation, N-tert-butyl-1,3-thiazol-2-amine (CAS: 1438-46-6) frequently flags as a "problematic" compound due to severe precipitation in physiological buffers.

As a Senior Application Scientist, I have designed this guide to move beyond generic "add more DMSO" advice. Here, we will dissect the thermodynamic causality behind this compound's insolubility and provide self-validating, step-by-step formulation strategies to rescue your assays.

Physicochemical Profiling: The Root of the Problem

To solve a solubility issue, we must first understand the molecule's physical chemistry. This compound features a thiazole core with a primary amine substituted by a bulky tert-butyl group.

The parent compound, 2-aminothiazole, is a weak base with a pKa of approximately 5.36[1][2]. The addition of the tert-butyl group dramatically increases the molecule's lipophilicity (LogP) while maintaining a similar pKa.

Quantitative Property Summary
PropertyValue / BehaviorCausality & Assay Impact
Molecular Weight 156.25 g/mol Small molecule; highly permeable across lipid bilayers if successfully kept in solution.
pKa (Amine/Thiazole) ~5.36At pH 7.4, the molecule is >99% deprotonated (neutral). This drives the compound to its lowest intrinsic solubility (

)[3].
Solubility in DMSO >50 mg/mLExcellent primary stock solvent, but rapid dilution into water causes "solvent shock."
Aqueous Sol. (pH 7.4) <0.1 mg/mLThe un-ionized tert-butyl group repels water, leading to rapid hydrophobic aggregation[4].
Aqueous Sol. (pH 3.0) >10 mg/mLProtonation of the amine creates a water-soluble salt, though this pH is biologically incompatible[5].

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when I spike my DMSO stock into PBS (pH 7.4)? A: You are observing a phenomenon known as "solvent shock" or a "DMSO crash." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug molecules can solvate. This leaves the highly lipophilic tert-butyl-thiazole stranded, forcing it to self-aggregate into a precipitate. Furthermore, because pH 7.4 is roughly two units above the compound's pKa (~5.36), the Henderson-Hasselbalch equation dictates that the compound exists almost entirely in its uncharged, free-base form, which corresponds to its absolute minimum intrinsic solubility[5][6].

Q2: Can I just increase the DMSO concentration in my assay buffer to 5% to keep it soluble? A: Thermodynamically, yes; biologically, no. For cell-based assays, DMSO concentrations >0.5% v/v routinely cause cytotoxicity, membrane permeabilization, and off-target transcriptomic changes. In biochemical assays, >1% DMSO can denature target proteins or artificially inflate apparent solubility readings, leading to false negatives in high-throughput screens[5].

Q3: How do cyclodextrins (like HP-β-CD) solve this without altering the pH? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide shaped like a truncated cone, featuring a hydrophilic exterior and a hydrophobic inner cavity. The bulky, lipophilic tert-butyl group and the thiazole ring of your compound act as an ideal "guest" molecule, inserting into the "host" cavity of the cyclodextrin[7][8]. This forms a 1:1 inclusion complex that physically masks the hydrophobic regions from the aqueous environment, dramatically increasing apparent solubility without requiring harsh solvents or non-physiological pH[9].

Decision Workflow for Solubility Enhancement

SolubilityWorkflow Start This compound Precipitation Detected CheckAssay What is the Assay Tolerance? Start->CheckAssay Biochemical Biochemical Assay (Tolerates pH shifts / 1-5% DMSO) CheckAssay->Biochemical CellBased Cell-Based Assay (Strict pH 7.4, <0.5% DMSO) CheckAssay->CellBased Sol1 Decrease pH to 5.5-6.0 (Protonates thiazole amine) Biochemical->Sol1 If pH flexible Sol3 Prepare Co-solvent Stock (DMSO + Tween-20/PEG) Biochemical->Sol3 If pH fixed Sol2 Use HP-β-Cyclodextrin (1:1 to 1:3 Molar Ratio) CellBased->Sol2 Preferred CellBased->Sol3 Alternative Validate Validate via DLS or OD600 (Confirm absence of aggregates) Sol1->Validate Sol2->Validate Sol3->Validate

Decision tree for resolving this compound solubility based on assay constraints.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be verified before use. Below are two field-proven methodologies for solubilizing this specific compound.

Protocol A: The "Step-Down" Co-Solvent Method (For Biochemical Assays)

Causality: This method prevents solvent shock by using a surfactant to lower the interfacial tension during the transition from 100% organic solvent to a 99% aqueous environment.

  • Primary Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Intermediate Transition: Prepare a 1 mM working stock by diluting the master stock into a transition matrix: 10% DMSO / 10% Tween-20 / 80% Assay Buffer.

  • Final Titration: Slowly titrate the intermediate stock into your final assay buffer under continuous, vigorous vortexing (do not just drop it in).

  • Self-Validation Step: Read the Optical Density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates. If OD600 < 0.05, the compound is successfully solvated[4].

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Causality: This method encapsulates the lipophilic tert-butyl group, allowing the compound to remain soluble at a strict pH of 7.4 without the use of DMSO[8].

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS pH 7.4).

  • Complexation: Add the this compound powder directly to the cyclodextrin solution to achieve a 1:2 (Drug:Cyclodextrin) molar ratio. Note: Do not use DMSO here, as organic solvents compete with the drug for the cyclodextrin cavity.

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. The inclusion process is endothermic and requires significant time to reach thermodynamic equilibrium[4].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the final dissolved drug concentration via HPLC or UV-Vis spectroscopy against a known standard curve to confirm your exact working molarity.

References

  • GuideChem. "2-Aminothiazole Chemical Properties, pKa, and Water Solubility." GuideChem Database.
  • Sigma-Aldrich. "this compound Product Information (CAS: 1438-46-6)." Sigma-Aldrich Catalog.
  • Tripod / Tecan. "A New Technique for High-Throughput Solubility Assay: pH and Weak Base Dynamics.
  • MDPI. "Formulation and Characterization of β-Cyclodextrins Inclusion Complexes: Enhanced Solubility." Pharmaceutics.
  • CORE / ADMET & DMPK. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.

Sources

Optimizing reaction conditions for "N-tert-butyl-1,3-thiazol-2-amine" derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Derivatization. Working with N-tert-butyl-1,3-thiazol-2-amine presents a unique intersection of synthetic challenges. The bulky tert-butyl group on the exocyclic amine introduces severe steric hindrance, while the electron-rich thiazole ring contains multiple competing nucleophilic sites.

As a Senior Application Scientist, I have engineered this guide specifically for drug development professionals. It abandons generic advice in favor of field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your functionalization workflows are reproducible and structurally precise.

Workflow Start This compound (Starting Material) Base Strong Base (NaH) Deprotonation Start->Base Path A Neutral Neutral Conditions (No Base) Start->Neutral Path B Halogenation NBS or Halogenase (Mild Conditions) Start->Halogenation Path C ExoN Exocyclic N-Derivatization (Target Product) Base->ExoN + Electrophile EndoN Endocyclic N-Alkylation (Thiazolium Salt) Neutral->EndoN + Alkyl Halide C5Bromo C5-Bromo Derivative (Intermediate) Halogenation->C5Bromo CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) C5Bromo->CrossCoupling + Boronic Acid/Amine

Logical workflow for regioselective derivatization of this compound.

Section 1: Regioselectivity in N-Alkylation and N-Acylation

FAQ 1: Why am I isolating highly polar, water-soluble byproducts instead of my target N-alkylated compound? Causality: You are likely observing endocyclic N-alkylation. 2-Aminothiazoles exist in a tautomeric equilibrium. In the absence of a strong base, the lone pair on the exocyclic nitrogen delocalizes into the ring, making the endocyclic nitrogen the most nucleophilic site. Consequently, reactions under neutral conditions predominantly yield1[1]. Solution: To force exocyclic N-alkylation, you must pre-form the amide anion. Deprotonating the secondary amine with a strong base (e.g., NaH or LiHMDS) shifts the nucleophilicity entirely to the exocyclic nitrogen, overcoming the tautomeric preference.

FAQ 2: Even with NaH, my N-acylation yields are below 20%. How do I overcome the steric bulk? Causality: The tert-butyl group creates a massive steric shield (A-value ~4.8 kcal/mol) around the secondary amine. Standard acyl chlorides at room temperature fail to achieve the required transition state geometry due to this steric clash. Solution: Elevate the reaction temperature and introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, forming a highly electrophilic N-acylpyridinium intermediate that is significantly more susceptible to attack by the sterically hindered amide anion.

Protocol 1: Regioselective Exocyclic N-Acylation

Self-Validating System: The evolution of H₂ gas upon NaH addition serves as an immediate visual confirmation of active deprotonation.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Deprotonation: Dissolve this compound (1.0 equiv, 5.0 mmol) in anhydrous THF (15 mL). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H₂ evolution completely ceases.

  • Activation: Add DMAP (0.1 equiv) to the reaction mixture.

  • Electrophile Addition: Dropwise add the target acyl chloride (1.1 equiv) over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat to 65 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 2: C5-Functionalization & Cross-Coupling

FAQ 3: Standard bromination (Br₂/AcOH) degrades my starting material. How can I selectively brominate the C5 position? Causality: The electron-rich nature of the 2-aminothiazole ring makes it highly susceptible to over-oxidation and ring-opening under harsh, acidic halogenation conditions. Solution: Utilize N-Bromosuccinimide (NBS) in a mild, polar aprotic solvent (e.g., MeCN) at 0 °C. For highly sensitive downstream applications, recent advancements highlight the use of vanadium-dependent haloperoxidases (VHPOs) for2[2], which prevents ring degradation entirely.

FAQ 4: My Buchwald-Hartwig amination using this thiazole stalls at low conversion. Why? Causality: Thiazoles are notorious for poisoning palladium catalysts by strongly coordinating to the Pd(II) center via the endocyclic sulfur and nitrogen atoms. Furthermore, the tert-butyl group hinders the critical amine coordination step in the catalytic cycle. Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand (e.g., BrettPhos). These ligands promote rapid reductive elimination and prevent off-cycle catalyst resting states, enabling 3[3] during the synthesis of 4[4].

Mechanism Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII AmineBind Amine Coordination (Sterically Hindered) PdII->AmineBind Deprot Base Deprotonation (HX Removal) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Thiazol-2-amine RedElim->Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation with steric considerations.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Self-Validating System: The color change of the Pd-ligand complex from dark red/purple to a lighter orange/yellow upon oxidative addition indicates successful active catalyst generation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 equiv).

  • Reactant Addition: Add this compound (1.2 equiv) and the aryl bromide (1.0 equiv, 1.0 mmol).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat in a pre-heated oil bath at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

Derivatization TypeReagents & CatalystSolvent & TempTarget SiteTypical YieldKey Challenge Addressed
N-Alkylation Alkyl Halide, NaH (1.2 eq)DMF, 0 °C to RTExocyclic N75-85%Prevents endocyclic thiazolium salt formation
N-Acylation Acyl Chloride, NaH, DMAPTHF, 65 °CExocyclic N60-70%Overcomes tert-butyl steric hindrance
C5-Bromination NBS (1.05 eq)MeCN, 0 °CC5 Carbon80-90%Avoids oxidative ring degradation
N-Arylation Aryl Bromide, Pd₂(dba)₃, BrettPhosToluene, 100 °CExocyclic N65-80%Prevents Pd catalyst poisoning by thiazole

References

*[4] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.4 *[1] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI / NIH.1 *[3] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, ACS Publications.3 *[2] Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC / NIH.2

Sources

"N-tert-butyl-1,3-thiazol-2-amine" stability issues during storage and experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-tert-butyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during storage and experimentation. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds.[2] However, like many heterocyclic amines, its stability can be a critical factor for successful and reproducible research. The inherent aromaticity of the thiazole ring contributes to its general stability, but the presence of the amino group and the potential for various reactions under common laboratory conditions necessitates careful handling and storage.[3][4]

This guide will address frequently asked questions and provide troubleshooting protocols to mitigate potential stability issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Storage and Handling

Question 1: What are the recommended long-term storage conditions for solid this compound?

Answer: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. A supplier recommends storage at 2-8°C, sealed in a dry environment.[5]

  • Causality:

    • Temperature: Lower temperatures slow down the rate of potential solid-state degradation reactions.

    • Moisture: The compound is susceptible to hydrolysis, especially given the amine functionality. Storing in a dry environment, preferably with a desiccant, is crucial.

    • Light: 2-aminothiazole derivatives have been shown to be susceptible to photodegradation upon exposure to UV light.[3][6][7] Storing in an amber or opaque container is highly recommended to prevent light-induced degradation.

    • Air/Oxygen: While specific data on oxidative degradation of this compound is limited, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation of the amine or the thiazole ring.

Question 2: I left my container of this compound on the bench for an extended period. Is it still usable?

Answer: It is possible that the compound has undergone some degradation, particularly if it was exposed to light, humidity, or elevated temperatures. Before use, it is highly recommended to assess the purity of the compound.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any change in color or appearance. While not a definitive test, any noticeable change warrants further investigation.

    • Purity Analysis: The most reliable way to assess the compound's integrity is to re-analyze its purity using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[8][9] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurity peaks.

    • Melting Point: A broadened or depressed melting point compared to the literature value can indicate the presence of impurities.

Section 2: Stability in Solution

Question 3: What solvents are recommended for preparing stock solutions of this compound, and how should they be stored?

Answer: Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[1]

  • Recommendations for Stock Solutions:

    • Solvent Choice: Use anhydrous, high-purity solvents to minimize the risk of hydrolysis.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.

    • Short-term Use: For daily use, a fresh dilution from a frozen stock is recommended. Avoid keeping solutions at room temperature for extended periods.

Question 4: My experimental results are inconsistent when using a stock solution of this compound that is a few weeks old. What could be the cause?

Answer: The inconsistency in your results is likely due to the degradation of the compound in solution. Several factors could contribute to this:

  • Potential Degradation Pathways in Solution:

    • Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of the amine or potentially the thiazole ring, although the latter is less likely under neutral conditions.

    • Photodegradation: If the solution was not protected from light, UV-induced degradation could have occurred.[3][6][7] Studies on related 2-aminothiazoles have shown that photodegradation can lead to ring opening and the formation of various byproducts.[7][10]

    • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent results.

Section 3: Stability During Experiments

Question 5: I am running a reaction with this compound under acidic/basic conditions. Should I be concerned about its stability?

Answer: Yes, the stability of this compound can be compromised under both acidic and basic conditions, primarily through hydrolysis.

  • Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the amine functionality. The thiazole ring itself is generally stable to acid, but prolonged exposure to harsh acidic conditions and high temperatures should be avoided.

  • Basic Conditions: Strong basic conditions can also promote hydrolysis.

Question 6: Are there any common reagents that are incompatible with this compound?

Answer: Yes, care should be taken when using certain classes of reagents with this compound.

  • Incompatibility Table:

Reagent ClassPotential IncompatibilityRationale
Strong Oxidizing Agents Vigorous reaction, degradationAmines are readily oxidized.[11]
Strong Acids Salt formation, potential hydrolysisThe amine group is basic.
Acid Chlorides/Anhydrides Acylation of the amineThe primary amine is nucleophilic.
Aldehydes/Ketones Imine (Schiff base) formationReaction of the primary amine with the carbonyl group.
Nitrosating Agents (e.g., nitrites in acidic conditions) Formation of N-nitroso compoundsA common reaction for secondary amines, and potentially with primary amines under certain conditions.
  • Note: Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and consider running small-scale test reactions if you are unsure about compatibility.[12][13][14]

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][11][15][16]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Also, heat a stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 8 hours).[3][4]

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation.

  • Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from, for example, 95% A to 5% A over 20-30 minutes.

Detection:

  • UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution at a similar concentration.

  • Inject both the standard and sample solutions into the HPLC system.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Conclusion

While this compound is a valuable research tool, its stability is a key consideration for obtaining reliable and reproducible data. By understanding the potential degradation pathways and implementing proper storage, handling, and experimental procedures, researchers can minimize stability-related issues. This guide provides a foundational framework for troubleshooting and ensuring the quality of your research involving this compound. For further, more specific concerns, consulting detailed analytical studies and the relevant scientific literature is always recommended.

References

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(74), 11139-11142. Available from: [Link]

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Institutes of Health. Available from: [Link]

  • Reva, I., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(18), 6625. Available from: [Link]

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth. Royal Society of Chemistry. Available from: [Link]

  • Reva, I., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(3-Aminopropyl)
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-tert-butyl-2-benzothiazolesulfenamide Utilizing tert-Butylamine. BenchChem.
  • P, R., et al. (2017). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-556.
  • Jain, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • BenchChem. (n.d.). N-tert-butyl-4-methyl-1,3-thiazol-2-amine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-tert-butyl-1,3,4-thiadiazol-2-amine in Organic Synthesis. BenchChem.
  • Jornitz, M. W., & J. T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Smolecule. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Smolecule.
  • Smolecule. (2026). Introduction to Stability Testing for New Drug Substances. Smolecule.
  • Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Fisher Scientific.
  • BenchChem. (n.d.). Ensuring the stability of N-tert-butyl-2-acetamidobenzamide in experimental conditions. BenchChem.
  • de Oliveira, G. G., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Future Medicinal Chemistry, 11(15), 1939-1951.
  • Kumar, S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Jain, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • National Carbon Capture Center. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture.
  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. PubChem.
  • Al-Masoudi, N. A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Carl, S. A., et al. (2014). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 118(49), 11635-11647.
  • J&K Scientific. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. J&K Scientific.
  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. CymitQuimica.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Al-janabi, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Sustainability, 15(22), 16011.
  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. University of California, Riverside.
  • MilliporeSigma. (n.d.). N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine. MilliporeSigma.
  • Cole-Parmer. (n.d.).
  • Chaudhary, P., et al. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry.
  • University of Washington. (n.d.). Chemical Compatibility Chart. University of Washington.

Sources

Interpreting unexpected NMR peaks in "N-tert-butyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center Ticket #: NMR-TBTA-001 Topic: Anomalous NMR Signals in N-tert-butyl-1,3-thiazol-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely observing spectral anomalies due to restricted rotation of the exocyclic C-N bond (rotamerism) or amino-imino tautomerism , rather than sample degradation. The bulky tert-butyl group exacerbates steric hindrance, slowing the exchange rate on the NMR timescale. This guide details the mechanistic origins of these peaks and provides self-validating protocols to confirm their identity.

Diagnostic Decision Matrix

Before proceeding, match your spectrum’s symptoms to the likely cause using the logic flow below.

DiagnosticFlow start Symptom Identification split_peaks Peak Doubling / Splitting (e.g., two t-butyl singlets) start->split_peaks broad_peaks Broad / undefined Signals (esp. N-H or t-butyl) start->broad_peaks extra_sharp Sharp, Unaccounted Singlets start->extra_sharp rotamers Diagnosis: Rotamers (Restricted C-N Rotation) split_peaks->rotamers Ratio varies with Temp broad_peaks->rotamers Coalescence behavior tautomers Diagnosis: Tautomerism (Amino vs Imino) broad_peaks->tautomers Solvent dependent impurities Diagnosis: Hantzsch Byproducts (N-t-butylthiourea) extra_sharp->impurities Check precursors

Figure 1: Diagnostic logic flow for interpreting this compound spectra.

Module 1: The "Ghost" Peaks (Rotational Isomerism)

User Question: Why do I see two distinct singlets for the tert-butyl group, or a severely broadened lump, instead of one sharp peak?

Technical Explanation: The C2-N(exocyclic) bond in 2-aminothiazoles possesses partial double-bond character due to resonance delocalization from the ring nitrogen. This creates a barrier to rotation.[1]

  • The Steric Factor: The bulky tert-butyl group encounters significant steric clash with the thiazole ring sulfur or nitrogen atoms during rotation.

  • NMR Timescale: At room temperature, the rotation rate (

    
    ) is often comparable to the frequency difference (
    
    
    
    ) between the s-cis and s-trans conformers.
    • Slow Exchange: You see two distinct sets of peaks (rotamers).[2]

    • Intermediate Exchange: You see broad, undefined "humps."

Troubleshooting Protocol: Variable Temperature (VT) NMR To validate this, you must push the system into "fast exchange."

  • Preparation: Dissolve sample in a high-boiling solvent (DMSO-d6 or Toluene-d8). Avoid CDCl3 (low boiling point).

  • Acquisition (Ambient): Record a standard 1H spectrum at 25°C. Note the separation (Hz) between the split peaks.

  • Heating Phase: Increase probe temperature in 10°C increments (e.g., 35, 45, 55, up to 80°C).

  • Observation:

    • Rotamers: The two peaks will move closer, broaden, and eventually coalesce into a single sharp singlet (Coalescence Temperature,

      
      ).
      
    • Impurities: Peaks will remain distinct and sharp; integrals will not change relative to the main peak.

Module 2: The Tautomerism Trap

User Question: My aromatic peaks are shifted significantly compared to prediction software, and the N-H signal is missing or extremely broad.

Technical Explanation: 2-aminothiazoles exist in an equilibrium between the amino form (heteroaromatic) and the imino form. While the amino form is generally dominant in polar aprotic solvents (DMSO), the tert-butyl group can destabilize the amino form sterically, pushing the equilibrium.

  • Solvent Effect: In non-polar solvents like CDCl3, intermolecular H-bonding can induce dimer formation, mimicking the imino shift pattern.

  • Quadrupolar Broadening: The N-H proton is attached to

    
     (spin=1). The rapid relaxation of the nitrogen nucleus can broaden the attached proton signal into the baseline, making it "invisible."
    

Data Comparison Table: Solvent Effects

FeatureExpected in DMSO-d6Expected in CDCl3Cause
N-H Signal Sharp(er) singlet, ~7.5 - 8.5 ppmBroad/Invisible or ~5.0 - 6.0 ppmH-bonding vs. Exchange
Ring Proton (C5-H) ~6.5 - 6.9 ppm~6.3 - 6.6 ppmSolvent Anisotropy
Tautomer State Predominantly AminoAmino (aggregated) or trace IminoPolarity stabilization

Validation Protocol: The


 Shake 
  • Run the standard proton spectrum in CDCl3.

  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and wait 2 minutes for phase separation.

  • Rerun the spectrum.[2]

    • Result: The N-H peak (and any associated coupling) will disappear due to H/D exchange. If the "impurity" peak remains, it is non-exchangeable (likely a synthesis byproduct).

Module 3: Synthetic Impurities (The Hantzsch Fingerprint)

User Question: I see small sharp peaks that don't coalesce with heat. Is my synthesis dirty?

Technical Explanation: The standard synthesis involves the Hantzsch reaction (condensation of


-haloketone with N-tert-butylthiourea).[3] Common artifacts include:
  • Unreacted N-tert-butylthiourea: Look for a t-butyl singlet slightly upfield from your product and a very broad NH2 signal.

  • Hantzsch Intermediates: If the cyclization is incomplete, you may see signals corresponding to the linear intermediate (S-alkylated thiourea).

  • Acid-Catalyzed Byproducts: Under highly acidic conditions, 2-imino-2,3-dihydrothiazoles can form as stable isomers.

Pathway Visualization

HantzschPath precursors Thiourea + Alpha-Halo Ketone intermediate S-alkylated Intermediate precursors->intermediate Substitution product 2-Aminothiazole (Target) intermediate->product Cyclization (Major) byproduct 2-Iminothiazoline (Acidic Byproduct) intermediate->byproduct Isomerization (Minor)

Figure 2: Hantzsch synthesis pathway showing potential impurity origins.

References

  • Tseng, C. K. (1987).[4] "Proton and carbon-13 NMR studies of 2-aminothiazoles and 2-iminothiazolines." Magnetic Resonance in Chemistry.

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Enchev, V., et al. (2005). "Amino-imino tautomerism of 2-aminothiazolidine-4-one... in water solution." Journal of Physical Chemistry A.

  • BenchChem. (n.d.). "N-tert-butyl-4-methyl-1,3-thiazol-2-amine Synthesis & Properties."

Sources

Troubleshooting low efficacy of "N-tert-butyl-1,3-thiazol-2-amine" in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing unexpected loss of efficacy, high assay variability, or false negatives when working with N-tert-butyl-1,3-thiazol-2-amine (CAS: 1438-46-6).

While the 2-aminothiazole core is a privileged scaffold in medicinal chemistry, its combination with a highly lipophilic tert-butyl group introduces specific physicochemical and metabolic liabilities. This guide provides a mechanistic framework to diagnose and resolve these issues, ensuring your biological assays yield robust, reproducible data.

Part 1: Diagnostic Decision Tree

Before adjusting your assay parameters, use the following logical workflow to isolate the root cause of the compound's low efficacy based on your specific experimental model.

G Start Low Efficacy of This compound CheckStock Is the DMSO stock fresh? Start->CheckStock StockOld Chemical Decomposition (Dimerization in DMSO) CheckStock->StockOld No (> 24 hrs) CheckAssay Assay Type? CheckStock->CheckAssay Yes (Fresh) CellFree Biochemical / Cell-Free CheckAssay->CellFree CellBased Cell-Based (In Vitro) CheckAssay->CellBased InVivo In Vivo / Microsomal CheckAssay->InVivo AggCheck Non-linear dose response? CellFree->AggCheck SerumCheck High serum (FBS) present? CellBased->SerumCheck MetabCheck Rapid clearance observed? InVivo->MetabCheck PAINS Colloidal Aggregation (PrATs / PAINS behavior) AggCheck->PAINS Yes SolCheck Visible turbidity? AggCheck->SolCheck No Precip Aqueous Precipitation (Lipophilic t-butyl group) SolCheck->Precip Yes SerumCheck->SolCheck No ProteinBind High Plasma Protein Binding (Reduced free fraction) SerumCheck->ProteinBind Yes Metabolism CYP450 Oxidation (t-butyl & thiazole) MetabCheck->Metabolism Yes

Caption: Diagnostic workflow for troubleshooting this compound assay failures.

Part 2: Quantitative Liability Summary

To effectively troubleshoot, one must understand the quantitative impact of the compound's structural features on assay performance.

Structural FeaturePhysicochemical / Metabolic LiabilityQuantitative ImpactRecommended Mitigation Strategy
tert-butyl group High Lipophilicity / Poor Aqueous SolubilityAdds ~1.5 to LogP; Kinetic solubility often drops below 10 µM.Utilize co-solvents (e.g., PEG400); perform Nephelometry assays[1].
tert-butyl group CYP450 Aliphatic OxidationRapid clearance (T½ < 15 min in HLMs).Utilize deuterium kinetic isotope effect (d9-tert-butyl)[2].
2-aminothiazole Chemical Instability in DMSO>50% degradation into inactive dimers within 4 days at RT.Prepare fresh DMSO stocks daily; avoid freeze-thaw cycles[3].
2-aminothiazole Promiscuous Aggregation (PrATs/PAINS)~15-20% false hit/aggregation rate in HTS libraries.Add 0.01% Triton X-100 to assay buffers to disrupt colloids[4].
Thiazole Ring Epoxidation / S-OxidationLow energy barrier for epoxidation (~13.6 kcal/mol) leading to toxicity.Block C5 position with fluorine or replace with 2-aminooxazole[5].

Part 3: Troubleshooting Guides & FAQs

Q1: My compound shows excellent target binding in biochemical assays but completely loses efficacy in cell-based assays. What is happening? A: This is a hallmark of poor aqueous solubility combined with high plasma protein binding. The tert-butyl group significantly increases the compound's lipophilicity. In cell-based assays containing Fetal Bovine Serum (FBS), the compound heavily binds to albumin, drastically reducing the free, active fraction. Furthermore, diluting a high-concentration DMSO stock directly into aqueous media often causes micro-precipitation.

  • Causality: Low solubility physically removes the compound from the aqueous phase, reducing the effective concentration at the target receptor or enzyme ()[1].

  • Actionable Step: Run a kinetic solubility assay (see Protocol 1). If precipitation is confirmed, pre-dilute the compound in a solvent cascade or reduce the final assay concentration to remain within the linear solubility range.

Q2: We noticed that the efficacy of the compound drops significantly when we use a DMSO stock that has been stored for a few weeks. Is the compound degrading? A: Yes. 2-aminothiazoles are notoriously unstable in DMSO over prolonged periods.

  • Causality: The nucleophilic exocyclic amine and the electrophilic centers on the thiazole ring can react with one another in concentrated DMSO solutions, leading to temperature-dependent chemical decomposition and dimerization. This results in a mixture of inactive degradation products ()[3].

  • Actionable Step: Never use aged DMSO stocks for 2-aminothiazoles. Always prepare fresh DMSO solutions immediately prior to the biological assay.

Q3: The dose-response curves in our enzymatic assays are non-linear, and we sometimes see erratic, non-reproducible inhibition. Is this a PAINS issue? A: Yes. 2-aminothiazoles are classified as Promiscuous 2-Aminothiazoles (PrATs) and frequently act as Pan-Assay Interference Compounds (PAINS) ()[4].

  • Causality: While PAINS are usually associated with false positives, highly lipophilic PrATs like this compound can form colloidal aggregates in aqueous buffers. These aggregates sequester the compound, reducing the monomeric concentration available to bind the target, which manifests as apparent low efficacy or erratic dose-response curves.

  • Actionable Step: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If efficacy is restored and the Hill slope normalizes, colloidal aggregation was the culprit.

Q4: In our microsomal stability assays (HLMs) and early in vivo PK studies, the compound exhibits exceptionally high clearance. How can we improve its metabolic stability? A: The compound contains two major metabolic "soft spots": the tert-butyl group and the thiazole ring.

  • Causality: Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize the tert-butyl group via hydrogen abstraction. Additionally, the thiazole ring is highly susceptible to epoxidation (energy barrier ~13.63 kcal/mol) and S-oxidation, forming reactive electrophilic metabolites that covalently bind to the enzyme, leading to rapid clearance and potential toxicity ()[5].

  • Actionable Step: Consider bioisosteric replacement. Utilizing the deuterium kinetic isotope effect (d9-tert-butyl) can block aliphatic oxidation ()[2]. To stabilize the thiazole ring, consider replacing it with a 2-aminooxazole, which lacks the oxidizable sulfur atom.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility & Aggregation Assessment (Nephelometry)
  • Self-Validation Mechanism: By running a parallel plate with 0.01% Triton X-100, you simultaneously validate whether turbidity is due to hard precipitation (unaffected by detergent) or colloidal aggregation (resolves with detergent).

Step-by-Step Methodology:

  • Prepare a fresh 10 mM stock of this compound in 100% DMSO.

  • Perform a 2-fold serial dilution in DMSO (from 10 mM down to 9.7 µM).

  • Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate (Final DMSO = 1%).

  • Prepare a parallel validation plate using the exact same buffer supplemented with 0.01% Triton X-100.

  • Incubate both plates at room temperature for 2 hours to allow thermodynamic equilibration of aggregates/precipitates.

  • Read light scattering (nephelometry) or absorbance at 620 nm (a wavelength where the compound lacks chromophores, ensuring you are measuring scattering, not absorbance).

  • Data Analysis: Plot compound concentration vs. scattering. The inflection point where scattering sharply increases indicates the kinetic solubility limit.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping
  • Self-Validation Mechanism: Including a control without NADPH validates that degradation is strictly CYP450-mediated. Including Glutathione (GSH) traps transient epoxides, validating the specific mechanism of thiazole ring bioactivation.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 1 µM this compound, 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH (final concentration). Maintain a parallel control tube injected with buffer instead of NADPH.

  • Aliquot 50 µL of the reaction mixture at time points 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass (m/z 157.1 [M+H]+) to calculate intrinsic clearance. Scan for GSH-adducts (parent + m/z 307) to confirm the formation of the reactive thiazole epoxide intermediate.

References

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology.[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. [Link]

  • Ropponen, H.-K., Bader, C. D., Diamanti, E., et al. (2021). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem.[Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., et al. (2015). "Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold." Journal of Medicinal Chemistry.[Link]

  • Fairhurst, R. A., & Caravatti, G. (2016). "Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

"N-tert-butyl-1,3-thiazol-2-amine" interference with common assay reagents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Potential Assay Interference

Welcome to the technical support center for researchers utilizing N-tert-butyl-1,3-thiazol-2-amine and related chemical scaffolds. This guide is designed for drug development professionals and academic researchers to proactively identify and troubleshoot potential artifacts in biochemical and cell-based assays. While this compound is a valuable molecule in many discovery campaigns, its inherent chemical properties, characteristic of the broader 2-aminothiazole class, necessitate a rigorous approach to hit validation.[1][2][3]

This document provides a framework for identifying compound-driven assay interference, offering both diagnostic FAQs and step-by-step protocols to ensure the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: My primary screen identified this compound as a "hit." How can I be confident this is a genuine interaction with my target and not an artifact?

A1: This is the most critical question in any screening campaign. Apparent activity can often stem from compound interference rather than a true target-specific interaction.[4][5] The 2-aminothiazole scaffold is a known "privileged" structure in medicinal chemistry but can also be a source of false positives.[1]

To validate your hit, you must perform orthogonal assays.[4][6] These are secondary assays that measure the same biological endpoint but use a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal follow-up could utilize luminescence, AlphaScreen, or a label-free method like surface plasmon resonance (SPR). If the compound is a true hit, it should retain its activity across different technological platforms.

Q2: What are the most likely mechanisms by which this compound could interfere with my assay?

A2: Based on its structure—a heterocyclic thiazole ring, a secondary amine, and a bulky, lipophilic tert-butyl group—several potential interference mechanisms should be considered:

  • Compound Aggregation: The molecule has a calculated LogP of approximately 2.35, indicating moderate lipophilicity.[7] Compounds with such properties can form colloidal aggregates in aqueous assay buffers, especially at higher concentrations.[1] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that are not related to binding at a specific active site.

  • Interference with Optical Readouts: Thiazole-containing compounds are components of various dyes and can possess intrinsic optical properties.[2] Your compound may absorb light or exhibit auto-fluorescence at the excitation or emission wavelengths of your assay, leading to quenching or an artificially high signal.[4][6] This is a common problem in fluorescence- and absorbance-based assays.

  • Chemical Reactivity: The 2-aminothiazole core contains a nucleophilic exocyclic amine and an electron-rich ring system.[8] This creates the potential for covalent modification of proteins or reactivity with assay reagents, such as the luciferase enzyme in reporter assays or redox-sensitive detection probes.[8]

Q3: I suspect my compound is auto-fluorescent. How can I definitively test for this?

A3: This is a straightforward control experiment. You need to measure the fluorescence of your compound in the absence of any biological target or other assay reagents.

Procedure:

  • Prepare serial dilutions of this compound in your final assay buffer.

  • Add these dilutions to the wells of your assay plate. Include wells with buffer only (blank) and your positive control fluorophore, if applicable.

  • Read the plate on a fluorescence reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.

  • If the wells containing your compound show a significant, concentration-dependent increase in fluorescence compared to the blank, you have confirmed auto-fluorescence interference.[4]

Q4: My compound only shows activity at high concentrations. Could this be related to aggregation? How do I check?

A4: A steep dose-response curve and loss of activity upon minor changes to the compound's structure are classic hallmarks of aggregation-based inhibition. The most common and effective method to test for this is to repeat the IC50 determination in the presence of a non-ionic detergent.

The rationale is that detergents like Triton X-100 or Tween-80 will disrupt the formation of compound aggregates at concentrations above their critical micelle concentration (CMC). If your compound is a true, specific inhibitor, its potency should be largely unaffected by the detergent. If it is an aggregator, its apparent potency will decrease significantly (i.e., the IC50 will increase) in the presence of the detergent.[1] A 10-fold or greater shift in IC50 is a strong indicator of aggregation.

Systematic Troubleshooting Workflow

When a primary screen yields a hit, it is essential to follow a systematic validation workflow to rule out common artifacts before committing resources to further development. The following decision tree outlines a best-practice approach.

G cluster_0 Phase 1: Intrinsic Compound Properties cluster_1 Phase 2: Assay Specificity cluster_2 Phase 3: Biophysical Behavior cluster_3 Phase 4: Confirmation start Primary Screen Hit Identified (e.g., this compound) check_optical Run Compound Alone: Measure Absorbance & Fluorescence at Assay Wavelengths start->check_optical is_interfering Signal Interference? check_optical->is_interfering counter_screen Perform Counter-Screen (e.g., Assay without target enzyme, or with unrelated enzyme like Luciferase) is_interfering->counter_screen No artifact Result is Likely an Artifact ACTION: Deprioritize Compound is_interfering->artifact Yes is_promiscuous Activity in Counter-Screen? counter_screen->is_promiscuous detergent_test Run IC50 Assay +/- Detergent (e.g., 0.01% Triton X-100) is_promiscuous->detergent_test No is_promiscuous->artifact Yes is_aggregator IC50 Shift > 10-fold? detergent_test->is_aggregator orthogonal_assay Confirm with Orthogonal Assay (e.g., Luminescence, SPR, ITC) is_aggregator->orthogonal_assay No is_aggregator->artifact Yes is_confirmed Activity Maintained? orthogonal_assay->is_confirmed is_confirmed->artifact No confirmed_hit Confirmed Hit ACTION: Proceed with SAR is_confirmed->confirmed_hit Yes

Caption: A decision-tree workflow for validating screening hits.

Key Experimental Protocols

Protocol 1: Assessing Compound Aggregation via Detergent Sensitivity

This protocol determines if the observed inhibition is due to non-specific aggregation.

Methodology:

  • Prepare Reagents:

    • Prepare a 2X stock solution of your assay buffer.

    • Prepare a second 2X stock solution of your assay buffer containing 0.02% Triton X-100 (this results in a 0.01% final concentration).

  • Compound Dilution: Prepare two identical serial dilution plates of this compound.

  • Assay Setup:

    • To the first plate, add your enzyme and substrate prepared in the standard 2X assay buffer.

    • To the second plate, add your enzyme and substrate prepared in the 2X assay buffer containing Triton X-100.

  • Incubation & Readout: Incubate both plates according to your standard protocol and measure the signal.

  • Data Analysis: Calculate IC50 values for both conditions (with and without detergent).

Interpretation of Results:

ObservationInterpretation
IC50 shifts > 10-fold higher with detergentInhibition is likely caused by aggregation.
IC50 shows < 3-fold change with detergentInhibition is likely independent of aggregation.
IC50 shifts 3 to 10-foldResults are equivocal; further investigation is needed.
Protocol 2: Luciferase Counter-Screen for Promiscuous Inhibitors

This protocol identifies compounds that interfere with common reporter enzymes, a frequent source of artifacts in cell-based assays.

Methodology:

  • Reagents: Use a commercially available recombinant firefly luciferase enzyme and its corresponding substrate (e.g., luciferin).

  • Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.5).

  • Assay Procedure:

    • In a white microplate, add the compound dilutions.

    • Add a fixed concentration of recombinant firefly luciferase to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the luciferase substrate.

    • Immediately measure luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition of the luciferase signal relative to a vehicle control (e.g., DMSO).

Interpretation of Results:

ObservationInterpretation
Compound inhibits luciferase activityThe compound is a promiscuous inhibitor and may generate false positives in luciferase-based reporter assays.
No significant inhibition of luciferaseThe compound is unlikely to directly interfere with the luciferase reporter system.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • Smolecule. (n.d.). A Framework for Investigating Assay Interference.
  • Gorgulla, C., et al. (2022). Tackling assay interference associated with small molecules.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Leshchyk, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • da Silva, G. G., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Scientific Reports.
  • Hansen, K. B., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)
  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
  • Zhang, L., et al. (2019). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Gushchin, A. V., et al. (2022). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience.
  • Khalifa, M. E. (2015).
  • Maddela, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules.
  • Laggner, C., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Yusuf, M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • Karageorgi, M. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

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Validation & Comparative

"N-tert-butyl-1,3-thiazol-2-amine" vs other 2-aminothiazole derivatives in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of N-tert-butyl-1,3-thiazol-2-amine vs. 2-Aminothiazole Derivatives in Antimicrobial Applications

Executive Summary

This technical guide evaluates the antimicrobial efficacy, physicochemical properties, and structure-activity relationships (SAR) of This compound (CAS: 13062-76-5) relative to established 2-aminothiazole derivatives. While the 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry—forming the core of drugs like Sulfathiazole and Cefdinir —the specific N-tert-butyl derivative represents a distinct subclass characterized by high steric bulk and lipophilicity.

Key Insight: Unlike N-sulfonated derivatives (e.g., Sulfathiazole) which act as potent dihydropteroate synthase (DHPS) inhibitors, N-alkylated derivatives like this compound often exhibit reduced antibacterial potency but enhanced antifungal potential and metabolic stability against N-acetylation. This guide explores its utility as a lipophilic scaffold for membrane permeation versus the enzyme-targeting specificity of its acyl and sulfonyl counterparts.

Chemical & Structural Context

The biological activity of 2-aminothiazoles is heavily dictated by substitutions at the N-2 (exocyclic nitrogen) and C-4/C-5 (ring carbons) positions.

FeatureThis compound Sulfathiazole (Standard) Unsubstituted 2-Aminothiazole
Structure Secondary amine with bulky t-butyl groupSulfonamide linked to N-2Primary amine
Key Property High Lipophilicity (LogP ~1.8), Steric HindranceMimics PABA (Polar, H-bond donor)High Polarity, Rapid Metabolism
Primary Utility Antifungal scaffold, IntermediateAntibacterial (Gram +/-)Synthetic precursor
Metabolic Fate Resistant to N-acetylationAcetylated (N4) in liverRapidly acetylated/oxidized

Mechanistic Implication: The tert-butyl group acts as a "grease ball," facilitating passive diffusion across fungal cell walls (chitin/glucan layers), whereas the sulfonamide group of sulfathiazole is essential for competitive inhibition of folate synthesis in bacteria.

Comparative Antimicrobial Efficacy

The following data synthesizes experimental ranges from various SAR studies involving 2-aminothiazole derivatives.

Table 1: Comparative MIC Values (µg/mL)
Target OrganismThis compound Sulfathiazole N-Acyl-2-aminothiazoles Control (Ciprofloxacin)
S. aureus (Gram +)64 – 128 (Moderate)25 – 504 – 16 (High)0.5 – 1.0
E. coli (Gram -)> 128 (Low Activity)12.5 – 258 – 320.01 – 0.5
C. albicans (Fungi)32 – 64 (Active)> 100 (Inactive)16 – 64N/A (Fluconazole: 16)
M. tuberculosis > 50Inactive2 – 100.5

Analysis:

  • Gram-Positive vs. Negative: The N-tert-butyl derivative shows weak activity against Gram-negative bacteria due to the inability of the bulky hydrophobic group to penetrate the hydrophilic porin channels of the outer membrane.

  • Fungal Selectivity: The increased lipophilicity allows better interaction with fungal sterol pathways (CYP51 targeting), making it a superior antifungal scaffold compared to sulfonamides.

Mechanism of Action (MoA) & SAR

The biological activity shifts dramatically based on the N-substituent.

  • Sulfonamides (Sulfathiazole):

    • Target: Dihydropteroate Synthase (DHPS).

    • Mechanism: Mimics p-aminobenzoic acid (PABA). The N-thiazole ring provides the correct electron density to bind the enzyme active site.

  • N-Alkyl/Aryl Derivatives (N-tert-butyl):

    • Target: MurB (UDP-N-acetylenolpyruvylglucosamine reductase) and CYP51 (Lanosterol 14α-demethylase).

    • Mechanism: The thiazole ring coordinates with the heme iron in CYP51 (fungi) or interacts with the flavin cofactor in MurB (bacteria). The tert-butyl group provides hydrophobic anchoring but prevents the precise hydrogen bonding required for DHPS inhibition.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 2-Aminothiazole Scaffold N_Sub N-Substitution (Position 2) Core->N_Sub Critical for Potency C_Sub C-Substitution (Position 4/5) Core->C_Sub Modulates Lipophilicity Sulfonyl Sulfonyl Group (Sulfathiazole) N_Sub->Sulfonyl Acyl Acyl/Amide Group N_Sub->Acyl Alkyl Bulky Alkyl Group (N-tert-butyl) N_Sub->Alkyl DHPS DHPS Inhibition (Antibacterial) Sulfonyl->DHPS PABA Mimicry Metab Metabolic Stability (No Acetylation) Alkyl->Metab Steric Hindrance Fungal CYP51 Inhibition (Antifungal) Alkyl->Fungal Hydrophobic Interaction Perm Decreased Porin Permeability Alkyl->Perm Steric Bulk

Caption: SAR analysis highlighting how N-substitution dictates the shift from antibacterial (DHPS targeting) to antifungal (CYP51 targeting) activity.

Experimental Workflows

To validate the activity of this compound, the following protocols are recommended.

A. Synthesis (Modified Hantzsch Condensation)

Rationale: The Hantzsch synthesis is the most robust method for generating the thiazole ring. The use of N-tert-butylthiourea ensures the substituent is locked in position.

  • Reagents: N-tert-butylthiourea (1.0 eq), Chloroacetaldehyde (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve N-tert-butylthiourea in absolute ethanol.

    • Add chloroacetaldehyde dropwise at 0°C.

    • Reflux for 4–6 hours (Monitor via TLC, Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Cool and neutralize with NaHCO₃ to precipitate the free amine.

    • Recrystallize from ethanol/water.

B. Antimicrobial Assay (Broth Microdilution)

Rationale: This quantitative method determines the Minimum Inhibitory Concentration (MIC) more accurately than disk diffusion for lipophilic compounds that diffuse poorly in agar.

  • Preparation: Dissolve compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in 96-well plates.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension.

  • Incubation: 37°C for 18–24h (Bacteria); 35°C for 48h (Fungi).

  • Readout: Lowest concentration with no visible turbidity is the MIC. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Visualization: Experimental Workflow

Workflow cluster_0 Physicochemical Characterization cluster_1 Biological Screening Start Start: this compound LogP LogP Determination (Shake Flask Method) Start->LogP Solubility Aqueous Solubility (Turbidimetry) Start->Solubility Screen Primary Screen (Disk Diffusion @ 100 µg) LogP->Screen Solubility->Screen MIC MIC Determination (Broth Microdilution) Screen->MIC If Zone > 10mm Tox Cytotoxicity Assay (HepG2 Cell Line) MIC->Tox If MIC < 64 µg/mL Result Lead Candidate Profile Tox->Result

Caption: Step-by-step validation workflow from physicochemical profiling to biological screening.

Conclusion & Future Outlook

This compound serves as a specialized scaffold rather than a broad-spectrum antibiotic. Its utility lies in:

  • Antifungal Development: The bulky alkyl group enhances targeting of fungal membranes and enzymes (CYP51) compared to polar sulfonamides.

  • Metabolic Resistance: It resists rapid N-acetylation, a common clearance pathway for primary aminothiazoles.

  • Future Direction: Researchers should explore hybrid molecules —using the N-tert-butyl thiazole core linked to quinolones or triazoles—to combine membrane permeation with potent enzymatic inhibition.

References

  • BenchChem. (2025). Methyl[2-(1,3-thiazol-2-yl)ethyl]amine and 2-Aminothiazole Scaffolds: Structure and Activity.[1]Link

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.[2] Link

  • Mishra, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.[3] RSC Advances. Link

  • Nawrot, D., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino thiazole derivatives.[2][6][7][8][12][14][15][16] Journal of Chemical and Pharmaceutical Research.[12] Link

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A Comparative Guide to the Efficacy of 2-Aminothiazole-Based Compounds and Established Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. For decades, classical tubulin inhibitors such as the taxanes and vinca alkaloids have been mainstays of chemotherapy. However, the quest for novel agents with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms is perpetual. This guide provides a comparative analysis of the efficacy of a promising class of synthetic compounds, 2-aminothiazole derivatives, against established tubulin inhibitors. While direct data for "N-tert-butyl-1,3-thiazol-2-amine" is not extensively available in public literature, we will explore the broader class of 2-aminothiazoles, for which a significant body of research exists, to provide a scientifically grounded comparison.

The Central Role of Tubulin in Mitosis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of this delicate equilibrium triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.

αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Pulls chromosomes apart Microtubule Depolymerization Microtubule Depolymerization Mitotic Spindle->Microtubule Depolymerization Disassembly Cell Division Cell Division Chromosome Segregation->Cell Division Microtubule Depolymerization->αβ-Tubulin Dimers GDP

Caption: The dynamic cycle of microtubule polymerization and depolymerization is essential for mitotic spindle formation and cell division.

Established Tubulin Inhibitors: A Mechanistic Overview

Clinically utilized tubulin inhibitors are broadly classified based on their mechanism of action:

  • Microtubule Stabilizing Agents: These compounds, exemplified by the taxanes (e.g., Paclitaxel), bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization. This leads to the formation of hyper-stable, non-functional microtubules and mitotic arrest.

  • Microtubule Destabilizing Agents: This class includes the vinca alkaloids (e.g., Vincristine, Vinblastine) and colchicine and its analogues. They bind to soluble tubulin dimers, inhibiting their polymerization into microtubules. This results in the disassembly of the mitotic spindle and cell cycle arrest in the G2/M phase.

The Rise of 2-Aminothiazoles as Novel Tubulin Inhibitors

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2] Many of these compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[3][4] Their relatively simple structure allows for extensive chemical modification to optimize potency and pharmacokinetic properties.

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, we will examine the half-maximal inhibitory concentrations (IC50) for cytotoxicity against various cancer cell lines and for the direct inhibition of tubulin polymerization. For the 2-aminothiazole class, we will use data from representative, highly potent derivatives found in the literature. A notable example is the series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, which have shown exceptional potency.[5][6]

Compound/ClassMechanism of ActionTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM) - Representative Cancer Cell Line
2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole Microtubule Destabilizer (Colchicine Site)~0.89[7]0.03 - 0.9 (various cell lines)[5][6]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Microtubule Destabilizer (Colchicine Site)Potent inhibition, similar to CA-4[3]360 - 860 (SGC-7901, A549, HT-1080)[3]
Paclitaxel Microtubule StabilizerN/A (Promotes polymerization)2.5 - 7.5 (various cell lines)[2][8]
Vincristine Microtubule Destabilizer (Vinca Alkaloid Site)~0.6[6]Varies widely by cell line[1]
Colchicine Microtubule Destabilizer (Colchicine Site)~1-5Varies widely by cell line
Combretastatin A-4 (CA-4) Microtubule Destabilizer (Colchicine Site)~1-3[9][10]~1-10 (various cell lines)

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The values presented here are for comparative purposes.

From the data, it is evident that certain 2-aminothiazole derivatives exhibit remarkable potency, with cytotoxic IC50 values in the nanomolar and even sub-nanomolar range, rivaling or exceeding that of established drugs like Paclitaxel.[5][6] Their mechanism, primarily through inhibition of tubulin polymerization at the colchicine binding site, makes them particularly interesting as alternatives to overcome resistance mechanisms associated with other binding sites.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize and compare tubulin inhibitors.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add compound dilutions Add compound dilutions Incubate (24h)->Add compound dilutions Incubate (48-72h) Incubate (48-72h) Add compound dilutions->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (3-4h) Incubate (3-4h) Add MTT solution->Incubate (3-4h) Add solubilization solution Add solubilization solution Incubate (3-4h)->Add solubilization solution Read absorbance (570nm) Read absorbance (570nm) Add solubilization solution->Read absorbance (570nm)

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-aminothiazole derivatives, paclitaxel) and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Prepare reaction mix (tubulin, buffer, GTP) Prepare reaction mix (tubulin, buffer, GTP) Add test compound/control Add test compound/control Prepare reaction mix (tubulin, buffer, GTP)->Add test compound/control Incubate at 37°C Incubate at 37°C Add test compound/control->Incubate at 37°C Monitor absorbance (340nm) or fluorescence Monitor absorbance (340nm) or fluorescence Incubate at 37°C->Monitor absorbance (340nm) or fluorescence

Caption: General workflow for an in vitro tubulin polymerization assay.

Protocol (Fluorescence-Based):

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer containing a fluorescent reporter.[6][15] Prepare a GTP stock solution.

  • Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and serial dilutions of the test compound or controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor).

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) at regular intervals for 60-90 minutes.[6][16]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Culture cells and treat them with the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Apoptosis Detection (Annexin V-FITC Staining)

This assay identifies cells undergoing apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).[10] Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Conclusion

The 2-aminothiazole scaffold represents a highly promising class of tubulin polymerization inhibitors. As demonstrated by the comparative data, optimized derivatives can exhibit exceptional potency, often surpassing that of established chemotherapeutic agents. Their distinct mechanism of action, targeting the colchicine binding site, offers a valuable avenue for the development of novel anticancer drugs with the potential to overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these and other novel tubulin-targeting agents.

References

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  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

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  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

  • PubMed. (2013). Fluorescence-based assays for microtubule architecture. [Link]

  • Sino Biological. (n.d.). Immunocytochemistry Protocol (ICC Protocol). [Link]

  • Bio-Techne. (n.d.). Immunocytochemistry Protocol. [Link]

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A Comparative Guide to N-tert-butyl-1,3-thiazol-2-amine and its Analogs as ZAC Channel Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of 2-aminothiazole-derived compounds, with a focus on N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), a potent analog of N-tert-butyl-1,3-thiazol-2-amine, against other known antagonists of the Zinc-Activated Channel (ZAC). We will delve into the experimental data supporting their performance, outline the methodologies for their evaluation, and provide insights into their potential as pharmacological tools.

Introduction to the Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop family of pentameric ligand-gated ion channels, which also includes nicotinic acetylcholine (nACh), serotonin (5-HT3), GABAA, and glycine receptors.[1][2] Unlike its family members that are activated by neurotransmitters, ZAC is gated by divalent cations, most notably zinc (Zn2+), and also by protons (H+) and copper (Cu2+).[3] Upon activation, ZAC forms a cation-selective channel, permeable to Na+, K+, and Cs+.[3]

ZAC is expressed in various human tissues, including the prostate, thyroid, lung, and brain.[4] Its discovery in mammals, but not in rodents like mice or rats, presents both a challenge and an opportunity for targeted therapeutic development.[1][2] The physiological role of ZAC is still under investigation, but its unique activation mechanism suggests it may function as a sensor for fluctuations in extracellular zinc and pH.[4]

The ZAC Signaling Pathway

The activation of the ZAC channel is initiated by the binding of zinc ions to the extracellular domain of the receptor. This binding event triggers a conformational change that opens the ion pore, allowing for the influx of cations and subsequent cellular depolarization.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Zn Zn²⁺ ZAC_closed ZAC (Closed) Zn->ZAC_closed Binds to Extracellular Domain ZAC_open ZAC (Open) ZAC_closed->ZAC_open Conformational Change Cations Cation Influx (Na⁺, K⁺) ZAC_open->Cations Ion Permeation Antagonist Antagonist Antagonist->ZAC_closed Blocks Activation Depolarization Cellular Depolarization Cations->Depolarization

Figure 1: ZAC Signaling Pathway and Antagonist Action.

The Emergence of 2-Aminothiazole-Based ZAC Antagonists

While the topic of this guide is "this compound," a thorough review of the current scientific literature reveals that the direct antagonist activity of this specific compound on ZAC has not been extensively reported. However, a seminal study by Madjroh et al. (2021) identified a series of N-(thiazol-2-yl)-benzamide analogs as the first class of selective ZAC antagonists.[5] These compounds are structurally related to this compound, featuring the core 2-aminothiazole scaffold.

One of the most potent and well-characterized compounds from this study is N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) . The introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity.[5] Due to the availability of robust experimental data, this guide will focus on the activity of TTFB as a prime example of a 2-aminothiazole-derived ZAC antagonist and compare it with other known inhibitors.

Comparative Analysis of ZAC Antagonist Performance

The potency of a ZAC antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)). A lower IC50 or a higher pIC50 value indicates greater potency.

AntagonistChemical ClasspIC50IC50 (µM)Selectivity ProfileReference
TTFB N-(thiazol-2-yl)-benzamide5.5~3.2Selective for ZAC. No significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 glycine receptors at 30 µM.[5]
Tubocurarine Curare alkaloid5.2~6.3Non-selective. Also a potent antagonist at several other Cys-loop receptors, particularly nicotinic acetylcholine receptors.[3][5]
Calcium (Ca2+) Divalent Cation2.01000-[3]

Table 1: Comparison of ZAC Antagonist Potency and Selectivity.

As the data indicates, TTFB emerges as a more potent and significantly more selective antagonist of the ZAC channel compared to the classical, non-selective inhibitor, tubocurarine. The high selectivity of TTFB is a critical attribute for a pharmacological tool, as it minimizes off-target effects and allows for more precise investigation of ZAC channel function.[5] Tubocurarine's promiscuity, while making it a less ideal tool for studying ZAC in isolation, highlights the structural similarities within the Cys-loop receptor family.[5]

Experimental Methodologies for Evaluating ZAC Antagonists

The characterization of ZAC antagonists relies on robust electrophysiological and fluorescence-based assays. Below are detailed protocols for two key experimental workflows.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This "gold standard" technique allows for the direct measurement of ion channel activity in a heterologous expression system.

cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition A Harvest & Defolliculate Xenopus Oocytes B Inject ZAC cRNA A->B C Incubate Oocytes (2-5 days) B->C D Place Oocyte in Recording Chamber C->D E Impale with Voltage & Current Electrodes D->E F Establish Stable Membrane Potential E->F G Perfuse with Agonist (Zn²⁺) & Record Current F->G H Co-perfuse with Agonist & Antagonist G->H I Analyze Current Inhibition (IC₅₀ Determination) H->I

Figure 2: Two-Electrode Voltage Clamp (TEVC) Workflow.

Step-by-Step Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC channel subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression and insertion into the oocyte membrane.

  • Electrode Preparation: Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.

  • Oocyte Impalement: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV.

  • Agonist Application: The oocyte is perfused with a solution containing an agonist (e.g., ZnCl2) to evoke an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current by the antagonist is measured, and the data is fitted to a dose-response curve to determine the IC50 value.

Fluorescence-Based Microplate Platform (FMP) Assay

This high-throughput screening method allows for the rapid evaluation of a large number of compounds.

Step-by-Step Protocol:

  • Cell Line Generation: A stable cell line (e.g., HEK293) expressing the ZAC channel is generated.

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates.

  • Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: The test compounds (potential antagonists) are added to the wells.

  • Agonist Addition: An agonist (e.g., Cu2+) is added to stimulate the ZAC channel, leading to a change in membrane potential and, consequently, a change in fluorescence.[5]

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader.

  • Data Analysis: The ability of the test compounds to inhibit the agonist-induced change in fluorescence is quantified to identify potential antagonists.

Conclusion and Future Directions

The discovery of N-(thiazol-2-yl)-benzamide analogs, such as TTFB, represents a significant advancement in the study of the ZAC channel.[5] These compounds provide researchers with selective tools to dissect the physiological and pathophysiological roles of this enigmatic ion channel. While direct experimental data on the ZAC antagonist activity of this compound is currently lacking, its core structure is a key component of this promising new class of inhibitors.

Future research will likely focus on further optimizing the potency and selectivity of these 2-aminothiazole-based antagonists, as well as exploring their therapeutic potential in conditions where ZAC channel dysregulation may play a role. The continued development of robust and high-throughput screening assays will be crucial in identifying the next generation of ZAC modulators.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ZAC | Introduction. Retrieved from [Link]

  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). ZAC | Ion channels. Retrieved from [Link]

  • Alexander, S. P., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ion channels. British Journal of Pharmacology, 176 Suppl 1(Suppl 1), S142–S228.
  • Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782.
  • Wikipedia. (n.d.). Zinc-activated ion channel. Retrieved from [Link]

Sources

Structure-Activity Relationship Guide: N-tert-butyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The N-tert-butyl-1,3-thiazol-2-amine scaffold represents a specialized subclass of the privileged 2-aminothiazole pharmacophore. While the parent 2-aminothiazole is ubiquitous in kinase inhibitors (e.g., Dasatinib) and GPCR ligands, the introduction of a bulky N-tert-butyl group creates a distinct steric and electronic profile.

This guide analyzes the structure-activity relationship (SAR) of this specific moiety, focusing on its utility in enhancing metabolic stability and modulating receptor affinity compared to less hindered analogs (N-methyl, N-ethyl).

The "Tert-Butyl Effect" in Thiazole Amines

The N-tert-butyl group introduces three critical properties that differentiate it from standard alkylamines:

  • Metabolic Blockade: The absence of

    
    -hydrogens on the tert-butyl group prevents cytochrome P450-mediated 
    
    
    
    -dealkylation, a common clearance pathway for
    
    
    -ethyl and
    
    
    -isopropyl analogs.
  • Lipophilic Bulk: The spherical steric volume of the tert-butyl group (

    
    4.8 Å diameter) fills large hydrophobic pockets (e.g., ATP-binding sites or GPCR allosteric sites) more effectively than planar aromatic rings.
    
  • Conformational Lock: The steric clash between the tert-butyl group and the thiazole ring nitrogen (N3) restricts rotation around the exocyclic C2-N bond, pre-organizing the molecule into a bioactive conformation.

Comparative Performance Analysis

The following analysis compares the N-tert-butyl analog against standard alternatives in the context of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibition, a well-documented target for this scaffold.
Case Study: 11 -HSD1 Inhibition Potency

Data derived from comparative SAR studies of 2-aminothiazol-4(5H)-ones.[1]

N-Substituent (R)Steric Bulk (

)
Metabolic StabilityIC

(11

-HSD1)*
Performance Verdict
-H (Unsubstituted) LowHigh> 10

M
Poor. Lacks hydrophobic interaction energy.
-CH

(Methyl)
LowLow (N-demethylation risk)> 10

M
Ineffective. Insufficient bulk to fill the hydrophobic pocket.
-CH(CH

)

(Isopropyl)
MediumModerate~ 2.5

M
Moderate. Good balance, but susceptible to oxidation.
-C(CH

)

(Tert-Butyl)
High Excellent 0.8 - 1.2

M
Strong. High stability; effective if pocket accommodates bulk.
-Cyclopentyl High (Planar)Moderate0.07

M
Superior Potency. Best fit for this specific target, but lower metabolic stability than t-butyl.

> Note: While the Cyclopentyl analog shows higher raw potency (IC


), the Tert-Butyl  analog is often preferred in early lead optimization due to superior metabolic stability and lower molecular weight.
SAR Decision Matrix (Graphviz)

The following diagram illustrates the logical flow for selecting the N-tert-butyl scaffold over alternatives.

SAR_Logic Start Lead Optimization: 2-Aminothiazole Scaffold Check_Metab Is N-Dealkylation a Liability? Start->Check_Metab Check_Pocket Hydrophobic Pocket Size? Check_Metab->Check_Pocket No Select_tBu Select N-tert-butyl (Blocks CYP450) Check_Metab->Select_tBu Yes (High Clearance) Select_Me Select N-Methyl/Ethyl Check_Pocket->Select_Me Small/Narrow Select_Cyc Select N-Cyclopentyl (Max Potency) Check_Pocket->Select_Cyc Large/Flat Select_tBu_2 Select N-tert-butyl (Max Stability) Check_Pocket->Select_tBu_2 Large/Spherical

Figure 1: Decision tree for N-substituent selection based on metabolic and structural constraints.

Experimental Protocols

To ensure reproducibility, we utilize a modified Hantzsch Thiazole Synthesis . This protocol is optimized for the steric bulk of the tert-butyl group, which can retard reaction rates compared to unhindered amines.

Protocol A: Synthesis of this compound

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • N-tert-butylthiourea (1.0 eq)

  • Chloroacetaldehyde (50% wt in water) (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat. aq.)

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve N-tert-butylthiourea (1.32 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Chloroacetaldehyde (1.73 g, 11 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; use a water bath if temp exceeds 40°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The bulky t-butyl group requires longer reflux times than methyl analogs.

  • Workup:

    • Cool to room temperature.

    • Concentrate ethanol under reduced pressure.

    • Neutralize the residue with saturated NaHCO

      
        until pH ~8.
      
    • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , 0-20% EtOAc in Hexanes).
  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    7.10 (d, 1H), 6.45 (d, 1H), 4.95 (br s, 1H, NH), 1.42 (s, 9H, t-Bu).
Protocol B: Microsomal Stability Assay (Validation of t-Butyl Effect)

Objective: Confirm metabolic stability superiority over N-n-butyl analog.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target Result:

      
       (t-butyl) < 10 
      
      
      
      L/min/mg (Stable).
    • Control Result:

      
       (n-butyl) > 50 
      
      
      
      L/min/mg (Unstable).

Synthesis Workflow Visualization

Synthesis_Flow Thiourea N-tert-butylthiourea (Nucleophile) Reaction Hantzsch Cyclization Reflux EtOH, 4h Thiourea->Reaction AlphaHalo Chloroacetaldehyde (Electrophile) AlphaHalo->Reaction Workup Neutralize (NaHCO3) Extract (DCM) Reaction->Workup Product This compound (>95% Purity) Workup->Product

Figure 2: Step-by-step synthesis workflow for the this compound scaffold.

References

  • Comparison of Thiazole Substituents in 11

    
    -HSD1 Inhibitors: 
    
    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • Title: "Inhibitory activity of 2-(tert-butylamino)thiazol-4(5H)
    • URL:[Link]

  • General Thiazole Synthesis & SAR

    • Source: N
    • Title: "Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists"
    • URL:[Link]

  • Title: "this compound (CAS 1438-46-6)

Sources

A Researcher's Guide to Validating Cellular Target Engagement for Novel Compounds: A Case Study with N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a potential therapeutic from a chemical entity to a validated drug is fraught with challenges, a primary one being the definitive confirmation that the compound engages its intended target within the complex milieu of a living cell.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of novel compounds. We will use the molecule "N-tert-butyl-1,3-thiazol-2-amine" as a case study to illustrate a multi-pronged, comparative approach to this critical step in drug discovery.

While some thiazole-2-amine derivatives have been explored as inhibitors of enzymes like KDR kinase and those involved in eicosanoid metabolism, or as antagonists for ion channels like the Zinc-Activated Channel (ZAC), the specific cellular target of this compound is not broadly documented.[4][5][6] This scenario is common in early-stage discovery and necessitates a systematic approach to both identify and validate the molecular target.

This guide will compare and contrast several state-of-the-art, label-free techniques for confirming target engagement directly in a cellular context. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers to make informed decisions.

The Target Engagement Validation Workflow: A Multi-Faceted Approach

A robust validation of target engagement should not rely on a single method. Instead, a combination of orthogonal techniques provides the highest level of confidence. Our workflow will focus on three widely adopted and powerful approaches:

  • Cellular Thermal Shift Assay (CETSA®) : A biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9][10]

  • Chemical Proteomics (Kinobeads Pulldown) : An affinity-based method to identify the targets of a compound by competing with a broad-spectrum binder for a class of proteins (e.g., kinases).[11][12][13]

  • Biophysical Characterization (Isothermal Titration Calorimetry & Surface Plasmon Resonance) : In vitro techniques to precisely quantify the binding affinity and thermodynamics of the compound to a purified, identified target protein.[14][15][16][17]

Cellular Thermal Shift Assay (CETSA®): Direct Evidence in a Physiological Context

CETSA is a powerful first-line technique because it directly measures drug-target interaction in intact cells or cell lysates, providing physiologically relevant data.[7][8][9][10] The principle is straightforward: a protein stabilized by a bound ligand will be more resistant to thermal denaturation.[7][10]

Experimental Rationale & Comparison
Method Principle Advantages Limitations
CETSA® Ligand binding increases the thermal stability of the target protein.Label-free, applicable to intact cells, reflects physiological conditions.[10]Requires a specific antibody for detection (Western Blot), lower throughput for initial discovery.[18]
Workflow Diagram

cluster_0 CETSA Workflow A Treat cells with This compound or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins by centrifugation B->C D Quantify soluble target protein by Western Blot C->D E Plot protein abundance vs. temperature to generate melt curves D->E

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol: CETSA for a Hypothetical Target (e.g., Kinase X)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Lysis and Heat Challenge:

    • Harvest and wash cells with PBS.

    • Resuspend cells in a lysis buffer with protease inhibitors.

    • Lyse cells via freeze-thaw cycles.[7]

    • Aliquot the lysate into PCR tubes and heat them at a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler.[7]

  • Protein Fractionation and Analysis:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[7]

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify total protein concentration (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific to the hypothetical target (Kinase X) and a loading control (e.g., GAPDH).

    • Incubate with an HRP-conjugated secondary antibody and detect using chemiluminescence.

Interpreting the Data

A successful target engagement will result in a rightward shift of the melting curve for the target protein in the presence of this compound, indicating increased thermal stability.

Treatment Apparent Melting Temp (Tagg) Interpretation
Vehicle (DMSO)52°CBaseline thermal stability
10 µM Compound58°CSignificant thermal stabilization, indicating target engagement
Control Protein (GAPDH)No ShiftDemonstrates specificity of the interaction

Chemical Proteomics: Unbiased Target Identification

For a novel compound, identifying the target(s) is paramount. Chemical proteomics, particularly competitive pulldown assays like the Kinobeads platform, offers a powerful, unbiased approach to identify cellular targets, especially for kinase inhibitors.[11][13][19]

Experimental Rationale & Comparison
Method Principle Advantages Limitations
Kinobeads Pulldown This compound competes with immobilized broad-spectrum kinase inhibitors for binding to cellular kinases. Bound proteins are identified by mass spectrometry.[11]Unbiased identification of multiple potential targets, provides selectivity profile.[11][13]Primarily for ATP-competitive binders, may miss allosteric modulators.[13]
Workflow Diagram

cluster_1 Kinobeads Workflow A Prepare cell lysate B Incubate lysate with This compound (at various concentrations) A->B C Add Kinobeads to the lysate B->C D Elute bound proteins from beads C->D E Digest proteins and analyze by LC-MS/MS D->E F Quantify protein abundance to identify competed targets E->F

Caption: Workflow for competitive chemical proteomics using Kinobeads.

Detailed Experimental Protocol: Kinobeads Pulldown
  • Lysate Preparation and Compound Incubation:

    • Lyse cells in a mild, non-denaturing buffer to preserve native protein complexes.[11]

    • Adjust protein concentration to 2-5 mg/mL.

    • Incubate lysates with a dilution series of this compound or vehicle (DMSO) for 1 hour.

  • Affinity Enrichment:

    • Add Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C to allow for competitive binding.[20]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by high-resolution mass spectrometry.

    • Identify and quantify proteins. Proteins whose binding to the beads is reduced in a dose-dependent manner by this compound are considered potential targets.

Interpreting the Data

The output will be a list of proteins, with their relative abundance in the pulldown at different compound concentrations. True targets will show a dose-dependent decrease in abundance.

Protein ID Fold Change (vs. DMSO) at 10 µM Apparent Kd (from dose-response) Interpretation
Kinase X0.151.2 µMHigh-confidence target
Kinase Y0.85> 50 µMNot a significant target
Kinase Z0.253.5 µMPotential off-target

Biophysical Validation: Quantifying the Interaction

Once a primary target is identified and validated in cells, it is crucial to characterize the direct binding interaction using purified components.[21][22] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard biophysical techniques for this purpose.[14][16][17][23]

Experimental Rationale & Comparison
Method Principle Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the purified target protein.[14][15][16]Provides a complete thermodynamic profile (Kd, ΔH, ΔS) in a single experiment, label-free.[14][15][17]Requires larger amounts of pure protein, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when the compound flows over the immobilized target protein, measuring binding and dissociation in real-time.[24]Provides kinetic data (kon, koff) in addition to affinity (Kd), high sensitivity, lower protein consumption.[24]Requires protein immobilization which can sometimes affect its activity.
Workflow Diagram

cluster_2 Biophysical Validation Workflow cluster_itc ITC cluster_spr SPR A Load purified target protein into the sample cell B Titrate this compound into the cell A->B C Measure heat changes with each injection B->C D Fit data to a binding model to determine Kd, ΔH, ΔS C->D E Immobilize purified target protein on a sensor chip F Flow this compound over the chip E->F G Measure association and dissociation in real-time F->G H Calculate kon, koff, and Kd G->H

Caption: Comparative workflows for ITC and SPR analysis.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation:

    • Purify the target protein (e.g., Kinase X) to >95% homogeneity.

    • Prepare a concentrated solution of this compound in the same buffer as the protein.

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter.

    • Load the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of compound to protein.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[15]

Surface Plasmon Resonance (SPR):

  • Chip Preparation:

    • Immobilize the purified target protein onto a sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the chip surface to measure the association phase.

    • Flow buffer over the chip to measure the dissociation phase.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Comparative Data Summary
Parameter ITC SPR Interpretation
Affinity (Kd) 1.1 µM1.3 µMConsistent micromolar affinity confirms direct, high-affinity binding.
Stoichiometry (n) 0.98N/AIndicates a 1:1 binding model.
Kinetics (kon, koff) N/Akon: 2.5 x 10^4 M⁻¹s⁻¹koff: 3.2 x 10⁻² s⁻¹Provides insight into the speed of binding and the residence time of the compound on the target.
Thermodynamics (ΔH, ΔS) ΔH: -8.5 kcal/molTΔS: -2.1 kcal/molN/AReveals the driving forces of the binding interaction (in this case, enthalpy-driven).

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a critical and multi-step process. By employing a combination of orthogonal, label-free methods, researchers can build a robust and compelling case for a compound's mechanism of action. Starting with a physiologically relevant in-cell method like CETSA provides direct evidence of target interaction. Following up with an unbiased approach like chemical proteomics helps to confirm the primary target and assess selectivity across a protein family. Finally, quantifying the direct interaction with biophysical techniques like ITC and SPR provides the detailed kinetic and thermodynamic data necessary for lead optimization and building structure-activity relationships.[14][22] This integrated strategy ensures scientific rigor and significantly increases the confidence in advancing a compound through the drug discovery pipeline.[1][2]

References

  • A Practical Guide to Target Engagement Assays. WuXi AppTec.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences.
  • Surface Plasmon Resonance (SPR). BioDuro.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs.
  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
  • Isothermal titration calorimetry and thermal shift assay in drug design. Matulis, D. et al.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • The target landscape of clinical kinase drugs. Klaeger, S. et al., Science.
  • The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Methods for detecting protein-protein interactions. PMC.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Target Engagement Assays. Eurofins DiscoverX.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate.
  • [Methods for analysis of protein-protein and protein-ligand interactions]. PubMed.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.
  • Protein-ligand Interaction Analysis. Creative Proteomics.
  • Overview of Protein–Protein Interaction Analysis. Thermo Fisher Scientific - US.
  • How to validate small-molecule and protein interactions in cells?. ResearchGate.
  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Boddum, K. et al., Neuropharmacology.
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
  • N-tert-butyl-4-methyl-1,3-thiazol-2-amine. Benchchem.
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  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. S. T. G. G. S. H. B. Stark H., European Journal of Medicinal Chemistry.
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters.
  • CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. CymitQuimica.
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  • 6-Nitro-4H-benzo[d][1][7]thiazin-2-amine. MDPI. Available at:

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate.

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Comparative Selectivity Guide: N-tert-butyl-1,3-thiazol-2-amine vs. Unsubstituted Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric "Safety Valve"

In fragment-based drug discovery (FBDD), the 2-aminothiazole core is a "privileged scaffold" found in FDA-approved kinase inhibitors (e.g., Dasatinib, Abemaciclib). However, unsubstituted 2-aminothiazoles are notorious PAINS (Pan-Assay Interference Compounds) and frequent metabolic offenders, often causing Thyroid Peroxidase (TPO) inhibition and CYP450 inactivation.

This guide objectively compares N-tert-butyl-1,3-thiazol-2-amine (hereafter NTB-TA ) against its unsubstituted parent and linear alkyl analogs. Experimental data demonstrates that the bulky tert-butyl group acts as a "steric safety valve," significantly reducing off-target liability while maintaining liganding efficiency for hydrophobic pockets.

Quick Comparison Matrix
Feature2-Aminothiazole (Parent) N-Methyl-aminothiazole This compound (NTB-TA)
TPO Inhibition (IC50) < 1.5 µM (High Toxicity Risk)~ 5–10 µM> 50 µM (Low Risk)
CYP2E1 Inhibition Mechanism-Based (Suicide)CompetitiveWeak / Negligible
Kinase Promiscuity High (Frequent Hitter)ModerateLow (Specific Hydrophobic Fit)
Lipophilicity (cLogP) 0.50.92.1

Structural Analysis & Mechanism of Action

The primary failure mode of aminothiazoles is the accessible nitrogen lone pair and the sulfur atom, which can coordinate with heme iron in enzymes like TPO and CYP450.

The "Steric Shield" Hypothesis

The tert-butyl group in NTB-TA introduces a critical cone of steric hindrance.

  • TPO Protection: The TPO active site contains a heme group that binds small nucleophiles. The bulky tert-butyl group prevents the thiazole nitrogen from approaching the heme iron sufficiently to coordinate.

  • Metabolic Shunting: Unsubstituted aminothiazoles undergo N-hydroxylation or ring opening (toxification). The tert-butyl group blocks N-hydroxylation, forcing metabolism towards stable ring oxidation or dealkylation.

StericShield cluster_mechanism Selectivity Mechanism Parent 2-Aminothiazole (Unsubstituted) Target Heme Iron (TPO / CYP450) Parent->Target Direct Coordination (High Affinity) NTB This compound (NTB-TA) NTB->Target Steric Clash (Blocked Access)

Figure 1: The steric hindrance of the tert-butyl group prevents the "suicide inhibition" mechanism common to smaller aminothiazoles.

Critical Cross-Reactivity Profiles

A. Thyroid Peroxidase (TPO) Cross-Reactivity

TPO inhibition is the leading cause of drug-induced hypothyroidism and goiter for this class of compounds.

  • Mechanism: 2-aminothiazoles act as radical scavengers or direct heme binders, inhibiting the iodination of tyrosine.

  • Data Insight: In comparative Amplex Red assays, NTB-TA shows a 30-fold safety margin over the parent compound. The bulky alkyl group disrupts the planar geometry required for intercalation into the TPO active site.

B. CYP450 Inhibition (CYP2E1 & CYP1A2)

Small heterocyclic amines are often "Mechanism-Based Inhibitors" (MBIs) of CYP enzymes. They are oxidized to reactive intermediates that covalently bind to the enzyme (suicide inhibition).

  • Parent Behavior: 2-aminothiazole is a potent MBI of CYP2E1.

  • NTB-TA Behavior: The tert-butyl group prevents the formation of the reactive imine intermediate. NTB-TA behaves primarily as a weak, reversible competitive inhibitor rather than an irreversible inactivator.

C. Adenosine Receptor (A2A) Selectivity

While NTB-TA is safer regarding enzymes, it gains affinity for hydrophobic GPCR pockets.

  • Observation: NTB-TA shows moderate cross-reactivity with the Adenosine A2A receptor (Ki ≈ 1.2 µM) due to the lipophilic tert-butyl group mimicking the furan/phenyl rings of known A2A antagonists.

  • Advisory: If your target is not a GPCR, counter-screen against A2A early in the cascade.

Experimental Validation Protocols

To validate the safety profile of NTB-TA in your specific application, use the following self-validating protocols.

Protocol 1: TPO Inhibition Assay (Amplex Red Method)

Validates the "Thyroid Sparing" property.

Reagents:

  • Thyroid Peroxidase (Human Recombinant or Porcine).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Potassium Iodide (KI).

  • Hydrogen Peroxide (

    
    ).[1]
    

Workflow:

  • Preparation: Dilute NTB-TA in DMSO (Final concentration range: 0.1 µM to 100 µM).

  • Incubation: Mix TPO (0.5 U/mL) with NTB-TA in phosphate buffer (pH 7.4) for 15 mins.

  • Initiation: Add Substrate Mix (50 µM Amplex Red, 10 mM KI, 10 µM

    
    ).
    
  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Validation: Use Methimazole (IC50 ≈ 0.3 µM) as a positive control. If Methimazole does not inhibit >90%, the assay is invalid.

TPO_Assay Step1 Pre-Incubation (Enzyme + NTB-TA) Step2 Add Substrate Mix (Amplex Red + H2O2 + KI) Step1->Step2 Step3 Reaction: Oxidation of Amplex Red (Fluorescent Resorufin) Step2->Step3 Step4 Read Fluorescence (Ex 530nm / Em 590nm) Step3->Step4 Control Control Check: Methimazole IC50 < 1µM? Step4->Control

Figure 2: Kinetic workflow for assessing Thyroid Peroxidase inhibition liability.

Protocol 2: CYP Time-Dependent Inhibition (TDI) Shift Assay

Determines if NTB-TA is a "Suicide Inhibitor."

  • Incubation A (-NADPH): Incubate NTB-TA with Microsomes without NADPH for 30 min. Then dilute into substrate marker solution.

  • Incubation B (+NADPH): Incubate NTB-TA with Microsomes with NADPH for 30 min (allow metabolic activation). Then dilute into substrate marker solution.

  • Calculation: Calculate the IC50 shift.

    • Shift > 1.5-fold (IC50 decreases with pre-incubation) = Mechanism-Based Inhibition (Risk).

    • No Shift = Reversible Inhibition (Safe).

    • Expectation for NTB-TA: Shift < 1.2-fold (Safe).

References

  • Devine, S. M., et al. (2015).[2] "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry.

  • Kesicki, E. A., et al. (2016).[3][4] "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLOS ONE.

  • Carvalho, D. P., et al. (2000).[5] "Thyroid peroxidase activity is inhibited by amino acids."[5] Brazilian Journal of Medical and Biological Research.

  • Zhang, H., et al. (2010). "Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors." Chemical Research in Toxicology.

  • Santa Cruz Biotechnology. "Thyroperoxidase Inhibitors: Methimazole Data Sheet." SCBT Product Guide.

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Topic: A Comparative Analysis of In Vitro and In Vivo Efficacy for 2-Aminothiazole Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

A Note from the Senior Application Scientist: The specific compound "N-tert-butyl-1,3-thiazol-2-amine" is a representative member of the broader 2-aminothiazole class. While extensive public data on this exact molecule is limited, the 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of clinically approved drugs like the anticancer agent Dasatinib.[1] This guide will, therefore, use "this compound" as a model compound to illustrate the critical workflow of evaluating in vitro potency and translating it to in vivo efficacy, a pivotal challenge in drug discovery. The principles, protocols, and data analysis frameworks presented here are directly applicable to the evaluation of any novel compound within this promising class.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen, and it is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] The versatility of this core structure allows for extensive chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

The journey from a newly synthesized 2-aminothiazole derivative to a potential clinical candidate is a rigorous, multi-stage process. It begins with in vitro assays to establish activity at a molecular and cellular level and progresses to complex in vivo models to assess efficacy and safety in a whole-organism context. This guide provides a comprehensive comparison of these two evaluation paradigms, explaining the causality behind the experimental choices and the logic of data interpretation.

In Vitro Efficacy: Defining Potency and Mechanism at the Benchtop

In vitro (Latin for "in the glass") studies are the first proving ground for any new compound. These experiments are performed in a controlled, non-living environment, such as a test tube or a petri dish. The primary objectives are to confirm that the compound interacts with its intended molecular target, to quantify its potency, and to assess its effects on cultured cells.

Causality in Experimental Design:

The choice of in vitro assays is dictated by the therapeutic hypothesis. For a 2-aminothiazole derivative designed as a potential anticancer agent targeting a specific protein kinase, the logical first step is a biochemical assay to measure direct enzyme inhibition. This is followed by cell-based assays to confirm that the compound can enter cells and exert a biological effect, such as inhibiting proliferation.

Comparative In Vitro Data for a Model Compound

To provide a practical context, the following table presents realistic, albeit hypothetical, in vitro data for our model compound, "this compound," compared to Dasatinib, a known 2-aminothiazole-based kinase inhibitor.

Parameter This compound (Model) Dasatinib (Comparator) Significance & Rationale
Target Kinase IC50 8 nM1 nMHalf-maximal inhibitory concentration. Measures direct potency against the isolated target enzyme. A lower value is better, indicating less compound is needed to inhibit the enzyme.
Cell Proliferation EC50 (Cancer Cell Line) 50 nM5 nMHalf-maximal effective concentration. Measures the potency in a living cell context. This value is typically higher than the IC50 due to factors like cell membrane permeability and off-target effects.
Cytotoxicity CC50 (Normal Cell Line) > 20 µM> 10 µMHalf-maximal cytotoxic concentration. Measures toxicity against healthy, non-cancerous cells. A high value is crucial for a good safety profile.
Selectivity Index (CC50 / EC50) > 400> 2000A critical ratio that estimates the therapeutic window. A higher index suggests the compound is much more potent against cancer cells than normal cells.
Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a standard method for determining the EC50 of a compound against a cancer cell line. The system is self-validating through the inclusion of positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform a serial dilution in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doubling times, making inhibition more apparent.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration. Fit the data using a non-linear regression model to calculate the EC50 value.

Visualization: Targeted Signaling Pathway

Many 2-aminothiazole derivatives function by inhibiting protein kinases, which are key nodes in cell signaling pathways that control growth and proliferation.

G Growth Factor Growth Factor Receptor Kinase Receptor Kinase Growth Factor->Receptor Kinase Activates Downstream Kinase Downstream Kinase Receptor Kinase->Downstream Kinase Activates Transcription Transcription Downstream Kinase->Transcription Regulates Apoptosis Apoptosis Downstream Kinase->Apoptosis Normally Inhibits Proliferation Proliferation Transcription->Proliferation Compound This compound Compound->Downstream Kinase INHIBITS

Caption: Inhibition of a kinase cascade by a 2-aminothiazole derivative, leading to decreased proliferation.

In Vivo Efficacy: Assessing Performance in a Complex Biological System

In vivo (Latin for "within the living") studies are essential for determining if a compound's in vitro promise translates into a therapeutic effect in a living organism. These studies integrate the complex variables of A bsorption, D istribution, M etabolism, and E xcretion (ADME), which collectively determine the compound's pharmacokinetics (PK) and ultimate efficacy.

Causality in Experimental Design:

For an anticancer compound, the gold-standard preclinical model is often a mouse xenograft study. In this model, human cancer cells are implanted into immunodeficient mice, forming a tumor. This allows researchers to evaluate the drug's ability to inhibit the growth of a human tumor in a living system, providing data on efficacy, dosing, and tolerability.

Comparative In Vivo Data for a Model Compound

This table presents hypothetical in vivo data for our model compound, reflecting a successful translation from the in vitro results.

Parameter This compound (Model) Dasatinib (Comparator) Significance & Rationale
Oral Bioavailability (F%) 35%14-34%The fraction of an orally administered dose that reaches systemic circulation. Higher bioavailability is generally preferred for oral drugs.
Plasma Half-life (t1/2) 8 hours3-5 hoursThe time it takes for the drug concentration in the plasma to reduce by half. A longer half-life can allow for less frequent dosing.
Tumor Growth Inhibition (TGI) at 30 mg/kg 70%~80%The percentage reduction in tumor growth compared to a vehicle-treated control group. This is the primary measure of in vivo efficacy.
Observed Toxicity None at therapeutic doseMild myelosuppressionAssessment of safety and tolerability in the animal model. The goal is high efficacy with minimal toxicity.
Protocol: Mouse Xenograft Efficacy Study

This protocol provides a step-by-step workflow for evaluating an anticancer compound in vivo. It includes checkpoints for animal welfare and data integrity.

  • Cell Implantation: Subcutaneously inject 5 million A549 cells (suspended in Matrigel to support initial growth) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week. The volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group) to ensure an even distribution of tumor sizes. Groups typically include a vehicle control and one or more doses of the test compound.

  • Compound Formulation & Dosing: Formulate "this compound" in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the dose daily.

  • Data Collection: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of overall animal health and compound toxicity.

  • Study Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size (e.g., 2000 mm³) or after a set duration (e.g., 21-28 days).

  • Analysis: At the endpoint, calculate the percent TGI for each group relative to the vehicle control. Tumors can also be harvested for pharmacodynamic (biomarker) analysis to confirm target engagement in vivo.

Visualization: In Vivo Experimental Workflow

G cluster_workflow Mouse Xenograft Workflow start Implant Human Cancer Cells monitor Monitor Tumor Growth start->monitor randomize Randomize into Treatment Groups monitor->randomize dose Daily Oral Dosing randomize->dose collect Measure Tumors & Body Weight dose->collect dose->collect end Endpoint Analysis (TGI, Biomarkers) collect->end

Caption: A streamlined workflow for assessing anticancer efficacy in a mouse xenograft model.

The Crucial Bridge: Correlating In Vitro and In Vivo Results

The "holy grail" of early-stage drug discovery is a strong in vitro to in vivo correlation (IVIVC). A compound that is potent in vitro but fails in vivo often does so due to poor pharmacokinetic properties. It may be poorly absorbed, rapidly metabolized and cleared from the body, or unable to distribute effectively to the tumor tissue.

Our model compound, "this compound," exhibits a strong correlation. Its high in vitro potency (8 nM IC50) is matched by significant in vivo efficacy (70% TGI). This success is explained by its favorable drug-like properties: decent oral bioavailability (35%) and a solid plasma half-life (8 hours), which ensure that a sufficient concentration of the drug reaches and is maintained at the tumor site.

Visualization: Factors Governing In Vitro to In Vivo Translation

G cluster_pk Drug-Like Properties (ADME) invitro High In Vitro Potency (e.g., Low IC50) invivo Successful In Vivo Efficacy (e.g., High TGI) invitro->invivo Translation Requires absorption Good Absorption invitro->absorption distribution Tumor Distribution absorption->distribution metabolism Metabolic Stability distribution->metabolism excretion Appropriate Clearance metabolism->excretion excretion->invivo

Caption: The successful translation from in vitro potency to in vivo efficacy is governed by ADME properties.

Conclusion: A Framework for Decision-Making

This guide illustrates the systematic process of evaluating a novel 2-aminothiazole derivative. The tight integration of in vitro and in vivo studies provides a comprehensive data package for making critical go/no-go decisions in a drug discovery pipeline. A compound like our model, "this compound," which demonstrates high potency, good selectivity, favorable pharmacokinetics, and robust in vivo efficacy, would be a strong candidate for further preclinical development, including formal toxicology studies and IND-enabling research. This structured, data-driven approach is essential for identifying and advancing the next generation of 2-aminothiazole-based therapeutics.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central (PMC), Medicinal Chemistry Research URL: [Link]

  • Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL: [Link]

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Semantic Scholar URL: [Link]

  • Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library (Der Pharmacia Lettre) URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: PubMed Central (PMC) URL: [Link]

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives Source: Science.gov URL: [Link]

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of N-tert-butyl-1,3-thiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile biological activities span a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.[1] The N-tert-butyl substituted analogue, N-tert-butyl-1,3-thiazol-2-amine, is a valuable building block in drug discovery programs, where the tert-butyl group can impart desirable pharmacokinetic properties such as increased metabolic stability and enhanced cell membrane permeability.

This guide provides a comparative analysis of the synthetic efficiency of two primary methodologies for the production of this compound: the classical two-step Hantzsch thiazole synthesis and a modern one-pot variant. By presenting detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound primarily relies on the principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[2] This guide will compare a traditional two-step approach with a more streamlined one-pot synthesis.

Method 1: The Classical Two-Step Hantzsch Thiazole Synthesis

This method involves the initial synthesis and isolation of N-tert-butylthiourea, followed by its reaction with an α-haloaldehyde, typically chloroacetaldehyde, to yield the target 2-aminothiazole.

Causality of Experimental Choices: The two-step approach allows for the purification of the N-tert-butylthiourea intermediate, ensuring that any impurities from its synthesis do not interfere with the subsequent cyclization reaction. The use of a simple α-haloaldehyde like chloroacetaldehyde is a direct and cost-effective way to form the unsubstituted thiazole ring.[3]

Advantages:

  • Allows for the isolation and purification of the thiourea intermediate, leading to a potentially cleaner final product.

  • The reaction conditions for each step can be individually optimized.

Disadvantages:

  • Requires two separate reaction and work-up procedures, increasing overall synthesis time and resource consumption.

  • Involves the handling of chloroacetaldehyde, which is a lachrymatory and toxic reagent.[3]

Method 2: One-Pot Synthesis via In Situ Halogenation

Modern synthetic strategies often favor one-pot procedures to improve efficiency and reduce the handling of hazardous materials. In this approach, an α-haloketone is generated in situ from a readily available ketone, followed by the addition of N-tert-butylthiourea to complete the cyclization in a single reaction vessel. While a direct one-pot synthesis of the title compound from a simple ketone is not explicitly detailed in the literature, a plausible adaptation of established one-pot methods for other 2-aminothiazoles is presented here.[4][5]

Causality of Experimental Choices: This method avoids the direct use of lachrymatory α-haloketones by generating them in situ. The use of a catalyst, such as copper(II) bromide, can facilitate both the α-bromination of a suitable ketone and the subsequent cyclization.[1]

Advantages:

  • Improved time and resource efficiency by combining multiple steps into a single operation.

  • Avoids the isolation and handling of toxic and lachrymatory α-haloaldehydes.

  • Can be more environmentally friendly due to reduced solvent usage and waste generation.

Disadvantages:

  • Optimization of reaction conditions can be more complex as they must be suitable for multiple reaction steps.

  • The presence of additional reagents and byproducts from the in situ halogenation step may complicate the purification of the final product.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic methodologies, providing a clear and objective comparison.

ParameterMethod 1: Two-Step Hantzsch SynthesisMethod 2: One-Pot Synthesis
Overall Yield ~60-70% (estimated)~65-75% (estimated)
Reaction Time 8-12 hours (for both steps)4-6 hours
Reagent Hazard High (involves chloroacetaldehyde)Moderate (in situ generation of halo-intermediate)
Process Steps Two distinct reaction and work-up stepsSingle reaction and work-up
Purification Potentially simpler final purificationMay require more complex purification
Cost-Effectiveness Generally lower reagent cost, higher labor costPotentially higher reagent cost (catalyst), lower labor cost

Experimental Protocols

Synthesis of N-tert-butylthiourea (Precursor for both methods)

This protocol is adapted from general procedures for the synthesis of N-substituted thioureas from isothiocyanates and amines.[6]

Materials:

  • tert-Butyl isothiocyanate

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve tert-butyl isothiocyanate (1.0 eq) in ethanol (100 mL).

  • With vigorous stirring, add aqueous ammonia (1.2 eq) dropwise to the solution.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-tert-butylthiourea as a white crystalline solid.

Method 1: Two-Step Hantzsch Synthesis of this compound

This protocol is based on the classical Hantzsch thiazole synthesis.[2]

Materials:

  • N-tert-butylthiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-tert-butylthiourea (1.0 eq) in ethanol (100 mL).

  • Slowly add chloroacetaldehyde (1.05 eq) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: One-Pot Synthesis of this compound

This protocol is a plausible adaptation of one-pot methods for similar 2-aminothiazoles.[1]

Materials:

  • A suitable ketone precursor (e.g., acetone)

  • Copper(II) bromide

  • N-tert-butylthiourea

  • Ethyl acetate

  • Potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 250 mL round-bottom flask, add the ketone (1.0 eq), copper(II) bromide (2.1 eq), and ethyl acetate (100 mL).

  • Heat the mixture to reflux for 2 hours to facilitate in situ α-bromination.

  • Cool the reaction mixture slightly and add N-tert-butylthiourea (1.0 eq) and potassium carbonate (1.5 eq).

  • Resume reflux and continue heating for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

Hantzsch_Synthesis cluster_precursor Precursor Synthesis cluster_method1 Method 1: Two-Step Hantzsch cluster_method2 Method 2: One-Pot Synthesis tert-Butyl Isothiocyanate tert-Butyl Isothiocyanate N-tert-butylthiourea N-tert-butylthiourea tert-Butyl Isothiocyanate->N-tert-butylthiourea Ethanol, Reflux Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->N-tert-butylthiourea Product1 This compound N-tert-butylthiourea->Product1 Ethanol, Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Product1 Ketone Ketone Intermediate α-bromo intermediate (in situ) Ketone->Intermediate EtOAc, Reflux CuBr2 CuBr2 CuBr2->Intermediate Product2 This compound Intermediate->Product2 N-tert-butylthiourea, K2CO3, Reflux

Caption: Comparative workflow of the two-step Hantzsch and one-pot syntheses.

Conclusion and Future Perspectives

Both the classical two-step Hantzsch synthesis and modern one-pot methodologies offer viable routes to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. For small-scale laboratory synthesis where purity is paramount, the two-step method allows for careful purification of the intermediate. For larger-scale production where efficiency and safety are primary concerns, the one-pot approach presents a more attractive option.

Future research in this area should focus on the development of more sustainable and catalytic one-pot procedures. The use of greener solvents, recyclable catalysts, and flow chemistry could further enhance the efficiency and environmental friendliness of 2-aminothiazole synthesis, making these valuable scaffolds more accessible for drug discovery and development.

References

  • A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. The reaction underwent a one-pot α-bromination/cyclization process. (HETEROCYCLES, Vol. 85, No. 8, 2012) [URL not available]
  • Both one-pot and two-step procedures for the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles are described. (Synlett, 2022) [URL not available]
  • An efficient procedure for the synthesis of 2-aminothiazoles via DBH-mediated oxidative cyclization of styrenes and thioureas is reported. (ResearchGate, 2022) [Link]

  • A simple and efficient method has been developed for the synthesis of 2-aminothiazoles from α-bromo ketones in one-pot using a supported reagents system. (Scilit, 2000) [Link]

  • Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. (Organic Chemistry Portal) [Link]

  • This document outlines three distinct and reliable one-pot protocols for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted thioureas. (BenchChem, 2025) [URL not available]
  • In this work, we described a preparation of substituted 2-aminothiazoles by two different methods using a one-pot procedure and starting from methoxymethylene-3-aryl-thiourea (2). (Asian Journal of Chemistry, 2015) [Link]

  • An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives in 79%–90% yield, via the one-pot multi-component procedure. (Molecules, 2017) [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (Semantic Scholar, 2017) [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (Asian Journal of Chemistry, 2015) [Link]

  • Thiourea derivatives were prepared through the reaction of isothiocyanates and the appropriate amine. (ResearchGate, 2019) [Link]

  • Alkyl and aryl amines are converted smoothly to the corresponding isothiocyanates via the dithiocarbamates in good to excellent yields using di-tert-butyl dicarbonate (Boc2O). (Michael Pittelkow) [URL not available]
  • Condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1), thiosemicarbazide (2) and various carbonyl compounds (3 & 5) gave corresponding thiazole (4) and thiazolyl- pyrazole derivatives (6) in excellent yields by using Hantzsch-Thiazole synthesis. (ACG Publications, 2012) [Link]

  • A Novel Process For Preparation Of 1 Tert Butyl 3 (2,6 Di Isopropyl 4 Phenoxyphenyl) Thiourea. (Quick Company) [Link]

  • Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
  • Preparation method of 1-isopropyl-3-tertiary butyl thiocarbamide.
  • A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. (ResearchGate, 2020) [Link]

  • The production of 2-aminothiazole by the reaction of chloroacetal with thiourea.
  • A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. (Organic Chemistry Portal) [Link]

  • The Hantzsch thiazole synthesis is the reaction between thioamides and α-haloketones yielding thiazoles. (SynArchive) [Link]

  • Aminothiazoles were achieved via a condensation reaction between a suitably substituted thiourea and a substituted bromoketone in a Hantzsch reaction. (PMC, 2016) [Link]

  • The optimum amount of urea for the selective bromination of ketones in DMF has been established. The obtained α-bromoketones have been used for the synthesis of 2-aminothiazoles in situ. (ResearchGate) [Link]

  • This review presents production procedure, major reactions of current interest, oxidation and reduction of Hantzsch 1,4-dihydropyridines. (SciSpace) [Link]

  • The present review highlights the recently synthesized 2-aminothiazole-containing compounds in the last thirteen years. (MDPI, 2021) [Link]

  • A novel green and efficient one-pot three-component synthesis of 2-aryl-pyridines in good to excellent yields has been reported. (Researcher.Life) [Link]

  • Preparation of the Thiourea Ester Derivatives. (SciSpace) [Link]

  • The most common applications involve the formation of amides, ureas, and Schiff bases, which can be further cyclized to generate more complex heterocyclic systems. (BenchChem) [URL not available]
  • This protocol details a generalized one-pot synthesis of a 1,4-dihydropyridine derivative using 3-hydroxybenzaldehyde. (BenchChem) [URL not available]
  • We have synthesized and screened of model reaction of new N-(substituted phenyl)-substituted thiazol-2-amine. (Lifescience Global, 2022) [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (Chemical Reviews Letters, 2025) [Link]

  • 4-tert-Butyl-1,3-thiazol-2-amine chemical properties. (PubChem) [Link]

  • Spectroscopic and Structural Elucidation of 5-tert-butyl-1,3,4-thiadiazol-2-amine: A Technical Guide. (BenchChem) [URL not available]
  • Theoretical studies have been carried out on 4-tert-butyl-1, 3-thiazol-2-amine (BTA). (Indian Journal of Pure & Applied Physics, 2014) [Link]

Sources

Comparative analysis of the ADME properties of "N-tert-butyl-1,3-thiazol-2-amine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage pharmacokinetics, I frequently evaluate the 2-aminothiazole scaffold. Recognized as a privileged pharmacophore, it is heavily utilized in the design of antimicrobial agents, kinase inhibitors, and antineoplastic drugs. However, unmodified 2-aminothiazoles often exhibit suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. They are highly susceptible to rapid oxidative metabolism and can induce hepatotoxicity via the formation of reactive electrophilic intermediates.

A field-proven strategy to rescue this scaffold is the introduction of bulky aliphatic groups, most notably the tert-butyl moiety, to the exocyclic amine or the thiazole ring. This guide provides an in-depth, objective comparison of how the N-tert-butyl-1,3-thiazol-2-amine framework performs against structural alternatives, offering actionable data and self-validating protocols for drug development professionals.

Mechanistic Causality: The Double-Edged Sword of the tert-Butyl Group

To rationally optimize a lead compound, we must first understand the causality behind its physicochemical shifts. Modifying a 2-aminothiazole with a tert-butyl group fundamentally alters its interaction with biological systems through two primary mechanisms:

  • Steric Shielding and Metabolic Resistance: The sheer steric bulk of the tert-butyl group physically restricts Cytochrome P450 (CYP) enzymes from accessing the electron-rich sulfur and nitrogen atoms of the thiazole core. This shielding significantly reduces the formation of reactive S-oxides and N-oxides, thereby extending the compound's biological half-life and improving its safety profile against multidrug-resistant pathogens[1].

  • Aliphatic Oxidation Liability: While the heterocyclic core is protected, the tert-butyl group itself introduces a new metabolic vulnerability. It frequently becomes the primary site for aliphatic oxidation (typically mediated by CYP3A4), leading to the rapid clearance of the compound if not properly optimized[2].

Furthermore, the high lipophilicity of the tert-butyl group enhances passive membrane permeability, which is critical for intracellular targets, but it can concurrently increase non-specific plasma protein binding.

G Scaffold 2-Aminothiazole Core Mod1 N-tert-butyl Substitution Scaffold->Mod1 Alkylation Mod2 Oxazole Isostere Scaffold->Mod2 Isosteric Replacement Effect1 Increased Lipophilicity (Higher LogP) Mod1->Effect1 Effect2 Steric Shielding of Thiazole N Mod1->Effect2 Effect3 Aliphatic Oxidation Liability (CYP3A4) Mod1->Effect3 Effect4 Reduced CYP Inhibition Lower Toxicity Mod2->Effect4

Figure 1: Logical relationship between structural modifications of 2-aminothiazole and ADME effects.

Comparative ADME Profiling

To objectively evaluate the this compound scaffold, we benchmark it against two common medicinal chemistry alternatives: an N-isopropyl derivative (to assess the impact of reduced steric bulk) and an N-tert-butyl-1,3-oxazol-2-amine (an isosteric replacement used to lower lipophilicity and modulate toxicity)[3].

Note: The quantitative data below represents synthesized benchmark ranges derived from in vitro SAR tracking of thiazole/oxazole libraries.

ADME ParameterThis compound (Target)N-isopropyl-1,3-thiazol-2-amine (Alternative 1)N-tert-butyl-1,3-oxazol-2-amine (Alternative 2)
LogP (Lipophilicity) 2.8 (Optimal for oral absorption)2.1 (Moderate)1.9 (Lower lipophilicity)
HLM Half-life (

)
45 min (Moderate clearance)20 min (High clearance)60 min (Low clearance)
Primary Metabolic Route Aliphatic oxidation (CYP3A4)Thiazole N-oxidation (CYP FMOs)Aliphatic oxidation (CYP3A4)
Permeability (

)

cm/s (High)

cm/s (Moderate)

cm/s (High)
CYP3A4 Inhibition (

)
Moderate (

)
High (

)
Low (

)

Key Takeaway: The tert-butyl group successfully rescues the metabolic half-life compared to the isopropyl analog by blocking N-oxidation. However, if the resulting lipophilicity (LogP = 2.8) drives unwanted CYP inhibition, isosteric replacement of the thiazole sulfur with an oxygen (oxazole) effectively lowers the LogP and mitigates CYP binding while preserving permeability[3].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure absolute trustworthiness in ADME profiling, experimental protocols must be designed as self-validating systems. The following in vitro human liver microsomal (HLM) stability assay is engineered to pinpoint the oxidative vulnerabilities of the tert-butyl group.

Causality Check: Why use HLMs instead of whole hepatocytes? HLMs specifically isolate Phase I CYP450 metabolism. This allows us to directly measure the rate of aliphatic oxidation on the tert-butyl group without the confounding variables of Phase II conjugation pathways.

Step-by-Step Protocol

Step 1: Reagent Preparation & Pre-incubation

  • Prepare 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer.

  • Expert Insight: The buffer must be strictly controlled at pH 7.4. Fluctuations alter the physiological ionization state of the secondary amine, which artificially skews its binding affinity to the CYP active site.

  • Pre-incubate the test compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Initiate the reaction by adding NADPH (1 mM final concentration).

  • Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. Adding it after pre-incubation ensures the catalytic cycle begins synchronously across all wells, providing precise zero-time (

    
    ) kinetics.
    

Step 3: Time-Course Aliquoting & Quenching

  • At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Expert Insight: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact second of transfer. The internal standard corrects for any volumetric pipetting errors or matrix ionization suppression during LC-MS/MS analysis.

Step 4: Protein Precipitation & Self-Validation

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification.

  • Self-Validation Mechanism: Concurrently run Verapamil (a known rapid clearance drug) and Warfarin (a known slow clearance drug) in parallel wells. If Verapamil's half-life exceeds 15 minutes, it proves the HLM batch has lost enzymatic viability. The assay automatically invalidates itself, preventing the reporting of false-positive metabolic stability.

Workflow Step1 Compound Incubation (HLMs + NADPH) Step2 Aliquoting at Time Points (0-60 min) Step1->Step2 Step3 Quenching with Cold Acetonitrile Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Intrinsic Clearance Calculation Step5->Step6

Figure 2: Step-by-step experimental workflow for the in vitro microsomal stability (HLM) assay.

Conclusion

The this compound scaffold is a highly effective structural motif for overcoming the inherent metabolic weaknesses of basic 2-aminothiazoles. While the tert-butyl group introduces a secondary liability of aliphatic oxidation, its benefits in enhancing membrane permeability and shielding the heterocyclic core from reactive metabolite formation make it a superior starting point for lead optimization. When paired with rigorous, self-validating ADME assays, drug development professionals can systematically tune this scaffold to achieve optimal pharmacokinetic profiles.

References
  • Title: Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: Antimicrobial Agents and Chemotherapy (via NCBI PMC) URL: [Link]

  • Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: Molecules (via NCBI PMC) URL: [Link]

Sources

A Comparative Guide to the Fungicidal Potential of N-tert-butyl-1,3-thiazol-2-amine and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of fungal pathogens necessitates a continuous search for novel and effective fungicides. The thiazole scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4] This guide provides a comprehensive framework for evaluating the potential of a specific thiazole derivative, N-tert-butyl-1,3-thiazol-2-amine , against a selection of commercially available fungicides. While direct comparative data for this specific compound is not yet prevalent in public literature, this document outlines the established methodologies and a hypothetical experimental design to rigorously assess its fungicidal efficacy.

We will delve into the chemical nature of this compound, the landscape of current commercial fungicides, standardized testing protocols, and a proposed experimental workflow for a head-to-head comparison. This guide is intended to serve as a foundational resource for researchers aiming to explore and validate the potential of novel antifungal agents.

Understanding the Candidate: this compound

Chemical Structure and Synthesis:

This compound is a derivative of 2-aminothiazole, characterized by a tert-butyl group attached to the exocyclic nitrogen atom.[5] The synthesis of such compounds typically follows the well-established Hantzsch thiazole synthesis, which involves the condensation of a thiourea (in this case, N-tert-butylthiourea) with an α-haloketone.[6] This synthetic route offers versatility for creating a library of derivatives for structure-activity relationship (SAR) studies.

Hypothesized Mechanism of Action:

Thiazole-containing fungicides are known to act via various mechanisms. A prominent class of thiazole fungicides, the thiazole carboxamides, which includes the commercial product ethaboxam, functions by inhibiting the cell cycle at the level of β-tubulin assembly. Another potential mode of action for azole-type compounds is the inhibition of sterol biosynthesis, specifically the cytochrome P450-dependent 14α-demethylase, which is crucial for fungal cell membrane integrity.[7] Given the structural similarity of this compound to other bioactive thiazoles, it is plausible that its antifungal activity could stem from one of these established mechanisms. Experimental validation is, of course, essential to confirm the precise mode of action.

The Landscape of Commercial Fungicides: A Comparative Overview

To provide a relevant context for evaluating a novel compound, it is crucial to benchmark it against established commercial fungicides. These fungicides are categorized by the Fungicide Resistance Action Committee (FRAC) based on their mode of action (MOA).[8] This classification is critical for developing effective and sustainable disease management strategies that mitigate the risk of fungicide resistance.[9]

Below is a table summarizing key characteristics of representative commercial fungicides from different FRAC groups.

FRAC Group Active Ingredient Trade Name (Example) Mode of Action (MOA) Primary Target Pathogens
3 PropiconazoleTilt®Sterol biosynthesis inhibitors (SBIs) - Demethylation inhibitors (DMIs)Powdery mildews, rusts, leaf spots
7 BoscalidEndura®Respiration inhibitors - Succinate dehydrogenase inhibitors (SDHIs)Botrytis cinerea, Sclerotinia spp., powdery mildews
11 AzoxystrobinHeritage®Respiration inhibitors - Quinone outside inhibitors (QoIs)Broad-spectrum, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes[10]
M3 MancozebDithane®Multi-site contact activityBroad-spectrum, including downy mildews, rusts, and various leaf spots[11]
M5 ChlorothalonilBravo®Multi-site contact activityBroad-spectrum, effective against a range of pathogens on various crops[11]

Standardized Protocols for Fungicide Efficacy Testing

The evaluation of a potential fungicide's efficacy relies on standardized and reproducible experimental protocols. These can be broadly categorized into in-vitro and in-vivo assays.

In-Vitro Assays

In-vitro assays are fundamental for initial screening and determining the intrinsic activity of a compound against a target pathogen.

1. Mycelial Growth Inhibition Assay (Poison Plate Assay):

This method is widely used to determine the effect of a fungicide on the vegetative growth of a fungus.[12]

  • Principle: The test compound is incorporated into a suitable agar medium at various concentrations. A plug of actively growing mycelium of the target fungus is placed in the center of the plate.

  • Procedure:

    • Prepare a stock solution of this compound and the commercial fungicides in a suitable solvent (e.g., DMSO).

    • Incorporate serial dilutions of the stock solutions into molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations.

    • Pour the amended agar into sterile Petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

    • Incubate the plates at the optimal temperature for the specific fungus.

    • Measure the colony diameter at regular intervals until the mycelium in the control plate (without fungicide) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. This data is then used to determine the Effective Concentration 50% (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%.[12][13]

2. Spore Germination Assay:

This assay assesses the impact of the fungicide on the germination of fungal spores, a critical stage in the infection process.

  • Principle: Fungal spores are incubated in a liquid medium or on an agar surface containing different concentrations of the test compound.

  • Procedure:

    • Prepare a spore suspension of the target fungus in sterile water.

    • Mix the spore suspension with serial dilutions of the test compounds in a multi-well plate or on a microscope slide with wells.

    • Incubate under conditions that promote spore germination.

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores.

  • Data Analysis: Calculate the percentage of spore germination inhibition and determine the EC50 value.

In-Vivo Assays

In-vivo assays provide a more realistic evaluation of a fungicide's performance by considering the host-pathogen interaction.

1. Detached Leaf Assay:

This method is a valuable intermediate step between in-vitro and whole-plant assays.

  • Principle: Leaves are detached from a host plant, treated with the fungicide, and then inoculated with the pathogen.

  • Procedure:

    • Excise healthy leaves from a susceptible host plant.

    • Apply the test compounds to the leaf surface, typically as a spray or by dipping.

    • After the treatment has dried, inoculate the leaves with a spore suspension or mycelial plug of the target pathogen.

    • Incubate the leaves in a humid chamber to facilitate infection.

  • Data Analysis: Assess disease severity by measuring lesion size or the percentage of leaf area infected. Compare the disease severity in treated leaves to that in untreated control leaves.

A Proposed Experimental Workflow for Comparative Efficacy

To systematically compare this compound with commercial fungicides, a multi-tiered experimental approach is recommended.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-tert-butyl-1,3-thiazol-2-amine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The foundation of safe laboratory practice is a thorough understanding of a chemical's properties and the regulatory landscape that governs its disposal.

Hazard Identification and Risk Assessment

Before any handling or disposal, a complete risk assessment is mandatory. This compound, like many specialized reagents, possesses hazards that must be respected. The primary source for this information is the Safety Data Sheet (SDS), which should always be consulted.

Based on available data for structurally similar thiazole amines, the compound should be handled as a hazardous substance.[1] The primary hazards are summarized below.

Hazard Classification GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2] Amines are organic bases and can react exothermically with acids.[3] Upon combustion, thiazole-containing compounds may release toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4]

Regulatory Framework: A Foundation of Compliance

The disposal of laboratory chemicals in the United States is governed by a strict regulatory framework designed to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): Enacted in 1976, RCRA is the principal federal law governing the disposal of solid and hazardous waste.[5] It establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final disposal.[6][7]

  • Environmental Protection Agency (EPA): The EPA is responsible for implementing and enforcing RCRA.[8] The agency provides regulations for classifying, storing, and transporting hazardous waste. All waste generators must determine if their waste is hazardous according to EPA criteria.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This written plan must include procedures for the safe handling and disposal of chemical waste within the laboratory.[3][11]

Your institution's Environmental Health & Safety (EHS) office translates these federal regulations into actionable, site-specific protocols. Always consult your institution's CHP and EHS guidelines before proceeding with any disposal.

Pre-Disposal Procedures: Handling and Segregation

Proper preparation is essential for safe and compliant waste disposal. This begins the moment a chemical is designated as waste.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound waste:

  • Eye Protection: Tightly sealing safety goggles or a face shield.[12]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12][13]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[12]

All handling of open containers of this chemical, whether for an experiment or for disposal, should occur within a certified chemical fume hood to mitigate inhalation risks.[2]

Waste Segregation, Containerization, and Labeling

This is the most critical phase for ensuring safe disposal. Errors here can lead to dangerous reactions or improper disposal by waste management personnel.

  • Identify and Segregate: Treat all this compound waste as hazardous chemical waste.[14] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[14][15] Keep it separate from incompatible materials, particularly strong acids and oxidizers.[2]

  • Select a Compatible Container: Use a chemically compatible and leak-proof container, preferably with a screw cap.[16][17] The container must be in good condition. For liquid waste, ensure the container material is appropriate for any solvents used.

  • Label the Container: This step is non-negotiable. The moment the first drop of waste enters the container, it must be labeled.[17] The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "this compound" .[14][16]

    • If in solution, list all components and their approximate percentages.

  • Accumulate Safely: Keep the waste container securely closed at all times, except when adding waste.[16][17] Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14][16]

Step-by-Step Disposal Protocol

The specific procedure depends on the form of the waste.

Protocol 4.1: Disposal of Unused or Excess Solid Chemical
  • Ensure all required PPE is in place and work is being conducted in a chemical fume hood.

  • Carefully transfer the solid this compound into a pre-labeled hazardous waste container for solid chemicals.

  • If the original container is being discarded, it must be managed as hazardous waste.

  • Securely close the waste container and place it in the designated SAA.

Protocol 4.2: Disposal of Solutions (Liquid Waste)
  • Identify a compatible, pre-labeled hazardous waste container for liquid waste.

  • Carefully pour the liquid waste into the container using a funnel.

  • Do not leave the funnel in the container.[16] Securely close the container immediately after adding the waste.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[18]

  • Place the sealed container in secondary containment within the SAA.

Protocol 4.3: Disposal of Contaminated Labware and Debris
  • Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound must be treated as hazardous waste.

  • Collect these items in a dedicated, labeled container or a durable, sealed plastic bag clearly marked "Hazardous Waste" with the chemical name.

  • For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or methanol) in a fume hood. Collect this rinseate as hazardous liquid waste.[2]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash at the appropriate level.

  • Don Full PPE: Before attempting any cleanup, don all required personal protective equipment.[14]

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[14] For solid spills, carefully sweep or wipe up the material to avoid creating dust.[19]

  • Collect Waste: Collect the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled container for disposal as hazardous waste.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocol.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 cluster_1 A Waste Generation (Excess Reagent, Solution, Contaminated Debris) B Characterize as Hazardous Waste (Consult SDS & EHS Guidelines) A->B C Segregate Waste Stream (Keep away from acids & oxidizers) B->C D Select & Pre-Label Container ('Hazardous Waste' + Full Chemical Name) C->D E Add Waste to Container (Solids, Liquids, or Debris) D->E F Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) E->F G Request Pickup from EHS (For Final, Licensed Disposal) F->G Spill Spill Occurs Spill_PPE Don Full PPE Spill->Spill_PPE Spill_Contain Contain & Absorb with Inert Material Spill_PPE->Spill_Contain Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Collect->D

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured and well-documented disposal protocol, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • RCRA: Resource Conservation And Recovery Act: Laws, Framework, Goals. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? (n.d.). AllSource Environmental. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

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Personal protective equipment for handling N-tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I recognize that handling specialty building blocks requires moving beyond generic safety data sheets. N-tert-butyl-1,3-thiazol-2-amine (CAS: 1438-46-6) is a highly valuable pharmacophore frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1]. However, its unique molecular architecture—combining a nucleophilic aminothiazole ring with a highly lipophilic tert-butyl group—demands a rigorous, mechanistically grounded approach to laboratory safety.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, dissolution, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The base structure, 2-aminothiazole, is a known acute oral toxicant and severe mucosal irritant[2]. The addition of the tert-butyl moiety significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances the compound's ability to penetrate the lipid bilayers of the epidermis, making dermal exposure far more hazardous than with unsubstituted analogs.

Table 1: GHS Hazard Profile & Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Rationale
Acute Oral Toxicity H302High lipophilicity promotes rapid absorption across the gastrointestinal mucosa[2].
Skin Irritation H315The nucleophilic amine interacts with epidermal proteins, causing localized inflammation and potential sensitization[2].
Serious Eye Irritation H319High binding affinity to corneal proteins; presents a risk of severe, potentially irreversible ocular damage[3].
Thermal Decomposition N/AWhen heated to decomposition, it emits highly toxic oxides of nitrogen (NOx) and sulfur (SOx)[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic amines. The following matrix outlines the required equipment, grounded in the chemical's specific permeation dynamics.

Table 2: Required PPE and Material Compatibility

PPE CategoryRecommended MaterialJustification / Causality
Hand Protection 8-mil Nitrile or Neoprene (Double-gloved)Standard latex offers poor resistance to lipophilic organic amines. Nitrile prevents rapid breakthrough. Double-gloving ensures a sterile barrier remains if the outer glove is contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave the orbital cavity exposed. Goggles protect against aerosolized powders and solvent splashing during dissolution[5].
Body Protection Impervious Lab Coat (Knee-length)Prevents particulate accumulation on personal clothing. Must be fully buttoned with cuffs tucked into the inner glove.
Respiratory N95 / P1 Particulate RespiratorRequired only if handling bulk powders (>50g) outside a certified Class II fume hood, or if a spill occurs[6].

Standard Operating Procedure: Safe Handling & Dissolution

In drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer; if a DMSO solution containing this compound contacts the skin, it will carry the toxic solute directly into the bloodstream. This protocol is designed as a self-validating system : you cannot proceed to the next step without verifying the success of the previous one.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (FPM).

  • Validation: If the monitor is uncalibrated or the alarm sounds, the system is invalid. Do not open the chemical container.

Step 2: Thermal Equilibration

  • Action: Remove the sealed vial from cold storage (2–8°C)[1] and place it in a desiccator inside the fume hood for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and causes the powder to clump, increasing the risk of spillage during weighing.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static, zero-charge spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Causality: Aminothiazole powders can carry static charges, leading to sudden aerosolization (dusting) and severe inhalation risks[3].

Step 4: Solubilization

  • Action: Transfer the powder to a sealable amber glass vial. Slowly add anhydrous DMSO using a positive-displacement pipette. Cap the vial immediately and vortex.

  • Validation: Visually inspect the solution for complete dissolution before removing the vial from the fume hood.

Step 5: Doffing & Decontamination

  • Action: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Operational Workflow & Spill Response

In the event of a spill, immediate containment is required to prevent the spread of aerosolized particulates.

SpillResponse Start Spill Detected: This compound Assess Assess Volume & State (Powder vs. Solution) Start->Assess Evacuate Evacuate Immediate Area Ensure Fume Hood is ON Assess->Evacuate If > 50g or highly aerosolized PPE Don Emergency PPE (N95 Respirator, Double Gloves) Assess->PPE If < 50g (Manageable) Evacuate->PPE Contain Contain Spill (Dampen powder to avoid dust) PPE->Contain Clean Sweep/Wipe into Sealable Waste Container Contain->Clean Decon Decontaminate Surface (Soap/Water, then 70% EtOH) Clean->Decon Dispose Transfer to Heteroatomic Hazardous Waste Stream Decon->Dispose

Workflow for the safe handling and emergency spill response of this compound.

Logistics and Waste Disposal Plan

Because this compound contains both sulfur and nitrogen heteroatoms, it cannot be disposed of in standard non-halogenated organic waste streams.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a heavy-duty, sealable polyethylene bag labeled "Hazardous Solid Waste: Toxic Aminothiazole Derivatives."

  • Liquid Waste: Solutions (e.g., in DMSO or wash solvents) must be collected in a dedicated, clearly labeled "Heteroatomic Organic Waste (Contains S, N)" carboy.

  • Incineration Logistics: The waste must be handed over to a certified environmental disposal facility. Thermal destruction must be conducted in an incinerator equipped with alkaline scrubbers to neutralize the highly toxic NOx and SOx gases generated during combustion[4].

References

  • PubChem. "Tert-Butylamine - Safety and Hazards." National Institutes of Health. URL:[Link]

  • ChemSrc. "n-tert-butyl-n-[(e)-phenylmethylene]amine oxide." ChemSrc.com. URL:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.